molecular formula C27H29FN10O B11927276 Elenestinib CAS No. 2505078-08-8

Elenestinib

Cat. No.: B11927276
CAS No.: 2505078-08-8
M. Wt: 528.6 g/mol
InChI Key: IPMARPMXSFFZFG-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elenestinib is a selective KIT inhibitor.
This compound is an orally bioavailable protein tyrosine kinase inhibitor of the mutated form of the tumor-associated antigen (TAA) mast/stem cell factor receptor c-Kit (SCFR), D816V, with potential antineoplastic activity. Upon oral administration, this compound binds to and inhibits the specific c-Kit mutant D816V. This may result in an inhibition of cell proliferation in mast cells that overexpress this c-Kit mutation. D816V, a mutation in which the amino acid asparagine aspartic acid at position 816 in the mast/stem cell growth factor receptor Kit protein is replaced by valine, may drive mastocytosis and other mast cell disorders.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2505078-08-8

Molecular Formula

C27H29FN10O

Molecular Weight

528.6 g/mol

IUPAC Name

2-[4-[4-[4-[5-[(1S)-1-amino-1-(4-fluorophenyl)ethyl]pyrimidin-2-yl]piperazin-1-yl]pyrrolo[2,1-f][1,2,4]triazin-6-yl]pyrazol-1-yl]ethanol

InChI

InChI=1S/C27H29FN10O/c1-27(29,21-2-4-23(28)5-3-21)22-14-30-26(31-15-22)36-8-6-35(7-9-36)25-24-12-19(17-38(24)34-18-32-25)20-13-33-37(16-20)10-11-39/h2-5,12-18,39H,6-11,29H2,1H3/t27-/m0/s1

InChI Key

IPMARPMXSFFZFG-MHZLTWQESA-N

Isomeric SMILES

C[C@](C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)CCO)N

Canonical SMILES

CC(C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)CCO)N

Origin of Product

United States

Foundational & Exploratory

Elenestinib's Mechanism of Action: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of Elenestinib (BLU-263), a next-generation, orally bioavailable tyrosine kinase inhibitor (TKI).[1] this compound is under investigation for the treatment of indolent systemic mastocytosis (ISM) and other mast cell disorders.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of this compound's preclinical and clinical data, experimental methodologies, and its effects on cellular signaling pathways.

Core Mechanism of Action: Potent and Selective Inhibition of KIT D816V

This compound is a potent and highly selective inhibitor of the KIT D816V mutation, the primary driver of disease in approximately 95% of patients with systemic mastocytosis (SM).[3][4] The KIT D816V mutation is a gain-of-function mutation in the KIT receptor tyrosine kinase, leading to constitutive activation of the receptor and uncontrolled proliferation and survival of mast cells.[5] this compound binds to the ATP-binding pocket of the KIT D816V kinase, stabilizing it in an inactive conformation and thereby blocking its downstream signaling.[6]

A key feature of this compound is its high selectivity for the mutated KIT D816V protein over the wild-type (WT) KIT protein.[7] This selectivity is crucial for minimizing off-target effects and improving the therapeutic window. Furthermore, this compound has been designed to have minimal penetration of the blood-brain barrier, which may reduce the risk of central nervous system (CNS) side effects that have been observed with other TKIs.[4][8]

Quantitative Analysis of this compound's Potency and Selectivity

The following tables summarize the in vitro potency and selectivity of this compound against various kinases.

TargetIC50 (nM)Assay TypeReference
KIT D816V 6 Tyrosine kinase assay [9]
KIT D816V phosphorylation 3.1 Cellular assay [7]
WT KIT proliferation95.9Cellular assay[7]
WT KIT phosphorylation82.6Cellular assay[7]

Table 1: In Vitro Potency of this compound against KIT D816V

KinaseIC50 (nM)
PDGFRα21
PDGFRβ6
CSF1R161
FLT3345
KDR>1000

Table 2: Selectivity Profile of this compound against Closely Related Kinases [9]

Downstream Signaling Pathways Modulated by this compound

The constitutive activation of KIT D816V leads to the dysregulation of several downstream signaling pathways that are critical for mast cell proliferation, survival, and activation. This compound, by inhibiting KIT D816V, effectively blocks these aberrant signaling cascades.

KIT_D816V_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT_D816V KIT D816V PI3K PI3K KIT_D816V->PI3K RAS RAS KIT_D816V->RAS JAK JAK KIT_D816V->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival, Activation) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT5 STAT5 JAK->STAT5 STAT5->Transcription This compound This compound This compound->KIT_D816V Inhibits

Caption: this compound inhibits the constitutively active KIT D816V receptor, blocking downstream signaling pathways including PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT5, which are crucial for mast cell proliferation and survival.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical Kinase Assays

Biochemical assays are utilized to determine the direct inhibitory activity of a compound against a purified kinase. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay .[10]

Protocol Outline:

  • Reagents: Purified recombinant kinase (e.g., KIT D816V), biotinylated substrate peptide, ATP, europium cryptate-labeled anti-phospho-specific antibody, and streptavidin-XL665.

  • Procedure:

    • The kinase reaction is performed in a microplate by incubating the kinase, substrate, and ATP in a suitable buffer.

    • This compound at various concentrations is added to the reaction mixture.

    • The reaction is stopped, and the detection reagents (antibody and streptavidin-XL665) are added.

    • After incubation, the HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assays for KIT D816V Inhibition

Cellular assays are essential to assess the effect of a compound on the target within a biological context.

Cell Viability/Proliferation Assay (e.g., using CellTiter-Glo®):

  • Cell Lines: Human mast cell lines endogenously expressing the KIT D816V mutation (e.g., HMC-1.2).

  • Procedure:

    • Cells are seeded in a multi-well plate and treated with a range of this compound concentrations.

    • After a defined incubation period (e.g., 72 hours), a reagent that measures ATP levels (indicative of cell viability) is added.

    • Luminescence is measured using a plate reader.

  • Data Analysis: IC50 values are determined by analyzing the dose-dependent decrease in cell viability.

KIT D816V Phosphorylation Assay (e.g., by Western Blot or ELISA):

  • Cell Lines: As above.

  • Procedure:

    • Cells are treated with this compound for a short period (e.g., 1-2 hours).

    • Cell lysates are prepared, and protein concentration is determined.

    • For Western Blotting, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated KIT and total KIT.

    • For ELISA, lysates are added to a plate pre-coated with a capture antibody for KIT, and a detection antibody for phosphorylated KIT is used.

  • Data Analysis: The inhibition of KIT D816V autophosphorylation is quantified by measuring the reduction in the phosphorylated KIT signal relative to the total KIT signal.

The HARBOR Clinical Trial: A Pivotal Study for this compound

This compound is currently being evaluated in the pivotal Phase 2/3 HARBOR trial (NCT04910685) in patients with ISM whose symptoms are not adequately controlled with supportive care.[11][12]

HARBOR_Trial_Workflow Screening Patient Screening (ISM Diagnosis, Symptom Severity) Randomization Randomization Screening->Randomization Part1 Part 1: Dose Finding (this compound vs. Placebo) Randomization->Part1 Part2 Part 2: Efficacy & Safety (Recommended Dose vs. Placebo) Part1->Part2 Part3 Part 3: Open-Label Extension Part2->Part3 Endpoints Primary & Secondary Endpoints (Symptom Score, Tryptase, KIT D816V VAF) Part2->Endpoints Part3->Endpoints

Caption: The HARBOR clinical trial is a multi-part study designed to evaluate the safety and efficacy of this compound in patients with Indolent Systemic Mastocytosis.

HARBOR Trial Design Overview:

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[11]

  • Patient Population: Adults with ISM with moderate-to-severe symptoms inadequately controlled by best supportive care.[13]

  • Part 1 (Dose Finding): Patients were randomized to receive one of three doses of this compound (25 mg, 50 mg, or 100 mg once daily) or placebo, in addition to best supportive care.[11]

  • Part 2 (Pivotal Efficacy and Safety): Patients are randomized to receive the recommended dose of this compound or placebo. The primary endpoint is the mean change from baseline in the Total Symptom Score (TSS) as measured by the Indolent Systemic Mastocytosis Symptom Assessment Form (ISM-SAF).[14]

  • Part 3 (Open-Label Extension): Patients who complete Part 2 have the option to receive this compound in an open-label extension phase.[11]

  • Key Endpoints:

    • Primary: Change in ISM-SAF Total Symptom Score.[14]

    • Secondary: Reduction in serum tryptase levels, KIT D816V variant allele fraction (VAF) in peripheral blood, and bone marrow mast cell burden.[15]

Conclusion

This compound is a promising, next-generation TKI with a well-defined mechanism of action centered on the potent and selective inhibition of the KIT D816V mutation. Its favorable preclinical profile, characterized by high selectivity and minimal brain penetration, suggests the potential for an improved safety profile. The ongoing HARBOR clinical trial will be instrumental in further defining the clinical utility of this compound as a targeted therapy for patients with indolent systemic mastocytosis. The data presented in this technical guide provide a solid foundation for further research and development in this field.

References

Elenestinib: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elenestinib (BLU-263) is a next-generation, potent, and highly selective oral tyrosine kinase inhibitor targeting the KIT D816V mutation, a key driver in approximately 95% of systemic mastocytosis (SM) cases.[1] Developed by Blueprint Medicines, this compound was designed for minimal brain penetration to reduce the risk of central nervous system side effects observed with other KIT inhibitors.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical evaluation of this compound, with a focus on the underlying scientific data and experimental methodologies.

Discovery and Medicinal Chemistry

The discovery of this compound was driven by the need for a more selective and safer treatment for systemic mastocytosis. The medicinal chemistry effort focused on designing a next-generation inhibitor with high potency against the KIT D816V mutation while minimizing off-target activities and central nervous system (CNS) penetration.[1][3]

The core of this compound's structure is a pyrrolotriazine scaffold, a class of compounds known for its kinase inhibitory activity. The design strategy likely involved extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. A key feature of this compound is its limited ability to cross the blood-brain barrier, a property designed to mitigate CNS-related adverse events seen with other KIT inhibitors like avapritinib.[1]

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process, as detailed in patent WO2020210293A1. The synthesis of the pyrrolotriazine core is a key aspect of the overall process. While the full, detailed, step-by-step protocol from the patent is not publicly available in the provided search results, the general approach to synthesizing similar pyrrolotriazine derivatives often involves the construction of the fused ring system from appropriately substituted pyrrole and triazine precursors.

General Synthetic Approach for Pyrrolotriazine Derivatives:

A common method for the synthesis of a pyrrolotriazine core involves the cyclization of a substituted pyrrole with a triazine derivative. The specific substituents on both starting materials are crucial for directing the final structure of this compound. The synthesis would also involve steps to introduce the pyrazole, piperazine, and the chiral aminophenylethyl side chain.

Further details on the specific reagents, reaction conditions, and purification methods would be found within the experimental section of the aforementioned patent.

Mechanism of Action

This compound is a potent and selective inhibitor of the KIT D816V mutant kinase.[1] The KIT receptor tyrosine kinase plays a crucial role in the proliferation, survival, and differentiation of mast cells. The activating mutation D816V in the kinase domain of KIT leads to its constitutive, ligand-independent activation, driving the abnormal proliferation and accumulation of mast cells that characterize systemic mastocytosis.[3]

This compound binds to the ATP-binding pocket of the KIT D816V kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition of KIT D816V signaling leads to the induction of apoptosis in mast cells harboring this mutation.

Signaling Pathway of KIT D816V Inhibition by this compound:

KIT_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm KIT_D816V KIT D816V (Constitutively Active) Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK, JAK/STAT) KIT_D816V->Downstream_Signaling Proliferation_Survival Mast Cell Proliferation & Survival This compound This compound This compound->KIT_D816V Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Downstream_Signaling->Proliferation_Survival Promotes

Caption: this compound inhibits the constitutively active KIT D816V receptor, blocking downstream signaling and promoting apoptosis in mast cells.

Preclinical and Clinical Data

Preclinical Data

This compound has demonstrated potent and selective inhibition of KIT D816V in preclinical studies.

Table 1: Preclinical Activity of this compound

ParameterValueReference
IC50 (KIT D816V) 6 nM[4]
Kd (KIT D816V) 0.24 nM[5]
Cellular IC50 (KIT D816V) 4.3 nM[5]
Brain-to-Plasma Ratio (rats) 0.18[4]
Clinical Data: The HARBOR Trial

The efficacy and safety of this compound are being evaluated in the ongoing Phase 2/3 HARBOR trial (NCT04910685) in patients with indolent systemic mastocytosis (ISM).[6]

Table 2: Key Results from Part 1 of the HARBOR Trial

ParameterPlaceboThis compound (25 mg QD)This compound (50 mg QD)This compound (100 mg QD)
Mean % Change in Serum Tryptase +3.3%-15.4%-50.9%-68.4%
Mean % Change in KIT D816V Allele Fraction -2.5%-37.5%-70.3%-77.0%

Data presented at 12 weeks of treatment.

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of this compound against KIT D816V and other kinases is typically determined using an in vitro kinase assay. A general protocol for such an assay would involve:

  • Reagents: Recombinant human KIT D816V kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound (this compound).

  • Procedure: a. The kinase, substrate, and varying concentrations of this compound are incubated together in a reaction buffer. b. The kinase reaction is initiated by the addition of ATP. c. After a defined incubation period, the reaction is stopped. d. The amount of phosphorylated substrate is quantified, typically using a method such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of the kinase activity, is calculated by fitting the data to a dose-response curve.

HARBOR Trial Protocol (NCT04910685)

The HARBOR trial is a randomized, double-blind, placebo-controlled, Phase 2/3 study.[6]

Experimental Workflow for the HARBOR Trial:

Harbor_Trial_Workflow Screening Patient Screening (ISM Diagnosis, Symptom Severity) Randomization Randomization (2:1) Screening->Randomization Treatment_this compound This compound + Best Supportive Care (BSC) Randomization->Treatment_this compound This compound Arm Treatment_Placebo Placebo + Best Supportive Care (BSC) Randomization->Treatment_Placebo Placebo Arm Part1 Part 1: Dose Finding (25mg, 50mg, 100mg) Treatment_this compound->Part1 Treatment_Placebo->Part1 Part2 Part 2: Fixed Dose Efficacy (48 weeks) Part1->Part2 Endpoints Primary & Secondary Endpoints (Symptom Score, Tryptase, KIT D816V VAF, Safety) Part1->Endpoints Part3 Part 3: Open-Label Extension (up to 5 years) Part2->Part3 Part2->Endpoints Part3->Endpoints

References

Elenestinib's Selectivity Profile: A Deep Dive into its Potent and Targeted Inhibition of KIT D816V

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

CAMBRIDGE, Mass. – Elenestinib (BLU-263), an investigational, next-generation tyrosine kinase inhibitor, demonstrates a highly potent and selective inhibition of the KIT D816V mutation, a key driver in approximately 95% of systemic mastocytosis cases. Preclinical data reveal a significant therapeutic window between the inhibition of the disease-driving mutant kinase and the wild-type counterpart, suggesting a favorable safety profile for patients. This in-depth guide provides a comprehensive overview of this compound's selectivity, detailing the quantitative data and the experimental methodologies employed in its preclinical evaluation.

This compound was designed by Blueprint Medicines to potently target the KIT D816V mutation while minimizing off-target activity, including against wild-type KIT and other kinases, to reduce potential side effects.[1] This targeted approach aims to provide a better-tolerated treatment option for patients with indolent systemic mastocytosis and other mast cell disorders.[1]

Quantitative Selectivity Profile

This compound's remarkable selectivity for the KIT D816V mutation over wild-type (WT) KIT is evident in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values, which measure the drug's potency, consistently show a significant difference in activity between the mutant and wild-type forms of the KIT receptor.

A key measure of this compound's targeted activity is its ability to inhibit the phosphorylation of the KIT D816V protein, a critical step in the signaling pathway that drives the uncontrolled proliferation of mast cells. In biochemical assays, this compound inhibits KIT D816V phosphorylation with an IC50 of 3.1 nM .[2][3] In contrast, its activity against wild-type KIT phosphorylation is significantly lower, with an IC50 of 82.6 nM to 89.5 nM .[2][3] This translates to a selectivity of approximately 27- to 29-fold in biochemical assays.

This selectivity is further confirmed in cellular assays, which provide a more physiologically relevant context. This compound demonstrates a cellular IC50 of 4.3 nM against the KIT D816V mutation.[4][5] When assessing its effect on the proliferation of cells expressing wild-type KIT, the IC50 values are substantially higher, ranging from 85.8 nM to 95.9 nM .[2][3] This indicates that a much higher concentration of this compound is required to inhibit the normal function of wild-type KIT, underscoring its targeted mechanism of action. Another reported IC50 value for this compound against KIT D816V is 6 nM .[6]

The high affinity of this compound for its target is also reflected in its dissociation constant (Kd), which was determined to be 0.24 nM in a biochemical assay, indicating a strong and stable binding to the KIT D816V mutant.[4][5]

To provide a broader perspective on its selectivity, this compound's profile is often compared to other KIT inhibitors. A "Selectivity S-score" is utilized to quantify the fraction of the kinome bound by a drug, with a lower score indicating greater selectivity.[2]

ParameterThis compound (BLU-263)Source(s)
Biochemical Assays
KIT D816V Phosphorylation IC503.1 nM[2][3]
Wild-Type KIT Phosphorylation IC5082.6 nM - 89.5 nM[2][3]
KIT D816V IC506 nM[6]
KIT D816V Kd0.24 nM[4][5]
Cellular Assays
KIT D816V IC504.3 nM[4][5]
Wild-Type KIT Proliferation IC5085.8 nM - 95.9 nM[2][3]

Experimental Protocols

While specific, detailed protocols from primary publications are not publicly available, the following sections outline the generally accepted methodologies for the types of experiments conducted to determine this compound's selectivity profile.

Biochemical Kinase Inhibition Assays

These assays are designed to measure the direct inhibition of the kinase activity of a purified enzyme in a cell-free system.

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant KIT D816V and wild-type KIT.

General Methodology:

  • Enzyme and Substrate Preparation: Recombinant human KIT kinase domain (either wild-type or with the D816V mutation) is purified. A specific peptide substrate for the kinase is also prepared.

  • Assay Reaction: The kinase, substrate, and ATP (the phosphate donor) are incubated in a buffer solution. The reaction is initiated by the addition of ATP.

  • Inhibitor Treatment: A range of concentrations of this compound is added to the reaction mixture to determine its inhibitory effect.

  • Detection of Kinase Activity: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric Assays: Using radiolabeled ATP (γ-³²P-ATP or γ-³³P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

    • Fluorescence-Based Assays: Employing antibodies that specifically recognize the phosphorylated substrate, which are then detected with a fluorescently labeled secondary antibody.

    • Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for a Typical Biochemical Kinase Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagent_Prep Prepare Reagents (Enzyme, Substrate, Buffer) Mix Mix Enzyme, Substrate, and this compound Reagent_Prep->Mix Inhibitor_Prep Prepare this compound Serial Dilutions Inhibitor_Prep->Mix Incubate1 Pre-incubation Mix->Incubate1 Add_ATP Initiate Reaction (Add ATP) Incubate1->Add_ATP Incubate2 Incubate for Kinase Reaction Add_ATP->Incubate2 Stop Stop Reaction Incubate2->Stop Detect Detect Phosphorylation Stop->Detect Analyze Calculate % Inhibition Detect->Analyze Plot Plot Dose-Response Curve Analyze->Plot IC50 Determine IC50 Plot->IC50

Biochemical Kinase Inhibition Assay Workflow
Cellular Proliferation and Phosphorylation Assays

These assays assess the effect of the inhibitor on cells that express the target kinase, providing a more biologically relevant measure of drug activity.

Objective: To determine the concentration of this compound required to inhibit 50% of the proliferation or target phosphorylation in cells expressing either KIT D816V or wild-type KIT.

General Methodology:

  • Cell Culture: A human mast cell line endogenously expressing the KIT D816V mutation (e.g., HMC-1.2) is used. For wild-type KIT, a cell line that expresses the wild-type receptor and is dependent on its signaling for proliferation is utilized.

  • Cell Seeding: Cells are seeded into multi-well plates at a specific density.

  • Inhibitor Treatment: Cells are treated with a range of concentrations of this compound for a defined period (e.g., 72 hours for proliferation assays, or a shorter duration for phosphorylation studies).

  • Endpoint Measurement:

    • Proliferation: Cell viability or proliferation is measured using assays such as:

      • MTT or MTS assays: These colorimetric assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.

      • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, an indicator of metabolically active cells.

      • BrdU incorporation assays: This method measures DNA synthesis as an indicator of cell proliferation.

    • Phosphorylation: The phosphorylation status of KIT and its downstream signaling proteins is assessed by:

      • Western Blotting: Using antibodies specific to the phosphorylated forms of KIT and downstream targets like STAT5, AKT, and ERK.

      • Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative method to measure the levels of phosphorylated proteins in cell lysates.

  • Data Analysis: Similar to the biochemical assays, IC50 values are determined by plotting the percentage of inhibition of proliferation or phosphorylation against the logarithm of the this compound concentration.

Workflow for a Cellular Assay:

G cluster_culture Cell Culture & Seeding cluster_treatment Treatment cluster_measurement Endpoint Measurement & Analysis Culture Culture Cells (e.g., HMC-1.2) Seed Seed Cells into Multi-well Plates Culture->Seed Treat Treat with this compound (Various Concentrations) Seed->Treat Incubate Incubate for Specified Duration Treat->Incubate Measure Measure Endpoint (Proliferation or Phosphorylation) Incubate->Measure Analyze Calculate % Inhibition Measure->Analyze Plot Generate Dose-Response Curve Analyze->Plot IC50 Determine Cellular IC50 Plot->IC50 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT_D816V KIT D816V (Constitutively Active) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway KIT_D816V->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway KIT_D816V->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway KIT_D816V->JAK_STAT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Activation Mast Cell Activation JAK_STAT->Activation This compound This compound This compound->Inhibition

References

Elenestinib: A Preclinical Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data and studies for Elenestinib (BLU-263), a next-generation, potent, and selective inhibitor of the KIT D816V mutation, a key driver in systemic mastocytosis (SM). This document summarizes key quantitative data, outlines available experimental methodologies, and visualizes the core signaling pathways involved.

Quantitative Preclinical Data

This compound has demonstrated significant potency and selectivity for the target kinase in a variety of preclinical assays. The following tables summarize the key quantitative data available.

Table 1: In Vitro Kinase and Cell-Based Activity
Assay TypeTargetMetricValue (nM)
Biochemical AssayKIT D816VKd0.24
Cellular AssayKIT D816V PhosphorylationIC503.1[1]
Cellular AssayWild-Type KIT ProliferationIC5085.8[1]
Cellular AssayWild-Type KIT PhosphorylationIC5089.5[1]
Cellular AssayKIT D816VIC504.3[2]
Table 2: In Vitro Selectivity Profile
KinaseIC50 (nM)
PDGFRα21
PDGFRβ6
CSF1R161
FLT3345
KDR (VEGFR2)>1000
Table 3: In Vivo Pharmacokinetic Parameter
SpeciesDosingParameterValue
Rat30 mg/kg (single oral gavage)Brain to Plasma Ratio0.18

Mechanism of Action and Signaling Pathway

This compound is a tyrosine kinase inhibitor that selectively targets the constitutively active KIT D816V mutant protein.[3] This mutation is the primary driver in approximately 95% of systemic mastocytosis cases. By inhibiting the kinase activity of KIT D816V, this compound blocks downstream signaling pathways that are crucial for the proliferation and survival of mast cells. A key differentiator of this compound is that it does not cross the blood-brain barrier, which may minimize central nervous system side effects.[4]

KIT D816V Downstream Signaling

The binding of this compound to the ATP-binding pocket of the KIT D816V kinase domain prevents the phosphorylation of downstream substrates, thereby inhibiting multiple signaling cascades essential for cell growth and survival.

KIT_D816V_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm KIT_D816V KIT D816V PI3K PI3K KIT_D816V->PI3K RAS RAS KIT_D816V->RAS JAK JAK KIT_D816V->JAK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation This compound This compound This compound->KIT_D816V Inhibition

This compound inhibits the constitutively active KIT D816V receptor, blocking downstream pro-survival signaling pathways.

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical evaluation of this compound are not extensively available in the public domain. The following sections outline the general methodologies inferred from the available data.

In Vitro Kinase Assays (Biochemical)

Objective: To determine the direct inhibitory activity of this compound on the kinase activity of purified KIT D816V and other kinases.

General Methodology (Protocol Not Publicly Available): A typical biochemical kinase assay would involve the following steps:

  • Reagents: Purified recombinant human KIT D816V enzyme, a suitable kinase substrate (e.g., a synthetic peptide), ATP, and the test compound (this compound) at various concentrations.

  • Reaction: The kinase, substrate, and test compound are incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The kinase activity is measured at different concentrations of this compound to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell-Based Assays

Objective: To assess the ability of this compound to inhibit KIT D816V signaling and cellular proliferation in a cellular context.

General Methodology (Protocol Not Publicly Available):

  • Cell Lines: A human mast cell line endogenously expressing the KIT D816V mutation (e.g., HMC-1.2) would be a suitable model. For assessing selectivity, cell lines expressing wild-type KIT or other kinases would be used.

  • Phosphorylation Assay:

    • Cells are treated with varying concentrations of this compound for a specified period.

    • Cells are lysed, and the phosphorylation status of KIT and its downstream targets (e.g., AKT, ERK, STAT) is assessed by Western blotting or ELISA using phospho-specific antibodies.

    • The IC50 for inhibition of phosphorylation is determined.

  • Proliferation/Viability Assay:

    • Cells are seeded in multi-well plates and treated with a range of this compound concentrations.

    • After a defined incubation period (e.g., 72 hours), cell viability or proliferation is measured using assays such as MTS, MTT, or CellTiter-Glo®.

    • The IC50 for inhibition of proliferation is calculated.

In Vivo Animal Studies

Objective: To evaluate the anti-tumor efficacy, pharmacokinetics, and tolerability of this compound in animal models.

General Xenograft Model Workflow (Specific Protocol for this compound Not Publicly Available):

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture Tumor Cell Culture (KIT D816V+) Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Pre-defined Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Daily Oral Dosing: - Vehicle Control - this compound Randomization->Dosing Monitoring Tumor Volume & Body Weight Measurement Dosing->Monitoring PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Dosing->PK_PD Efficacy Tumor Growth Inhibition Calculation Monitoring->Efficacy Tolerability Assessment of Tolerability Monitoring->Tolerability

A general workflow for a xenograft model to assess the in vivo efficacy of an anti-cancer agent.

Pharmacokinetic Studies:

  • General Protocol: this compound is administered to animals (e.g., rats) via a relevant route (e.g., oral gavage). Blood and brain tissue samples are collected at various time points. The concentration of this compound in the plasma and brain is quantified using a suitable analytical method like LC-MS/MS. This data is used to determine pharmacokinetic parameters, including the brain-to-plasma ratio.[5]

Summary and Conclusion

The preclinical data for this compound strongly support its profile as a potent and selective inhibitor of the KIT D816V mutation. The low nanomolar IC50 values in both biochemical and cellular assays demonstrate its on-target activity. Furthermore, the selectivity for KIT D816V over wild-type KIT and other kinases suggests a favorable therapeutic window. The limited brain penetration observed in in vivo studies is a key feature that may translate to an improved safety profile in the clinic. While detailed experimental protocols are not widely published, the available data provide a solid foundation for the ongoing clinical development of this compound as a targeted therapy for systemic mastocytosis.

References

Elenestinib Structure-Activity Relationship (SAR): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic mastocytosis (SM) is a rare hematologic neoplasm characterized by the clonal proliferation and accumulation of mast cells in various tissues. In over 95% of adult cases, SM is driven by a gain-of-function mutation in the KIT receptor tyrosine kinase, most commonly the D816V substitution in the activation loop. This mutation leads to constitutive, ligand-independent kinase activity, resulting in uncontrolled mast cell growth, survival, and mediator release, which underlie the clinical manifestations of the disease.

Elenestinib (BLU-263) is a next-generation, potent, and highly selective oral inhibitor of the KIT D816V mutant kinase. It has been designed to have minimal activity against wild-type KIT and other related kinases, a feature intended to improve its safety profile compared to earlier-generation KIT inhibitors. Furthermore, this compound exhibits limited penetration of the blood-brain barrier, which is expected to reduce the risk of central nervous system-related side effects. This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of this compound, its mechanism of action, the signaling pathways it modulates, and the experimental protocols used to characterize its activity.

Mechanism of Action

This compound exerts its therapeutic effect through the potent and selective inhibition of the constitutively active KIT D816V kinase. By binding to the ATP-binding pocket of the kinase domain, this compound blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This inhibition leads to the induction of apoptosis in neoplastic mast cells and a reduction in mast cell burden, thereby alleviating the symptoms of systemic mastocytosis. The high selectivity of this compound for the D816V mutant over wild-type KIT is a key feature, minimizing off-target effects and potentially leading to a better-tolerated therapeutic agent.

KIT D816V Signaling Pathway

The constitutive activation of KIT D816V leads to the dysregulation of several downstream signaling pathways that are crucial for cell proliferation, survival, and activation. This compound's inhibition of KIT D816V effectively dampens these aberrant signals. The key pathways involved are depicted below.

KIT_D816V_Signaling cluster_receptor Cell Membrane cluster_pi3k PI3K/AKT/mTOR Pathway cluster_jak_stat JAK/STAT Pathway cluster_mapk MAPK Pathway KIT_D816V KIT D816V PI3K PI3K KIT_D816V->PI3K JAK JAK KIT_D816V->JAK RAS RAS KIT_D816V->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival STAT STAT JAK->STAT Gene_Transcription Gene Transcription (Survival, Proliferation) STAT->Gene_Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Cycle_Progression Cell Cycle Progression ERK->Cell_Cycle_Progression This compound This compound This compound->KIT_D816V Inhibition

Figure 1: this compound Inhibition of KIT D816V Signaling Pathways.

Structure-Activity Relationship (SAR) of this compound Analogs

The development of this compound involved extensive SAR studies to optimize its potency, selectivity, and pharmacokinetic properties. The core of this compound is a pyrrolotriazine scaffold, which serves as a hinge-binding motif. Modifications at various positions of this scaffold and its substituents have profound effects on the compound's biological activity.

Table 1: In Vitro Activity of this compound and Related KIT Inhibitors

CompoundKIT D816V Phosphorylation IC50 (nM)WT KIT Proliferation IC50 (nM)WT KIT Phosphorylation IC50 (nM)
This compound 3.195.982.6
Avapritinib3.185.889.5
Bezuclastinib3.426.432.5

Data from a poster presentation by Blueprint Medicines. This table highlights the comparable high potency of this compound against the target KIT D816V mutant, while showing its reduced activity against the wild-type (WT) form of the kinase, indicating its selectivity.

The detailed SAR for the pyrrolotriazine series, as disclosed in patent literature (e.g., WO2020210293A1), reveals key structural features essential for potent and selective inhibition of KIT D816V.

Disclaimer: The following SAR discussion is a generalized summary based on publicly available patent literature and may not represent the full scope of the proprietary research. The specific compounds from the patent are numerous, and representative examples are discussed to illustrate key SAR trends.

Key SAR Observations:

  • Pyrrolotriazine Core: This heterocyclic system is crucial for anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket.

  • Substitutions at the 4-position of the Pyrrolotriazine Core: This position is typically occupied by a piperazine ring, which connects to a pyrimidine moiety. The nature of the substituents on the pyrimidine ring significantly influences potency and selectivity.

  • The (S)-1-(4-fluorophenyl)ethylamino Group: This chiral moiety, attached to the pyrimidine ring, is critical for high-affinity binding. The (S)-enantiomer is consistently more active than the (R)-enantiomer. The fluorine atom on the phenyl ring likely engages in favorable interactions within the binding pocket.

  • Substitutions at the 6-position of the Pyrrolotriazine Core: This position often bears a substituted pyrazole ring. Variations in the substituent on the pyrazole ring can modulate the physicochemical properties of the molecule, including solubility and metabolic stability, without drastically affecting the core binding interactions.

Experimental Protocols

The characterization of this compound and its analogs relies on a suite of biochemical and cellular assays. The following are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase Reaction Mixture: - Kinase (KIT D816V) - Substrate (e.g., poly-GT) - ATP - this compound (various concentrations) Start->Prepare_Reagents Incubate_Reaction Incubate at Room Temperature Prepare_Reagents->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent (to terminate kinase reaction and deplete remaining ATP) Incubate_Reaction->Add_ADP_Glo Incubate_ADP_Glo Incubate at Room Temperature Add_ADP_Glo->Incubate_ADP_Glo Add_Kinase_Detection Add Kinase Detection Reagent (to convert ADP to ATP and generate luminescence) Incubate_ADP_Glo->Add_Kinase_Detection Incubate_Detection Incubate at Room Temperature Add_Kinase_Detection->Incubate_Detection Measure_Luminescence Measure Luminescence Incubate_Detection->Measure_Luminescence End End Measure_Luminescence->End

Figure 2: Workflow for an In Vitro Kinase Inhibition Assay.

Methodology:

  • Reaction Setup: In a 96- or 384-well plate, combine the kinase (e.g., recombinant human KIT D816V), a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add serial dilutions of this compound or other test compounds to the wells. Include appropriate controls (no enzyme, no inhibitor).

  • Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent, which converts the ADP generated into ATP and, in the presence of luciferase, produces a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (e.g., MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed a human mast cell line expressing the KIT D816V mutation (e.g., HMC-1.2) into a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Mast Cell Degranulation Assay (e.g., Tryptase Release Assay)

This assay quantifies the release of tryptase, a key mediator stored in mast cell granules, as a measure of mast cell activation and degranulation.

Methodology:

  • Cell Culture: Culture a human mast cell line (e.g., LAD2) or primary human mast cells.

  • Stimulation: Stimulate the mast cells with an appropriate secretagogue (e.g., IgE cross-linking or a calcium ionophore) in the presence or absence of various concentrations of this compound.

  • Supernatant Collection: After a defined incubation period, centrifuge the cell suspension to pellet the cells and collect the supernatant.

  • Tryptase Quantification: Measure the concentration of tryptase in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Determine the percentage of tryptase release relative to a positive control (stimulated cells without inhibitor) and a negative control (unstimulated cells). Calculate the IC50 for the inhibition of tryptase release.

Conclusion

This compound is a rationally designed, potent, and selective inhibitor of the KIT D816V mutation, a key driver of systemic mastocytosis. Its structure-activity relationship has been carefully optimized to achieve high on-target potency while minimizing activity against wild-type KIT and other kinases, as well as limiting blood-brain barrier penetration. The preclinical and clinical data generated to date support its potential as a promising therapeutic agent for patients with indolent systemic mastocytosis. The in-depth understanding of its SAR, mechanism of action, and the signaling pathways it modulates, as detailed in this guide, provides a solid foundation for its continued development and clinical application.

Elenestinib Target Validation in Mastocytosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves researchers, scientists, and drug development professionals by providing a comprehensive overview of the target validation for elenestinib in the context of mastocytosis. It details the central role of the KIT receptor tyrosine kinase in the pathophysiology of the disease and presents the preclinical and clinical evidence supporting this compound as a potent and selective inhibitor of this target.

Introduction: The Challenge of Mastocytosis and the Role of KIT

Systemic Mastocytosis (SM) is a rare hematologic neoplasm characterized by the clonal proliferation and accumulation of abnormal mast cells in one or more organs, including the bone marrow, skin, and gastrointestinal tract.[1][2][3] The clinical presentation is heterogeneous, ranging from indolent forms with symptoms managed by supportive care to advanced, life-threatening variants.[4]

The primary molecular driver in approximately 95% of SM cases is a somatic gain-of-function mutation in the KIT proto-oncogene.[2][5][6][7] The most common mutation is an aspartate-to-valine substitution at codon 816 (D816V) within the kinase domain.[3] This mutation results in constitutive, ligand-independent activation of the KIT receptor, leading to uncontrolled mast cell growth, survival, and mediator release, which are the hallmarks of the disease.[1][2] This well-established pathogenic role makes the KIT D816V kinase a critical and highly validated therapeutic target.

This compound (formerly BLU-263) is an investigational, next-generation, oral tyrosine kinase inhibitor (TKI) designed to be a potent and highly selective inhibitor of the KIT D816V mutation.[2][5][8] A key design feature of this compound is its limited ability to cross the blood-brain barrier, which may mitigate the risk of central nervous system-related adverse effects observed with other TKIs.[2][6][9]

Target Profile: KIT Signaling in Mastocytosis

The KIT receptor (also known as CD117) is a Type III receptor tyrosine kinase crucial for the normal development and function of mast cells.[1][3]

Normal Activation: Under physiological conditions, the binding of its ligand, stem cell factor (SCF), induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain.[1][10] This activation creates docking sites for various signaling proteins, initiating several downstream cascades essential for cell function.

Pathogenic Activation (D816V Mutation): The D816V mutation in the activation loop of the kinase domain stabilizes the active conformation of the KIT receptor. This leads to constitutive, SCF-independent kinase activity and downstream signaling.[1][2]

Key Downstream Signaling Pathways: The aberrant signaling from KIT D816V hyperactivates multiple pathways that drive the mastocytosis phenotype:

  • JAK/STAT Pathway: Primarily through STAT5, this pathway promotes cell survival and proliferation.[1][11]

  • PI3K/AKT Pathway: This cascade is a critical mediator of cell survival, inhibiting apoptosis.[1][11][12]

  • RAS/MAPK Pathway (ERK1/2): This pathway is a major driver of cell proliferation and cytokine production.[1][10]

The constitutive activation of these pathways provides a clear rationale for targeted inhibition of the KIT D816V kinase as a therapeutic strategy to control mast cell proliferation and alleviate disease symptoms.

KIT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT_receptor KIT Receptor (CD117) Extracellular Juxtamembrane Kinase Domain JAK JAK KIT_receptor:k->JAK PI3K PI3K KIT_receptor:k->PI3K RAS RAS KIT_receptor:k->RAS D816V D816V Mutation (Constitutive Activation) KIT_receptor:k->D816V SCF SCF (Ligand) SCF->KIT_receptor:e Normal Activation STAT5 STAT5 JAK->STAT5 AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Gene Transcription STAT5->Transcription Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation Transcription->Proliferation Transcription->Survival Transcription->Differentiation D816V->KIT_receptor:k Pathogenic Activation This compound This compound This compound->Inhibition

Caption: Constitutive KIT signaling pathway in mastocytosis and point of inhibition by this compound.

Clinical Validation of KIT Target Engagement by this compound

While specific preclinical data on this compound, such as IC50 values, are not extensively published, the clinical trial data provides powerful in vivo evidence of target validation. This compound is being evaluated in two key clinical trials: HARBOR for Indolent SM (ISM) and AZURE for Advanced SM (AdvSM).[2][6][7][9][13]

Data from Part 1 of the Phase 2/3 HARBOR study (NCT04910685) demonstrated that this compound treatment leads to significant, dose-dependent reductions in key biomarkers of mast cell burden, confirming its potent activity against KIT D816V in vivo.[8]

ParameterPlaceboThis compound 25 mg QDThis compound 50 mg QDThis compound 100 mg QD
Mean % Reduction in Serum Tryptase +3.3%-15.4%-50.9%-68.4%
Mean % Reduction in KIT D816V VAF -2.5%-37.5%-70.3%-77.0%
Data from the HARBOR trial presented after 12 weeks of therapy.[8]

These results show a clear dose-response relationship, where increasing concentrations of this compound lead to greater reductions in both serum tryptase (a key mast cell mediator) and the variant allele fraction (VAF) of the KIT D816V mutation. This provides strong evidence that this compound is effectively engaging and inhibiting its intended target in patients, leading to a reduction in the underlying clonal mast cell population.[8][14] Furthermore, this compound was well-tolerated, with no treatment-related serious adverse events or discontinuations reported in this analysis.[8]

Standardized Experimental Protocols for KIT Inhibitor Validation

The following sections describe generalized, representative protocols for the key experiments typically used to validate a novel KIT inhibitor like this compound. These methodologies form the foundation of preclinical target validation.

Protocol 1: Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified wild-type and mutant KIT kinase.

Methodology:

  • Reagents and Materials: Recombinant human KIT (wild-type) and KIT D816V kinase domains, ATP, substrate peptide (e.g., poly-Glu,Tyr 4:1), kinase assay buffer, test compound (this compound), ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • Procedure: a. Prepare serial dilutions of this compound in DMSO and then dilute into the kinase assay buffer. b. In a 384-well plate, add the kinase, the substrate peptide, and the diluted this compound or DMSO vehicle control. c. Initiate the kinase reaction by adding a solution of ATP (at a concentration near the Km for the enzyme). d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ detection reagents according to the manufacturer's protocol. f. Measure luminescence using a plate reader.

  • Data Analysis: a. Convert luminescence signals to percent inhibition relative to the DMSO control. b. Plot percent inhibition versus the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay

Objective: To determine the half-maximal growth inhibition (GI50) of a test compound on a mast cell line dependent on KIT D816V signaling.

Methodology:

  • Cell Line: Human mast cell leukemia line HMC-1.2 (harboring KIT D816V) or ROSA KIT D816V.[4]

  • Reagents and Materials: Complete cell culture medium (e.g., IMDM + 10% FBS), test compound (this compound), DMSO, CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar.

  • Procedure: a. Seed HMC-1.2 cells into a 96-well white, clear-bottom plate at a predetermined density (e.g., 5,000 cells/well). b. Prepare serial dilutions of this compound in culture medium. c. Add the diluted compound or DMSO vehicle control to the appropriate wells. d. Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator. e. After incubation, equilibrate the plate to room temperature. f. Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present (an indicator of viable cells). g. Measure luminescence using a plate reader.

  • Data Analysis: a. Calculate percent cell viability relative to the DMSO control. b. Plot viability versus the logarithm of the compound concentration and fit the curve to determine the GI50 value.

Protocol 3: In Vivo Xenograft Model of Mastocytosis

Objective: To evaluate the anti-tumor efficacy of a test compound in a mouse model of mastocytosis.

Methodology:

  • Animal Model: Immunodeficient mice (e.g., NSG or nude mice).

  • Cell Line: ROSA KIT D816V cells, which have been shown to establish tumors in immunocompromised mice.[4]

  • Procedure: a. Subcutaneously implant ROSA KIT D816V cells into the flank of each mouse. b. Monitor tumor growth regularly using caliper measurements. c. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound at various doses). d. Administer this compound or vehicle control orally, once daily, for the duration of the study (e.g., 21-28 days). e. Monitor tumor volume and body weight 2-3 times per week. f. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).

  • Data Analysis: a. Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control. b. Analyze the statistical significance of differences in tumor volume and weight between groups. c. Assess the tolerability of the treatment by monitoring body weight changes and clinical signs.

Target_Validation_Workflow A Target Identification (KIT D816V in Mastocytosis) B Biochemical Assays (Kinase Inhibition, IC50) A->B In Vitro C Cell-Based Assays (Proliferation, Apoptosis, GI50) (e.g., HMC-1.2 cells) B->C D In Vivo Animal Models (Xenograft Efficacy, PK/PD) C->D Preclinical E Phase 1-3 Clinical Trials (Safety, Efficacy, Biomarkers) D->E Clinical F Validated Drug Candidate (this compound) E->F

Caption: A typical workflow for the validation of a targeted therapy like this compound.

Conclusion

The validation of KIT D816V as the primary therapeutic target in mastocytosis is robust and well-established. This compound was rationally designed as a next-generation inhibitor to potently and selectively neutralize the constitutively active kinase that drives the disease. Clinical data from the HARBOR study provides compelling in vivo evidence of successful target engagement, demonstrating that this compound treatment leads to significant, dose-dependent reductions in mast cell burden. This is achieved with a favorable safety profile, underscoring its potential as a highly effective and well-tolerated therapy. The collective evidence strongly supports the continued development of this compound for the treatment of patients with systemic mastocytosis.

References

Elenestinib: A Technical Guide to a Next-Generation KIT D816V Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elenestinib (BLU-263) is an investigational, orally bioavailable, next-generation tyrosine kinase inhibitor (TKI) that potently and selectively targets the KIT D816V mutation, a key driver in approximately 95% of systemic mastocytosis (SM) cases.[1] Developed by Blueprint Medicines, this compound is engineered for high selectivity and minimal penetration of the blood-brain barrier, aiming to provide a favorable safety profile by reducing the risk of central nervous system (CNS) side effects.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, experimental protocols, and available clinical data for this compound.

Chemical Structure and Properties

This compound is a synthetic organic small molecule with a complex heterocyclic structure.

Chemical Structure

IUPAC Name: 2-{4-[4-(4-{5-[(1S)-1-amino-1-(4-fluorophenyl)ethyl]pyrimidin-2-yl}piperazin-1-yl)pyrrolo[2,1-f][2][4][5]triazin-6-yl]-1H-pyrazol-1-yl}ethan-1-ol[6]

SMILES: C--INVALID-LINK--(N)c2ncc(nc2)N3CCN(CC3)c4c5cc(cn5cn4)c6cnn(c6)CCO[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. The calculated properties suggest that this compound is a moderately lipophilic molecule with multiple hydrogen bond donors and acceptors, consistent with its design as an orally bioavailable drug.

PropertyValueSource
Molecular Formula C27H29FN10O[6]
Molecular Weight 528.6 g/mol [6]
CAS Number 2505078-08-8[6]
Synonyms BLU-263, BLU263[6]
Calculated LogP 1.1[6]
Hydrogen Bond Donors 3PubChem
Hydrogen Bond Acceptors 11PubChem
Polar Surface Area 150 ŲPubChem
Solubility Soluble in DMSO[7]

Table 1: Physicochemical Properties of this compound.

Mechanism of Action and Signaling Pathway

This compound is a highly selective inhibitor of the constitutively active KIT D816V mutant kinase. This mutation, an aspartate-to-valine substitution at codon 816 in the kinase activation loop, is a primary pathogenic driver in systemic mastocytosis. It leads to ligand-independent autophosphorylation and activation of the KIT receptor, resulting in uncontrolled mast cell proliferation and survival.

This compound binds to the ATP-binding pocket of the KIT D816V kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. The key pathways dysregulated by KIT D816V and targeted by this compound include STAT5, PI3K/AKT, and RAS/MAPK (MEK/ERK).

KIT_D816V_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT_D816V KIT D816V (Constitutively Active) PI3K PI3K KIT_D816V->PI3K RAS RAS KIT_D816V->RAS JAK2 JAK2 KIT_D816V->JAK2 This compound This compound This compound->KIT_D816V Inhibition AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Transcription STAT5 STAT5 JAK2->STAT5 STAT5->Transcription

Caption: this compound inhibits the constitutively active KIT D816V receptor, blocking downstream signaling pathways.

Preclinical and Clinical Data

In Vitro Potency and Selectivity

This compound demonstrates potent and selective inhibition of KIT D816V in both biochemical and cellular assays. The IC50 values highlight its high affinity for the mutant kinase over the wild-type (WT) form, which is a key attribute for minimizing off-target effects.

Assay TypeTargetIC50 (nM)
BiochemicalKIT D816V0.24 (Kd)
CellularKIT D816V4.3
Cellular (free base)KIT D816V6
Cellular (phosphate salt)KIT D816V0.2

Table 2: In Vitro Potency of this compound.[7][8]

Pharmacokinetics

Preclinical studies in rats have shown that this compound has limited brain penetration, with a brain-to-plasma ratio of 0.18.[7] Phase 1 clinical trial data in healthy volunteers indicated that this compound has linear pharmacokinetics, and its half-life supports once-daily dosing.[8] A clinical study in patients with advanced systemic mastocytosis is designed to further characterize the pharmacokinetic profile, including Cmax, Tmax, and AUC.[9]

Clinical Efficacy (HARBOR Trial)

The HARBOR trial (NCT04910685) is a Phase 2/3 study evaluating the efficacy and safety of this compound in patients with indolent systemic mastocytosis (ISM).[10] Part 1 of the study demonstrated dose-dependent reductions in key biomarkers of mast cell burden and improvements in patient-reported symptoms.[4][5]

Dose (once daily)Mean % Reduction in Serum TryptaseMean % Reduction in KIT D816V VAF
25 mg-15.4%-37.5%
50 mg-50.9%-70.3%
100 mg-68.4%-77.0%
Placebo+3.3%-2.5%

Table 3: Biomarker Reduction at 12 Weeks in the HARBOR Trial (Part 1).[4]

Patients treated with this compound also showed clinically meaningful improvements in total symptom score (TSS) compared to placebo.[5] The safety profile was favorable, with no treatment-related serious adverse events or discontinuations due to adverse events.[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and specific assays for this compound are proprietary. However, based on standard methodologies in drug discovery, the following outlines the likely experimental approaches.

Kinase Inhibition Assay (Biochemical)

A common method to determine the biochemical potency (IC50) of a kinase inhibitor is a time-resolved fluorescence energy transfer (TR-FRET) assay.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant KIT D816V - Biotinylated Substrate Peptide - ATP - this compound Dilutions Start->Prepare_Reagents Incubate Incubate Kinase, Substrate, ATP, and this compound Prepare_Reagents->Incubate Add_Detection_Reagents Add Detection Reagents: - Europium-labeled anti-phospho-antibody - Streptavidin-Allophycocyanin (SA-APC) Incubate->Add_Detection_Reagents Read_Plate Read Plate on TR-FRET Reader Add_Detection_Reagents->Read_Plate Analyze_Data Analyze Data and Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for a TR-FRET based kinase inhibition assay.

Methodology:

  • Reagent Preparation: Recombinant KIT D816V enzyme, a biotinylated peptide substrate, and ATP are prepared in a kinase reaction buffer. This compound is serially diluted to create a concentration gradient.

  • Kinase Reaction: The enzyme, substrate, ATP, and varying concentrations of this compound are incubated together in a microplate to allow the phosphorylation reaction to occur.

  • Detection: A solution containing a europium-labeled antibody specific for the phosphorylated substrate and streptavidin conjugated to allophycocyanin (SA-APC) is added.

  • Signal Measurement: If the substrate is phosphorylated, the antibody binds, bringing the europium donor and SA-APC acceptor into close proximity, resulting in a FRET signal that is measured on a plate reader.

  • Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression analysis.

Cell-Based Proliferation Assay

The effect of this compound on the proliferation of cells expressing KIT D816V can be assessed using a cell viability assay, such as one based on the reduction of a tetrazolium salt (e.g., MTS or WST-1) or ATP content (e.g., CellTiter-Glo®).

Methodology:

  • Cell Culture: A human mast cell line endogenously expressing or engineered to express KIT D816V (e.g., HMC-1.2) is cultured under standard conditions.

  • Treatment: Cells are seeded into microplates and treated with a serial dilution of this compound for a period of 48-72 hours.

  • Viability Assessment: A reagent that measures metabolic activity (proportional to cell number) is added to each well.

  • Signal Measurement: The absorbance or luminescence is measured using a plate reader.

  • Data Analysis: The signal is normalized to untreated controls, and the IC50 value is calculated by plotting the percentage of cell viability against the drug concentration.

Synthesis

The specific synthetic route for this compound is proprietary. However, based on its chemical structure, a plausible retrosynthetic analysis suggests a multi-step synthesis involving the coupling of several heterocyclic fragments. The synthesis of similar complex kinase inhibitors often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to form the key carbon-carbon and carbon-nitrogen bonds.

Conclusion

This compound is a promising, next-generation, selective KIT D816V inhibitor with a well-defined mechanism of action and a favorable preclinical and early clinical profile. Its high potency against the target mutation, coupled with limited CNS penetration, suggests the potential for a strong therapeutic index in the treatment of systemic mastocytosis. The ongoing HARBOR trial will further elucidate its efficacy and safety, potentially offering a new, targeted therapeutic option for patients with this debilitating disease.

References

The Development of Elenestinib (BLU-263): A Next-Generation Inhibitor of KIT D816V for Systemic Mastocytosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Abstract

Elenestinib (BLU-263) is an investigational, orally bioavailable, next-generation tyrosine kinase inhibitor being developed by Blueprint Medicines.[1] It is designed to potently and selectively target the KIT D816V mutation, the primary driver in approximately 95% of systemic mastocytosis (SM) cases.[2][3] This technical guide provides a comprehensive overview of the development history of this compound, including its mechanism of action, preclinical data, and clinical trial evaluation. Detailed methodologies for key experiments are described, and quantitative data are presented in tabular format for clarity. Visual representations of signaling pathways and experimental workflows are provided to facilitate understanding.

Introduction

Systemic mastocytosis (SM) is a rare hematologic neoplasm characterized by the clonal proliferation and accumulation of mast cells in one or more organs.[3] The clinical presentation of SM is heterogeneous, ranging from indolent forms (indolent systemic mastocytosis, ISM), which are associated with a significant symptom burden and impact on quality of life, to more aggressive forms with organ damage and poor prognosis.[4] The vast majority of SM cases are driven by a gain-of-function mutation in the KIT receptor tyrosine kinase, most commonly the D816V substitution in exon 17.[3] This mutation leads to constitutive activation of the KIT signaling pathway, promoting mast cell growth, survival, and degranulation.

First-generation KIT inhibitors have shown clinical activity in SM, but their utility can be limited by off-target toxicities or incomplete inhibition of the D816V mutant.[5] this compound was specifically designed as a next-generation inhibitor with high potency and selectivity for KIT D816V, and with the distinct feature of minimal penetration of the blood-brain barrier.[5][6] This latter characteristic is intended to mitigate the risk of central nervous system (CNS) adverse events, such as cognitive effects and intracranial hemorrhage, which have been observed with other KIT inhibitors that cross into the CNS.[5]

This document details the development of this compound from its preclinical characterization to its ongoing clinical evaluation, with a focus on the scientific and technical aspects relevant to researchers and drug development professionals.

Mechanism of Action

This compound is a potent and selective inhibitor of the KIT D816V mutant kinase.[7] The KIT D816V mutation results in a conformational change in the activation loop of the kinase domain, leading to ligand-independent autophosphorylation and constitutive downstream signaling. This aberrant signaling drives the pathophysiology of SM.

This compound binds to the ATP-binding pocket of the KIT D816V kinase, stabilizing an inactive conformation and preventing its autophosphorylation.[7] This, in turn, inhibits the downstream signaling pathways that are critical for mast cell proliferation and survival, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways. By selectively targeting the mutated form of KIT, this compound is designed to spare wild-type KIT and other kinases, thereby minimizing off-target effects.[8]

KIT_D816V_Signaling_Pathway Figure 1. This compound's Mechanism of Action on the KIT D816V Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm KIT_D816V KIT D816V Receptor RAS RAS KIT_D816V->RAS PI3K PI3K KIT_D816V->PI3K JAK JAK KIT_D816V->JAK Degranulation Mast Cell Degranulation KIT_D816V->Degranulation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Mast Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation This compound This compound (BLU-263) This compound->KIT_D816V Inhibits

Caption: this compound inhibits the constitutively active KIT D816V receptor, blocking downstream signaling pathways.

Preclinical Development

In Vitro Potency and Selectivity

This compound demonstrated potent and selective inhibition of KIT D816V in biochemical and cellular assays.

Table 1: Preclinical Potency and Selectivity of this compound

Assay TypeTargetParameterValueReference(s)
BiochemicalKIT D816VKd0.24 nM[9]
CellularKIT D816V PhosphorylationIC503.1 nM[8]
CellularWild-Type KIT PhosphorylationIC5089.5 nM[10]
CellularWild-Type KIT ProliferationIC5085.8 nM[10]
Experimental Protocols

The binding affinity (Kd) of this compound to the purified KIT D816V kinase domain was likely determined using a competitive binding assay format, such as the KINOMEscan™ platform. In this methodology, the kinase is immobilized and incubated with a fixed concentration of a broad-spectrum kinase inhibitor probe that is tagged for detection. The test compound (this compound) is added at various concentrations, and its ability to displace the probe is quantified. The Kd is then calculated from the competition binding curve.

The half-maximal inhibitory concentration (IC50) for KIT D816V phosphorylation was determined in a cellular context. A human mast cell line endogenously expressing the KIT D816V mutation (e.g., HMC-1.2) or a cell line engineered to express the mutant kinase would be utilized.

  • Cell Culture and Treatment: Cells are cultured under standard conditions and then treated with escalating concentrations of this compound for a defined period.

  • Lysis and Protein Quantification: After treatment, cells are lysed, and total protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.

  • Immunoblotting or ELISA: Cell lysates are analyzed by Western blot or enzyme-linked immunosorbent assay (ELISA) using antibodies specific for phosphorylated KIT (e.g., anti-p-KIT Y719) and total KIT.

  • Data Analysis: The signal for phosphorylated KIT is normalized to the total KIT signal. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Pharmacokinetics and Brain Penetration

Preclinical pharmacokinetic studies in animal models demonstrated that this compound has properties suitable for once-daily oral dosing.[6] A key differentiating feature of this compound is its minimal brain penetration, which was demonstrated in preclinical species.[6]

Clinical Development

The clinical development program for this compound has focused on its evaluation in patients with SM.

Elenestinib_Clinical_Development_Workflow Figure 2. This compound Clinical Development Workflow Phase1 Phase 1 Trial (Healthy Volunteers) - Safety - Pharmacokinetics HARBOR_P1 HARBOR Trial Part 1 (Phase 2) - Dose Finding - Safety & Efficacy in ISM Phase1->HARBOR_P1 Data supports initiation of Phase 2 HARBOR_P2_3 HARBOR Trial Part 2 & 3 (Phase 2/3) - Efficacy & Safety vs. Placebo in ISM - Long-term Extension HARBOR_P1->HARBOR_P2_3 Determine recommended dose AZURE AZURE Trial (Phase 1) - Advanced SM (Terminated)

References

Investigating the Downstream Effects of Elenestinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elenestinib (BLU-263) is a next-generation, orally bioavailable, potent, and highly selective inhibitor of the KIT D816V mutation, the primary driver of systemic mastocytosis (SM).[1][2] This technical guide provides an in-depth overview of the downstream effects of this compound, summarizing key preclinical and clinical data. It includes detailed methodologies for crucial experiments and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound in SM and other mast cell-related disorders.

Introduction

Systemic mastocytosis is a rare hematologic neoplasm characterized by the clonal proliferation and accumulation of mast cells in various tissues.[3] In approximately 95% of cases, SM is driven by a gain-of-function mutation in the KIT receptor tyrosine kinase, most commonly the D816V substitution in the activation loop.[3] This mutation leads to ligand-independent, constitutive activation of KIT, resulting in uncontrolled mast cell growth, survival, and mediator release, which underlie the clinical manifestations of the disease.

This compound is a novel tyrosine kinase inhibitor designed to potently and selectively target the KIT D816V mutation with minimal central nervous system penetration.[4][5] Its high selectivity aims to minimize off-target effects and improve the safety profile compared to less specific KIT inhibitors. This guide explores the molecular and cellular consequences of this compound treatment, providing a detailed analysis of its downstream effects.

Mechanism of Action

This compound exerts its therapeutic effect by binding to and inhibiting the constitutively active KIT D816V receptor. This direct inhibition blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling cascades that are crucial for mast cell proliferation and survival.

The KIT D816V Signaling Pathway

The KIT D816V mutation leads to the constitutive activation of several downstream signaling pathways, including:

  • JAK-STAT Pathway: Primarily through STAT5, this pathway is critical for cell survival and proliferation.

  • PI3K-AKT Pathway: This pathway plays a key role in cell growth, survival, and metabolism.

  • MAPK/ERK Pathway: This cascade is involved in cell proliferation, differentiation, and survival.

By inhibiting the initial phosphorylation of the KIT D816V receptor, this compound effectively shuts down these aberrant signaling pathways, leading to a reduction in mast cell burden and a decrease in the release of inflammatory mediators.

KIT_D816V_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT_D816V KIT D816V RAS RAS KIT_D816V->RAS PI3K PI3K KIT_D816V->PI3K JAK JAK KIT_D816V->JAK This compound This compound This compound->KIT_D816V RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Mediator Release) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT5 STAT5 JAK->STAT5 STAT5->Transcription

Figure 1. Simplified schematic of the KIT D816V signaling pathway and the inhibitory action of this compound.

Preclinical Data

Preclinical studies have demonstrated the high potency and selectivity of this compound for the KIT D816V mutation.

In Vitro Kinase and Cellular Assays

This compound has been shown to potently inhibit KIT D816V in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values highlight its specificity for the mutant kinase over the wild-type form.

Assay TypeParameterValueReference
Biochemical AssayKd for KIT D816V0.24 nM[4]
Cellular AssayIC50 for KIT D816V4.3 nM[4]
Cellular AssayIC50 for KIT D816V phosphorylation3.1 nM[6]
Cellular AssayIC50 for wild-type KIT proliferation85.8 nM[6]
Cellular AssayIC50 for wild-type KIT phosphorylation89.5 nM[6]

Table 1: In Vitro Potency and Selectivity of this compound

Clinical Data

The Phase 2/3 HARBOR trial (NCT04910685) is a randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of this compound in patients with indolent systemic mastocytosis (ISM).[7]

Downstream Biomarker Reduction

Treatment with this compound has demonstrated a dose-dependent reduction in key biomarkers of mast cell burden, including serum tryptase and KIT D816V variant allele fraction (VAF) in peripheral blood.

Treatment Group (Once Daily)Mean Percent Reduction from Baseline (Serum Tryptase)Mean Percent Reduction from Baseline (KIT D816V VAF)
This compound 25 mg-15.4%-37.5%
This compound 50 mg-50.9%-70.3%
This compound 100 mg-68.4%-77.0%
Placebo+3.3%-2.5%

Table 2: Percent Reduction in Serum Tryptase and KIT D816V VAF after 12 Weeks of Treatment in the HARBOR Trial. Data is not yet published in a peer-reviewed journal.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the downstream effects of this compound.

Western Blotting for Phosphorylated STAT5

This protocol is a general guideline for assessing the phosphorylation status of STAT5 in mast cells following treatment with this compound.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., HMC-1.2 cells) - Treat with this compound or vehicle control. Lysis 2. Cell Lysis - Use RIPA buffer with phosphatase and protease inhibitors. Cell_Culture->Lysis Quantification 3. Protein Quantification - BCA or Bradford assay. Lysis->Quantification SDS_PAGE 4. SDS-PAGE - Separate proteins by size. Quantification->SDS_PAGE Transfer 5. Protein Transfer - Transfer to PVDF or nitrocellulose membrane. SDS_PAGE->Transfer Blocking 6. Blocking - 5% BSA in TBST to prevent non-specific antibody binding. Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation - Incubate overnight at 4°C with anti-phospho-STAT5 (Tyr694) antibody. Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation - Incubate with HRP-conjugated secondary antibody. Primary_Ab->Secondary_Ab Detection 9. Detection - Use ECL substrate and image chemiluminescence. Secondary_Ab->Detection Stripping 10. Stripping and Re-probing - Strip membrane and re-probe with anti-total-STAT5 and loading control (e.g., β-actin) antibodies. Detection->Stripping

Figure 2. General workflow for Western blot analysis of phosphorylated STAT5.

Materials:

  • Mast cell line (e.g., HMC-1.2, which harbors the KIT D816V mutation)

  • Cell culture medium and supplements

  • This compound

  • RIPA lysis buffer

  • Phosphatase and protease inhibitor cocktails

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-STAT5 (Tyr694) and rabbit anti-total-STAT5

  • Loading control antibody (e.g., mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Culture mast cells to the desired density and treat with various concentrations of this compound or vehicle control for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total STAT5 and a loading control like β-actin.

Digital Droplet PCR (ddPCR) for KIT D816V Variant Allele Fraction (VAF)

This protocol provides a general framework for the quantitative analysis of KIT D816V VAF in patient samples.[8]

ddPCR_Workflow DNA_Extraction 1. DNA Extraction - Extract genomic DNA from peripheral blood or bone marrow. Reaction_Setup 2. ddPCR Reaction Setup - Prepare reaction mix with ddPCR supermix, primers/probes for KIT D816V and wild-type KIT, and genomic DNA. DNA_Extraction->Reaction_Setup Droplet_Generation 3. Droplet Generation - Partition the ddPCR mix into thousands of nanoliter-sized droplets. Reaction_Setup->Droplet_Generation PCR_Amplification 4. PCR Amplification - Perform thermal cycling to amplify the target DNA within each droplet. Droplet_Generation->PCR_Amplification Droplet_Reading 5. Droplet Reading - Read the fluorescence of each droplet to determine the number of positive and negative droplets for mutant and wild-type alleles. PCR_Amplification->Droplet_Reading Data_Analysis 6. Data Analysis - Calculate the VAF based on the ratio of mutant to wild-type positive droplets using Poisson statistics. Droplet_Reading->Data_Analysis

Figure 3. General workflow for ddPCR analysis of KIT D816V VAF.

Materials:

  • Genomic DNA extracted from patient peripheral blood or bone marrow

  • ddPCR supermix for probes

  • Primers and probes for KIT D816V (mutant) and KIT (wild-type) alleles (FAM and HEX labeled, respectively)

  • Restriction enzyme (optional, to improve template accessibility)

  • Droplet generator and associated consumables

  • Thermal cycler

  • Droplet reader

  • ddPCR analysis software

Procedure:

  • DNA Extraction: Extract high-quality genomic DNA from patient samples.

  • ddPCR Reaction Setup: Prepare the ddPCR reaction mix containing ddPCR supermix, primers and probes for both the mutant and wild-type alleles, and the genomic DNA template.

  • Droplet Generation: Partition the reaction mix into approximately 20,000 droplets using a droplet generator.

  • PCR Amplification: Perform PCR amplification of the target DNA in a thermal cycler.

  • Droplet Reading: After PCR, read the fluorescence of each individual droplet in a droplet reader to determine the number of positive droplets for the mutant (FAM) and wild-type (HEX) alleles.

  • Data Analysis: The software uses Poisson statistics to calculate the concentration of mutant and wild-type DNA, from which the VAF is determined as (mutant copies) / (mutant copies + wild-type copies) * 100.

Conclusion

This compound is a promising, next-generation selective inhibitor of KIT D816V with demonstrated preclinical and clinical activity. Its mechanism of action, centered on the direct inhibition of the constitutively active KIT D816V receptor, leads to the suppression of downstream signaling pathways crucial for mast cell proliferation and survival. The clinical data from the HARBOR trial indicates that this compound treatment results in a significant reduction in mast cell burden, as evidenced by the dose-dependent decrease in serum tryptase and KIT D816V VAF. The detailed experimental protocols provided in this guide offer a framework for further investigation into the downstream effects of this compound and other KIT inhibitors. Continued research is warranted to fully elucidate the molecular and cellular consequences of this compound treatment and to explore its full therapeutic potential in systemic mastocytosis and other related disorders.

References

Elenestinib's Binding Kinetics to KIT D816V: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding kinetics and inhibitory action of elenestinib (BLU-263) against the constitutively active KIT D816V mutant, a key driver in systemic mastocytosis. This document summarizes publicly available quantitative data, outlines representative experimental methodologies, and visualizes the pertinent signaling pathways.

Executive Summary

This compound is a next-generation, potent, and selective tyrosine kinase inhibitor (TKI) targeting the KIT D816V mutation.[1] Preclinical data demonstrate its high affinity and inhibitory activity at the nanomolar level, highlighting its potential as a therapeutic agent for systemic mastocytosis. While specific kinetic parameters such as association and dissociation rates are not publicly available, the existing data on its inhibitory concentration and dissociation constant provide valuable insights into its interaction with the target protein.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound's activity against KIT D816V and wild-type (WT) KIT.

Table 1: this compound Inhibitory Activity

TargetAssay TypeParameterValue (nM)
KIT D816VCellularIC50 (Phosphorylation)3.1[2]
WT KITCellularIC50 (Proliferation)85.8[2]
WT KITCellularIC50 (Phosphorylation)89.5[2]

Table 2: this compound Binding Affinity

TargetAssay TypeParameterValue (nM)
KIT D816VBiochemicalKd0.24[3]

Note: Specific binding kinetics data such as the association rate constant (k_on_), dissociation rate constant (k_off_), and residence time for the this compound-KIT D816V interaction are not publicly available at the time of this publication.

Signaling Pathways and Mechanism of Action

The KIT D816V mutation results in constitutive, ligand-independent activation of the KIT receptor tyrosine kinase. This leads to the aberrant activation of downstream signaling pathways crucial for cell proliferation, survival, and activation. This compound, as a potent inhibitor of KIT D816V, blocks this uncontrolled signaling. The primary downstream pathways affected include the JAK/STAT and PI3K/AKT pathways.[4][5][6]

KIT_D816V_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT_D816V KIT D816V (Constitutively Active) P P KIT_D816V->P This compound This compound This compound->KIT_D816V PI3K PI3K P->PI3K ATP -> ADP JAK2 JAK2 P->JAK2 ATP -> ADP AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival, Activation) mTOR->Gene_Expression STAT5 STAT5 JAK2->STAT5 STAT5->Gene_Expression

Caption: this compound inhibits the constitutively active KIT D816V receptor, blocking downstream signaling through the PI3K/AKT/mTOR and JAK/STAT pathways.

Experimental Protocols

While the specific, proprietary protocols for this compound's development are not publicly available, this section provides detailed, representative methodologies for key experiments typically used to characterize kinase inhibitors.

Disclaimer: These protocols are illustrative and based on standard industry practices. They have not been confirmed as the exact methods used in the preclinical evaluation of this compound.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This protocol describes a generic, non-radioactive, time-resolved fluorescence resonance energy transfer (TR-FRET) based assay for measuring the inhibition of a kinase, such as KIT D816V.

Biochemical_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of this compound Start->Compound_Prep Incubation_1 Incubate this compound with reaction mix Compound_Prep->Incubation_1 Reaction_Mix Prepare reaction mix: - Recombinant KIT D816V - Biotinylated substrate peptide - Assay Buffer Reaction_Mix->Incubation_1 Initiate_Reaction Initiate reaction with ATP Incubation_1->Initiate_Reaction Incubation_2 Incubate to allow phosphorylation Initiate_Reaction->Incubation_2 Stop_Reaction Stop reaction and add detection reagents: - Europium-labeled anti-phospho antibody - Streptavidin-Allophycocyanin (SA-APC) Incubation_2->Stop_Reaction Incubation_3 Incubate for signal development Stop_Reaction->Incubation_3 Read_Plate Read plate on a TR-FRET enabled microplate reader Incubation_3->Read_Plate Data_Analysis Analyze data to determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: A representative workflow for a biochemical kinase inhibition assay using TR-FRET.

Materials:

  • Recombinant human KIT D816V enzyme

  • Biotinylated synthetic peptide substrate

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound (or test compound)

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • 384-well, low-volume, white microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the recombinant KIT D816V enzyme and the biotinylated substrate peptide to the assay buffer.

  • Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and Detection: Stop the reaction by adding a solution containing EDTA and the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC).

  • Signal Development: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the binding of the detection reagents.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and plot the inhibitor concentration versus the percentage of inhibition. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phosphorylation Assay (Representative Protocol)

This protocol outlines a general method for assessing the inhibition of KIT D816V autophosphorylation in a cellular context using an immunoassay.

Materials:

  • Human mast cell line endogenously expressing KIT D816V (e.g., HMC-1.2)

  • Cell culture medium and supplements

  • This compound (or test compound)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer containing protease and phosphatase inhibitors

  • ELISA-based assay kit for phosphorylated KIT (p-KIT) and total KIT

Procedure:

  • Cell Culture and Seeding: Culture the HMC-1.2 cells under standard conditions. Seed the cells in a multi-well plate at a predetermined density and allow them to adhere or stabilize overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 2 hours).

  • Cell Lysis: After treatment, wash the cells with cold PBS and then lyse them with a suitable lysis buffer.

  • Protein Quantification: Determine the total protein concentration of each cell lysate.

  • Immunoassay: Perform an ELISA-based assay to quantify the levels of phosphorylated KIT and total KIT in each lysate, following the manufacturer's instructions.

  • Data Analysis: Normalize the phosphorylated KIT signal to the total KIT signal for each treatment condition. Plot the inhibitor concentration versus the percentage of inhibition of KIT phosphorylation. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This compound demonstrates high potency and selectivity for the KIT D816V mutation in both biochemical and cellular assays. Its ability to inhibit the constitutively active kinase and its downstream signaling pathways provides a strong rationale for its clinical development in systemic mastocytosis. While detailed binding kinetic parameters are not publicly available, the provided data and representative protocols offer a solid foundation for understanding the interaction of this compound with its target. Further research and publication of more detailed kinetic data will provide a more complete picture of its binding dynamics.

References

Elenestinib: A Deep Dive into a Next-Generation KIT Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Introduction: The Challenge of KIT D816V-Driven Malignancies

Mechanism of Action: Selective Inhibition of the KIT D816V Oncoprotein

Elenestinib is a potent and selective inhibitor of the KIT D816V mutant kinase.[5][6] Its mechanism of action is centered on binding to the ATP-binding pocket of the KIT D816V protein, thereby preventing its autophosphorylation and subsequent activation of downstream signaling cascades. This targeted inhibition leads to a reduction in mast cell burden and an alleviation of disease-related symptoms.[6]

Signaling Pathway

The constitutive activation of KIT D816V drives several downstream signaling pathways crucial for mast cell pathobiology. This compound's inhibition of KIT D816V effectively dampens these signals. The primary pathways implicated include:

  • PI3K/AKT/mTOR Pathway: Promotes cell survival, proliferation, and growth.

  • RAS/MEK/ERK Pathway: Regulates cell proliferation and differentiation.

  • JAK/STAT Pathway: Particularly STAT5, is critical for mast cell survival and proliferation.

KIT_D816V_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT_D816V KIT D816V PI3K PI3K KIT_D816V->PI3K RAS RAS KIT_D816V->RAS JAK2 JAK2 KIT_D816V->JAK2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK2->STAT5 STAT5->Proliferation This compound This compound This compound->KIT_D816V

Figure 1: this compound's Inhibition of KIT D816V Signaling.

Preclinical Data

This compound has demonstrated significant potency and selectivity for KIT D816V in preclinical studies.

Quantitative Preclinical Data
ParameterValueAssay Type
IC50 (KIT D816V) 6 nMCellular Assay
IC50 (KIT D816V Phosphorylation) 3.1 nMBiochemical Assay
Kd (KIT D816V) 0.24 nMBiochemical Assay
IC50 (Wild-Type KIT Proliferation) 85.8 nMCellular Assay
IC50 (Wild-Type KIT Phosphorylation) 89.5 nMBiochemical Assay
  • IC50: Half-maximal inhibitory concentration.

  • Kd: Dissociation constant, a measure of binding affinity.

Experimental Protocols

Detailed proprietary protocols for the specific biochemical and cellular assays used in the preclinical evaluation of this compound are not publicly available. However, based on standard industry practices, the following methodologies are likely to have been employed:

3.2.1. Biochemical Kinase Assays (for IC50 and Kd)

  • Objective: To determine the direct inhibitory activity of this compound on the kinase activity of purified KIT D816V and wild-type KIT enzymes.

  • General Protocol:

    • Enzyme and Substrate Preparation: Recombinant human KIT D816V and wild-type KIT enzymes and a suitable peptide substrate are prepared in an appropriate assay buffer.

    • Compound Dilution: this compound is serially diluted to a range of concentrations.

    • Kinase Reaction: The kinase, substrate, and this compound are incubated with ATP to initiate the phosphorylation reaction.

    • Detection: The amount of phosphorylated substrate is quantified. Common detection methods include:

      • Radiometric Assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-Based Assays: Measuring the amount of ADP produced using a coupled enzyme system that generates a luminescent signal (e.g., ADP-Glo™).

      • Fluorescence-Based Assays: Employing fluorescently labeled substrates or antibodies to detect phosphorylation.

    • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve. Kd is typically determined using binding assays such as surface plasmon resonance or isothermal titration calorimetry.

3.2.2. Cellular Assays (for IC50)

  • Objective: To assess the ability of this compound to inhibit KIT-mediated signaling and cell proliferation in a cellular context.

  • General Protocol:

    • Cell Culture: A cell line engineered to express KIT D816V or wild-type KIT is cultured under standard conditions.

    • Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified period.

    • Assessment of KIT Phosphorylation:

      • Cells are lysed, and the level of phosphorylated KIT is measured using techniques such as Western blotting or ELISA with phospho-specific antibodies.

    • Assessment of Cell Proliferation/Viability:

      • Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo®, which quantify metabolic activity.

    • Data Analysis: The percentage of inhibition of KIT phosphorylation or cell proliferation is calculated for each this compound concentration. The IC50 value is determined from the resulting dose-response curve.

Clinical Development: The HARBOR Trial

This compound is currently being evaluated in the pivotal Phase 2/3 HARBOR trial (NCT04910685), a randomized, double-blind, placebo-controlled study in patients with indolent systemic mastocytosis (ISM) whose symptoms are not adequately controlled with best supportive care.[4][7]

HARBOR Trial Design

HARBOR_Trial_Workflow cluster_treatment_arms Treatment Arms Screening Patient Screening - Diagnosis of ISM - Inadequate symptom control - ECOG PS 0-2 Randomization Randomization Screening->Randomization Part1 Part 1: Dose Finding (Double-Blind) Randomization->Part1 Elenestinib_Doses This compound (25mg, 50mg, 100mg QD) + Best Supportive Care Part1->Elenestinib_Doses Placebo Placebo + Best Supportive Care Part1->Placebo Part2 Part 2: Efficacy & Safety (Double-Blind) Part3 Part 3: Open-Label Extension Part2->Part3 Elenestinib_Doses->Part2 Recommended Dose Placebo->Part2

Figure 2: HARBOR Clinical Trial Workflow.

4.1.1. Experimental Protocol: HARBOR Trial (NCT04910685)

  • Study Title: A Randomized, Double-Blind, Placebo-Controlled Phase 2/3 Study of this compound (BLU-263) in Indolent Systemic Mastocytosis.[7]

  • Primary Objectives:

    • Part 1: To determine the recommended dose of this compound based on safety, pharmacokinetics, and pharmacodynamics.[4]

    • Part 2: To evaluate the efficacy of this compound in improving symptom burden.[4]

    • Part 3: To assess the long-term safety and efficacy of this compound.[4]

  • Key Inclusion Criteria:

    • Confirmed diagnosis of indolent systemic mastocytosis.[8]

    • Inadequate symptom control with at least two prior systemic therapies.[8]

    • Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.[8]

  • Key Exclusion Criteria:

    • Diagnosis of advanced forms of systemic mastocytosis.[8]

    • Prior treatment with a targeted KIT inhibitor.[8]

  • Treatment Arms:

    • Part 1: Patients were randomized to receive this compound at 25 mg, 50 mg, or 100 mg once daily, or placebo, in combination with best supportive care.[1]

    • Part 2: Patients will be randomized to receive the recommended dose of this compound or placebo.

  • Endpoints:

    • Primary: Change from baseline in the Indolent Systemic Mastocytosis Symptom Assessment Form (ISM-SAF) Total Symptom Score (TSS).[4]

    • Secondary: Changes in biomarkers of mast cell burden (serum tryptase, KIT D816V variant allele fraction), safety, and tolerability.[4]

Clinical Trial Data

4.2.1. Efficacy Results from HARBOR Part 1

Top-line results from the dose-finding portion of the HARBOR trial demonstrated dose-dependent reductions in key biomarkers of mast cell burden at 12 weeks.[1]

DoseNMean % Reduction in TryptaseMean % Reduction in KIT D816V VAF
This compound 25 mg QD 10-15.4%-37.5%
This compound 50 mg QD 10-50.9%-70.3%
This compound 100 mg QD 9-68.4%-77.0%
Placebo 10+3.3%-2.5%

4.2.2. Safety and Tolerability from HARBOR Part 1

This compound was generally well-tolerated in Part 1 of the HARBOR trial, with no discontinuations due to treatment-related adverse events.[9]

Adverse Event (AE) ProfileThis compound (All Doses)Placebo
Any Grade AE (%) 80-100%90%
Grade 1-2 AEs (%) 50-90%90%
Grade ≥3 AEs (%) 11.1-30%0%
Serious AEs (%) 0-22.2%10%
AEs Leading to Discontinuation (%) 0%0%

Future Directions and Conclusion

This compound represents a promising next-generation targeted therapy for patients with KIT D816V-driven systemic mastocytosis. Its high selectivity and potency, coupled with a favorable early safety profile, suggest it may offer a significant clinical benefit. The ongoing HARBOR trial will be instrumental in further defining the efficacy and safety of this compound and its potential role in the treatment paradigm for this challenging disease. Further research may also explore the utility of this compound in other KIT-mutated cancers.

References

Elenestinib: A Targeted Approach to Systemic Mastocytosis - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elenestinib (BLU-263) is an investigational, next-generation, orally bioavailable tyrosine kinase inhibitor that potently and selectively targets the KIT D816V mutation, the primary driver in approximately 95% of systemic mastocytosis (SM) cases.[1] Developed by Blueprint Medicines, this compound is engineered for minimal central nervous system penetration, potentially offering an improved safety profile over first-generation KIT inhibitors. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and the design of pivotal clinical trials. All quantitative data is presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams.

Introduction to Systemic Mastocytosis and the Role of KIT D816V

Systemic mastocytosis is a rare hematologic neoplasm characterized by the clonal proliferation and accumulation of mast cells in one or more organs. The clinical presentation of SM is heterogeneous, ranging from indolent forms (indolent systemic mastocytosis, ISM), which are associated with a significant symptom burden and reduced quality of life, to advanced, life-threatening variants (Advanced SM), including aggressive systemic mastocytosis (ASM), SM with an associated hematological neoplasm (SM-AHN), and mast cell leukemia (MCL).

The vast majority of SM cases are driven by a gain-of-function mutation in the KIT gene, most commonly the D816V substitution in exon 17. This mutation leads to constitutive, ligand-independent activation of the KIT receptor tyrosine kinase, promoting mast cell proliferation, survival, and degranulation. The uncontrolled release of mast cell mediators, such as histamine, tryptase, and cytokines, is responsible for the diverse and often debilitating symptoms experienced by patients with SM.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the KIT D816V mutant kinase. By binding to the ATP-binding pocket of the kinase domain, this compound blocks the downstream signaling pathways that are constitutively activated by the D816V mutation. This targeted inhibition leads to a reduction in mast cell proliferation and survival, and consequently, a decrease in the overall mast cell burden.

The KIT D816V Signaling Pathway

The constitutive activation of KIT D816V triggers a cascade of intracellular signaling events that drive the pathophysiology of systemic mastocytosis. Key downstream pathways include:

  • Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway: Promotes cell survival, proliferation, and growth.

  • Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway: Particularly involving JAK2 and STAT5, this pathway is crucial for cell proliferation and differentiation.

  • Mitogen-activated protein kinase (MAPK) pathway (RAS/RAF/MEK/ERK): Regulates cell proliferation, differentiation, and survival.

The following diagram illustrates the central role of KIT D816V in activating these oncogenic signaling pathways and the point of intervention for this compound.

KIT_D816V_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT_D816V KIT D816V (Constitutively Active) PI3K PI3K KIT_D816V->PI3K JAK2 JAK2 KIT_D816V->JAK2 RAS RAS KIT_D816V->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT5 STAT5 JAK2->STAT5 STAT5->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->KIT_D816V Inhibits

Caption: KIT D816V Signaling Pathway and this compound's Point of Intervention.

Preclinical Data

This compound has demonstrated high potency and selectivity for the KIT D816V mutation in preclinical studies.

In Vitro Potency and Selectivity

Biochemical and cellular assays have confirmed the potent inhibitory activity of this compound against the KIT D816V mutation, while showing significantly less activity against wild-type KIT, indicating a favorable selectivity profile.[1][2]

ParameterThis compoundReference
KIT D816V Phosphorylation IC50 3.1 nM[2]
KIT D816V Cellular IC50 4.3 nM[1]
Wild-Type KIT Proliferation IC50 95.9 nM[2]
Wild-Type KIT Phosphorylation IC50 82.6 nM[2]
KIT D816V Biochemical Kd 0.24 nM[1]

Table 1: In Vitro Potency and Selectivity of this compound.

Experimental Protocol: Cellular Proliferation Assay (General Overview)

While the specific, detailed protocol for the determination of this compound's cellular IC50 is proprietary, a general methodology for such an assay is outlined below. This is based on standard practices for evaluating the anti-proliferative effects of kinase inhibitors on mutant cell lines.

Cell_Proliferation_Assay_Workflow Cell_Seeding Seed KIT D816V-mutant mast cell line (e.g., HMC-1.2) in 96-well plates Drug_Addition Add serial dilutions of This compound to the wells Cell_Seeding->Drug_Addition Incubation Incubate for a defined period (e.g., 72 hours) under standard cell culture conditions Drug_Addition->Incubation Viability_Reagent Add a cell viability reagent (e.g., CellTiter-Glo®) Incubation->Viability_Reagent Luminescence_Reading Measure luminescence to quantify viable cells Viability_Reagent->Luminescence_Reading Data_Analysis Plot cell viability versus This compound concentration and calculate the IC50 value Luminescence_Reading->Data_Analysis

Caption: Generalized Workflow for a Cellular Proliferation Assay to Determine IC50.

Clinical Development Program

This compound is being evaluated in a comprehensive clinical development program for the treatment of both indolent and advanced systemic mastocytosis.

Phase 1 Study in Healthy Volunteers

A Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers. The results demonstrated that this compound was generally well-tolerated and exhibited a pharmacokinetic profile supportive of once-daily dosing.[3]

Parameter (at steady state, Day 10)25 mg (N=6)50 mg (N=6)100 mg (N=6)
Cmax (ng/mL) 64.5498.73204.60
AUC0-24h (h*ng/mL) 874 (47.0% CV)1980 (28.7% CV)3741 (52.1% CV)
t1/2 (h) 21.4 ± 1.421.6 ± 4.226.4 ± 4.7
CL/F (L/h) 31.3 ± 16.226.1 ± 7.529.6 ± 15.1

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Multiple Ascending Dose). [3]

HARBOR Trial (NCT04910685)

The HARBOR study is a pivotal Phase 2/3, randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of this compound in patients with indolent systemic mastocytosis (ISM) whose symptoms are not adequately controlled with best supportive care.[4][5][6]

The study is designed in multiple parts to assess dose, efficacy, and long-term safety.

HARBOR_Trial_Design cluster_part1 Part 1: Dose Finding cluster_part2 Part 2: Efficacy Assessment cluster_part3 Part 3: Open-Label Extension Part1_Randomization Randomization (3:1) Elenestinib_Doses This compound (25, 50, 100 mg QD) + Best Supportive Care Part1_Randomization->Elenestinib_Doses Placebo_Part1 Placebo + Best Supportive Care Part1_Randomization->Placebo_Part1 Part2_Randomization Randomization (2:1) Part1_Randomization->Part2_Randomization Inform RP2D Elenestinib_RP2D This compound (Recommended Phase 2 Dose) + Best Supportive Care Part2_Randomization->Elenestinib_RP2D Placebo_Part2 Placebo + Best Supportive Care Part2_Randomization->Placebo_Part2 Open_Label All patients receive This compound (RP2D) Part2_Randomization->Open_Label Roll-over

Caption: Schematic of the HARBOR Phase 2/3 Trial Design.

Top-line data from Part 1 of the HARBOR trial demonstrated dose-dependent reductions in key biomarkers of mast cell burden after 12 weeks of treatment.[7]

DoseMean Percent Reduction from Baseline in Serum TryptaseMean Percent Reduction from Baseline in KIT D816V VAF
This compound 25 mg QD -15.4%-37.5%
This compound 50 mg QD -50.9%-70.3%
This compound 100 mg QD -68.4%-77.0%
Placebo +3.3%-2.5%

Table 3: Part 1 HARBOR Trial Efficacy Data (12 weeks). [7]

Inclusion CriteriaExclusion Criteria
Age ≥ 18 yearsDiagnosis of advanced systemic mastocytosis (SM-AHN, ASM, MCL) or other myeloproliferative neoplasm
ECOG performance status of 0-2Prior treatment with a targeted KIT inhibitor
Confirmed diagnosis of ISMClinically significant, uncontrolled cardiovascular disease
Inadequate symptom control with at least two standard therapiesQTc interval > 470 ms for females or > 450 ms for males
Stable symptom-directed therapy for ≥ 14 daysHistory of another primary malignancy within 3 years (with exceptions)

Table 4: Key Inclusion and Exclusion Criteria for the HARBOR Trial.

AZURE Trial (NCT05609942)

The AZURE trial is a Phase 1/2 open-label study evaluating the safety, tolerability, and efficacy of this compound as a monotherapy and in combination with azacitidine in patients with advanced systemic mastocytosis (AdvSM).[8][9][10]

The study consists of two main treatment arms to investigate this compound's potential in different subtypes of AdvSM.

AZURE_Trial_Design cluster_armA Arm A: Monotherapy cluster_armB Arm B: Combination Therapy Patient_Population Patients with Advanced Systemic Mastocytosis (ASM, SM-AHN, MCL) ArmA_Treatment This compound Monotherapy Patient_Population->ArmA_Treatment ASM, MCL ArmB_Treatment This compound + Azacitidine Patient_Population->ArmB_Treatment SM-AHN

Caption: Overview of the AZURE Phase 1/2 Trial Design.

Inclusion CriteriaExclusion Criteria
ECOG performance status of 0-2Diagnosis of a Philadelphia chromosome-positive malignancy
Bone marrow biopsy confirming AdvSM (ASM, SM-AHN, or MCL)Acute myeloid leukemia
Discontinuation of prior antineoplastic therapy due to disease progression, lack of efficacy, or intolerancePrior treatment with more than one selective KIT inhibitor
Willingness to undergo follow-up bone marrow biopsiesPrior HMA therapy (e.g., azacitidine, decitabine) for the current diagnosis
Not eligible for allogeneic hematopoietic stem cell transplantation
Unstable corticosteroid dose within 7 days of enrollment

Table 5: Key Inclusion and Exclusion Criteria for the AZURE Trial.

Conclusion and Future Directions

This compound is a promising, next-generation selective KIT D816V inhibitor with a potential best-in-class safety profile due to its limited CNS penetration. Preclinical data have established its high potency and selectivity, and early clinical data from the HARBOR trial in patients with indolent systemic mastocytosis have demonstrated encouraging reductions in mast cell burden. The ongoing HARBOR and AZURE trials will further elucidate the efficacy and safety of this compound across the spectrum of systemic mastocytosis. The development of this compound represents a significant advancement in the targeted therapy of this rare and debilitating disease, with the potential to offer a new, effective, and well-tolerated treatment option for patients. Further research will focus on long-term outcomes, including the impact on disease progression, quality of life, and overall survival.

References

Elenestinib's Molecular Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elenestinib (BLU-263) is a next-generation, orally bioavailable tyrosine kinase inhibitor (TKI) demonstrating high potency and selectivity for the KIT D816V mutation. This mutation is a primary driver in approximately 95% of systemic mastocytosis (SM) cases.[1][2] this compound's targeted mechanism of action and minimal brain penetration offer a promising therapeutic approach with a potentially favorable safety profile.[3] This document provides an in-depth overview of the molecular interactions of this compound, including its inhibitory activity, the signaling pathways it modulates, and representative experimental methodologies.

Introduction

Systemic mastocytosis is a rare hematologic neoplasm characterized by the abnormal proliferation and accumulation of mast cells in various tissues. The somatic activating mutation D816V in the KIT proto-oncogene is the most common pathogenic driver.[2] This mutation leads to constitutive activation of the KIT receptor tyrosine kinase, triggering downstream signaling cascades that promote mast cell survival, proliferation, and activation. This compound is a potent and selective inhibitor of this mutated kinase.[4]

Quantitative Analysis of this compound's Inhibitory Activity

This compound has been characterized by its potent and selective inhibition of the KIT D816V mutant kinase over the wild-type (WT) form. The following tables summarize the key quantitative data reported for this compound's activity.

Parameter Target Value (nM) Assay Type
IC50KIT D816V6Biochemical
IC50KIT D816V Phosphorylation3.1Cellular
IC50WT KIT Proliferation95.9Cellular
IC50WT KIT Phosphorylation82.6Cellular
KdKIT D816V0.24Biochemical

Table 1: Inhibitory Activity of this compound. [1][5][6][7] This table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) of this compound against the KIT D816V mutant and wild-type (WT) KIT.

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effect by directly binding to and inhibiting the constitutively active KIT D816V kinase. This inhibition blocks the downstream signaling pathways that are crucial for mast cell pathobiology.

The KIT D816V Signaling Cascade

The KIT D816V mutation results in ligand-independent autophosphorylation of the KIT receptor, leading to the activation of multiple downstream signaling pathways, including:

  • STAT5 Pathway: Signal Transducer and Activator of Transcription 5 is a key mediator of cytokine signaling and is constitutively activated by KIT D816V, promoting cell survival and proliferation.

  • PI3K/AKT Pathway: The Phosphoinositide 3-kinase/AKT pathway is critical for cell survival, growth, and proliferation.

  • RAS/MEK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.

  • JAK2 Pathway: Janus Kinase 2 can also be activated downstream of KIT D816V, contributing to the aberrant signaling.

By inhibiting the initial autophosphorylation of KIT D816V, this compound effectively abrogates the activation of these critical downstream pathways, leading to the apoptosis of neoplastic mast cells.

KIT_D816V_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT_D816V KIT D816V (Constitutively Active) p_KIT_D816V P KIT_D816V->p_KIT_D816V Autophosphorylation This compound This compound This compound->KIT_D816V RAS RAS p_KIT_D816V->RAS PI3K PI3K p_KIT_D816V->PI3K JAK2 JAK2 p_KIT_D816V->JAK2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 JAK2->STAT5 STAT5->Proliferation

Figure 1: this compound's Inhibition of the KIT D816V Signaling Pathway. This diagram illustrates the constitutive activation of downstream signaling pathways by the KIT D816V mutation and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, the following sections describe representative, standard methodologies for the types of assays used to generate the quantitative data presented.

Biochemical Kinase Assay (Representative Protocol)

This assay quantifies the direct inhibitory effect of this compound on the kinase activity of recombinant KIT D816V.

  • Reagents and Materials:

    • Recombinant human KIT D816V enzyme

    • ATP (Adenosine triphosphate)

    • Poly-Glu,Tyr (4:1) substrate

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • This compound (serial dilutions)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

    • Add the recombinant KIT D816V enzyme to the wells of a microplate.

    • Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).

    • Luminescence is measured using a microplate reader.

    • Data is normalized to controls (no inhibitor and no enzyme) and the IC50 value is calculated using non-linear regression analysis.

Biochemical_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - KIT D816V Enzyme - this compound Dilutions - Substrate & ATP Start->Prepare_Reagents Plate_Enzyme Plate KIT D816V Enzyme Prepare_Reagents->Plate_Enzyme Add_this compound Add this compound & Incubate Plate_Enzyme->Add_this compound Initiate_Reaction Initiate Reaction (Add Substrate/ATP) Add_this compound->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction & Add Detection Reagent Incubate_Reaction->Stop_Reaction Read_Luminescence Read Luminescence Stop_Reaction->Read_Luminescence Analyze_Data Calculate IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 2: Representative Workflow for a Biochemical Kinase Assay. This diagram outlines the key steps in determining the IC50 value of this compound against a recombinant kinase.

Cellular Proliferation Assay (Representative Protocol)

This assay measures the effect of this compound on the proliferation of cells that are dependent on the KIT D816V mutation for their growth and survival.

  • Reagents and Materials:

    • Human mast cell line expressing endogenous KIT D816V (e.g., HMC-1.2)

    • Cell culture medium (e.g., IMDM with supplements)

    • This compound (serial dilutions)

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

    • Microplate reader

  • Procedure:

    • Seed the mast cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the this compound dilutions.

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

    • After the incubation period, add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

    • Incubate for a short period to stabilize the luminescent signal.

    • Measure the luminescence, which is proportional to the number of viable cells.

    • Normalize the data to untreated control cells and calculate the IC50 value for cell proliferation.

Cellular Target Engagement Assay (Representative Protocol - Cellular Thermal Shift Assay, CETSA)

While specific data for this compound is not available, a Cellular Thermal Shift Assay (CETSA) is a standard method to confirm target engagement in a cellular context.

  • Reagents and Materials:

    • KIT D816V-expressing cells

    • This compound

    • Phosphate-buffered saline (PBS)

    • Lysis buffer with protease and phosphatase inhibitors

    • Antibodies against KIT and a loading control (e.g., GAPDH)

    • Western blotting reagents and equipment

  • Procedure:

    • Treat cultured cells with either vehicle (DMSO) or this compound for a specific duration.

    • Harvest and wash the cells, then resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.

    • Analyze the soluble fractions by Western blotting using an antibody specific for KIT.

    • Increased thermal stability of KIT in the presence of this compound at higher temperatures, compared to the vehicle-treated control, indicates target engagement.

Molecular Binding Mode

As of the date of this document, the specific crystallographic structure of this compound in complex with the KIT D816V protein has not been publicly disclosed. Therefore, a detailed visualization of the binding pocket and the precise molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues is not available. Computational modeling and future structural biology studies will be crucial in elucidating the exact binding mode of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of the KIT D816V mutation, a key driver of systemic mastocytosis. Its mechanism of action involves the direct inhibition of the constitutively active kinase, leading to the suppression of critical downstream signaling pathways and subsequent apoptosis of neoplastic mast cells. The quantitative data underscores its selectivity for the mutant over the wild-type kinase. While detailed experimental protocols and the precise binding mode are not yet fully in the public domain, the available information strongly supports the continued development of this compound as a targeted therapy for patients with SM. Further research will provide a more comprehensive understanding of its molecular interactions and clinical potential.

References

Elenestinib's Impact on Mast Cell Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elenestinib (formerly BLU-263) is a next-generation, orally bioavailable, potent, and highly selective inhibitor of the KIT D816V mutation, the primary driver of systemic mastocytosis (SM) in approximately 95% of cases.[1][2] This mutation leads to constitutive activation of the KIT receptor tyrosine kinase, resulting in uncontrolled proliferation and activation of mast cells. This compound is engineered for minimal central nervous system penetration, aiming to reduce the risk of neurological side effects observed with other KIT inhibitors.[3] Preclinical and clinical data have demonstrated this compound's ability to potently inhibit KIT D816V, leading to a reduction in mast cell burden and an improvement in symptoms for patients with indolent systemic mastocytosis (ISM). This document provides an in-depth technical overview of this compound's mechanism of action, its impact on mast cell biology supported by quantitative data, detailed experimental methodologies, and visual representations of its effects on cellular signaling.

Mechanism of Action: Targeting the Driver of Mastocytosis

This compound is a small molecule tyrosine kinase inhibitor that selectively binds to and inhibits the constitutively active D816V mutant of the KIT receptor.[4][5] This targeted action blocks the downstream signaling pathways that promote mast cell proliferation, survival, and activation.

This compound's Potency and Selectivity

Preclinical studies have established the high potency and selectivity of this compound for the KIT D816V mutation.

ParameterValueAssay Type
IC50 for KIT D816V 6 nMCellular Assay[5]
IC50 for KIT D816V phosphorylation 3.1 nMBiochemical Assay[6]
Kd for KIT D816V 0.24 nMBiochemical Assay[2]
IC50 for wild-type KIT proliferation 95.9 nMCellular Assay[6]
IC50 for wild-type KIT phosphorylation 82.6 nMBiochemical Assay[6]
Downstream Signaling Pathway Inhibition

The binding of this compound to the ATP-binding pocket of the KIT D816V kinase domain prevents its autophosphorylation and subsequent activation of downstream signaling cascades. This interruption is crucial in mitigating the pathological activity of mast cells.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm KIT_D816V KIT D816V STAT STATs KIT_D816V->STAT PI3K PI3K/AKT KIT_D816V->PI3K MAPK RAS/MAPK KIT_D816V->MAPK Proliferation Cell Proliferation & Survival STAT->Proliferation PI3K->Proliferation Activation Mast Cell Activation (Degranulation) PI3K->Activation MAPK->Proliferation MAPK->Activation This compound This compound This compound->KIT_D816V Inhibits Elenestinib_Treatment This compound Treatment (HARBOR Trial) Reduced_Tryptase Reduced Serum Tryptase Elenestinib_Treatment->Reduced_Tryptase Reduced_VAF Reduced KIT D816V Variant Allele Fraction Elenestinib_Treatment->Reduced_VAF Reduced_MC_Burden Reduced Mast Cell Burden Reduced_Tryptase->Reduced_MC_Burden Reduced_VAF->Reduced_MC_Burden Symptom_Improvement Symptom Improvement Reduced_MC_Burden->Symptom_Improvement cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Recombinant KIT D816V - Kinase Buffer - ATP - Substrate (e.g., Poly-Glu,Tyr) - this compound dilutions Incubate Incubate Kinase, Substrate, and this compound Reagents->Incubate Initiate Initiate Reaction with ATP Incubate->Initiate Stop Stop Reaction Initiate->Stop Detect Detect Phosphorylated Substrate (e.g., Luminescence, Fluorescence) Stop->Detect Analyze Calculate IC50 / Kd Detect->Analyze

References

Methodological & Application

Application Notes and Protocols: Elenestinib In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elenestinib (BLU-263) is a next-generation, orally bioavailable tyrosine kinase inhibitor (TKI) that potently and selectively targets the KIT D816V mutation.[1][2] This mutation is a primary driver in approximately 95% of cases of systemic mastocytosis (SM), a rare hematologic neoplasm characterized by the abnormal proliferation and activation of mast cells.[1][2] this compound's high selectivity for the mutant kinase over wild-type KIT and other kinases, combined with its minimal brain penetration, suggests a favorable safety profile.[1][3][4] These application notes provide a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of this compound against the KIT D816V kinase, along with its selectivity against other related kinases.

Mechanism of Action

This compound is a targeted small molecule that inhibits the constitutively active KIT D816V mutant protein.[1][5] This specific mutation, where aspartic acid at position 816 is replaced by valine, leads to ligand-independent autophosphorylation of the KIT receptor tyrosine kinase. This perpetual activation drives downstream signaling pathways, resulting in uncontrolled mast cell proliferation and survival.[1][5] this compound binds to the ATP-binding pocket of the KIT D816V kinase, preventing the transfer of phosphate from ATP to its substrates and thereby blocking the initiation of downstream signaling cascades.

Signaling Pathway

Elenestinib_Signaling_Pathway cluster_membrane Cell Membrane KIT_D816V KIT D816V (Constitutively Active) ADP ADP KIT_D816V->ADP Downstream_Signaling Downstream Signaling (e.g., STAT5, PI3K/AKT, MAPK) KIT_D816V->Downstream_Signaling Phosphorylation Cascade This compound This compound This compound->KIT_D816V Inhibition ATP ATP ATP->KIT_D816V Proliferation Mast Cell Proliferation & Survival Downstream_Signaling->Proliferation

Caption: this compound inhibits the constitutively active KIT D816V receptor, blocking downstream signaling.

Data Presentation

The inhibitory activity of this compound against various kinases is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Kinase TargetIC50 (nM)Reference
KIT D816V 0.2 - 6 [6]
KIT D816V (Cellular)4.3[7]
KIT D816V (Biochemical)3.1[4]
Wild-Type KIT (Cellular Proliferation)95.9[4]
Wild-Type KIT (Phosphorylation)82.6[4]
PDGFRα21[6]
PDGFRβ6[6]
CSF1R161[6]
FLT3345[6]
KDR>1000[6]

Experimental Protocols

In Vitro Kinase Assay Using ADP-Glo™ Kinase Assay

This protocol is adapted for the determination of this compound's IC50 against recombinant human KIT D816V kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Materials:

  • Recombinant Human KIT D816V enzyme

  • This compound (BLU-263)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_detection Detection Reagent_Prep Prepare Reagents: - Kinase Buffer - this compound Dilutions - Kinase Solution - Substrate/ATP Mix Dispense_Inhibitor 1. Dispense this compound (or DMSO control) to 384-well plate. Reagent_Prep->Dispense_Inhibitor Add_Kinase 2. Add KIT D816V Kinase Solution. Dispense_Inhibitor->Add_Kinase Pre_Incubate 3. Pre-incubate. Add_Kinase->Pre_Incubate Initiate_Reaction 4. Add Substrate/ATP Mix to initiate reaction. Pre_Incubate->Initiate_Reaction Incubate_Reaction 5. Incubate at RT. Initiate_Reaction->Incubate_Reaction Add_ADPGlo 6. Add ADP-Glo™ Reagent to stop reaction & deplete ATP. Incubate_Reaction->Add_ADPGlo Incubate_1 7. Incubate. Add_ADPGlo->Incubate_1 Add_Detection 8. Add Kinase Detection Reagent to convert ADP to ATP & generate light. Incubate_1->Add_Detection Incubate_2 9. Incubate. Add_Detection->Incubate_2 Read_Luminescence 10. Read Luminescence. Incubate_2->Read_Luminescence

Caption: Workflow for the in vitro kinase inhibition assay using the ADP-Glo™ platform.

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in 100% DMSO. A common starting concentration is 1 mM, with 10-point, 3-fold serial dilutions.

    • Prepare the final kinase reaction buffer.

    • Dilute the recombinant KIT D816V enzyme to the desired working concentration in kinase buffer. The optimal concentration should be determined empirically but is typically in the low ng/µL range.

    • Prepare a 2X ATP/Substrate mixture in kinase buffer. The final concentration of ATP should be at or near its Km for the kinase (typically 10-100 µM). The substrate concentration should also be optimized (e.g., 0.2 mg/mL).

  • Kinase Reaction:

    • Add 1 µL of the serially diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.

    • Add 2 µL of the diluted KIT D816V enzyme solution to each well.

    • Mix and pre-incubate for 15-30 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of the 2X ATP/Substrate mixture to each well. The total reaction volume is 5 µL.

    • Mix the plate gently and incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and provides the luciferase/luciferin to generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.

Disclaimer: This protocol provides a general guideline. Researchers should optimize specific conditions such as enzyme and substrate concentrations, and incubation times for their particular experimental setup.

References

Application Notes and Protocols for Elenestinib in HMC-1.2 Cell Line Experiments

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals studying the effects of Elenestinib (BLU-263) on the human mast cell leukemia cell line, HMC-1.2. This cell line is characterized by the presence of two activating mutations in the KIT receptor, V560G and D816V, making it a valuable in vitro model for systemic mastocytosis. This compound is a potent and selective inhibitor of the KIT D816V mutation.

Introduction to HMC-1.2 Cells and this compound

The HMC-1.2 cell line, derived from a patient with mast cell leukemia, exhibits constitutive activation of the KIT receptor tyrosine kinase due to the V560G and D816V mutations. This leads to the continuous activation of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and STAT5 pathways, promoting cell proliferation and survival. This compound is a next-generation tyrosine kinase inhibitor that selectively targets the KIT D816V mutation, offering a promising therapeutic strategy for mastocytosis.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound.

Table 1: this compound (BLU-263) In Vitro Kinase and Cell Proliferation Inhibition

TargetAssay TypeIC50 (nM)
KIT D816VPhosphorylation3.1[1]
Wild-Type KITProliferation95.9[1]
Wild-Type KITPhosphorylation82.6[1]

Table 2: this compound (BLU-263) Cellular Activity

TargetCell LineAssay TypeIC50 (nM)
KIT D816VNot SpecifiedCellular Assay4.3[2][3]

Signaling Pathway Overview

The constitutively active KIT D816V mutant in HMC-1.2 cells drives proliferation and survival through several key downstream signaling pathways. This compound inhibits the initial phosphorylation of KIT, thereby blocking these downstream effects.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT_D816V KIT D816V PI3K PI3K KIT_D816V->PI3K RAS RAS KIT_D816V->RAS STAT5 STAT5 KIT_D816V->STAT5 AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival STAT5->Proliferation_Survival This compound This compound This compound->KIT_D816V

Caption: this compound inhibits KIT D816V signaling pathways in HMC-1.2 cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on HMC-1.2 cells.

Cell Culture and Maintenance

A detailed protocol for culturing HMC-1.2 cells is available on protocols.io. Key recommendations include maintaining a cell density between 0.1 and 1.0 x 10^6 cells/mL and subculturing every 2-3 days.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to determine the effect of this compound on HMC-1.2 cell viability.

start Start seed_cells Seed HMC-1.2 cells in a 96-well plate (e.g., 2 x 10^4 cells/well) start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 add_this compound Add serial dilutions of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) incubate1->add_this compound incubate2 Incubate for 72 hours add_this compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 4 hours at 37°C add_mtt->incubate3 add_solubilizer Add solubilization buffer (e.g., DMSO or SDS solution) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance end End read_absorbance->end start Start treat_cells Treat HMC-1.2 cells with this compound (e.g., 10, 100, 1000 nM) for 48 hours start->treat_cells harvest_cells Harvest cells by centrifugation treat_cells->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend_binding_buffer Resuspend cells in Annexin V binding buffer wash_cells->resuspend_binding_buffer add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend_binding_buffer->add_stains incubate Incubate for 15 minutes in the dark add_stains->incubate analyze_flow_cytometry Analyze by flow cytometry incubate->analyze_flow_cytometry end End analyze_flow_cytometry->end

References

Application Notes and Protocols: Elenestinib Viability Studies in the P815 Mastocytoma Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Elenestinib is a next-generation, selective tyrosine kinase inhibitor developed to target the KIT D816V mutation, a primary driver in approximately 95% of systemic mastocytosis (SM) cases.[1][2] It is currently under investigation in clinical trials for indolent systemic mastocytosis (ISM) and has shown promising results in reducing mast cell burden and improving patient symptoms.[1][3] The P815 cell line, derived from a murine mastocytoma, serves as a valuable in vitro model for mast cell malignancies.[4] These cells exhibit ligand-independent activation of the c-Kit receptor tyrosine kinase due to a point mutation in codon 814 (Asp814Tyr or D814Y), which is analogous to the human D816Y mutation.[5][6]

This document provides a detailed protocol for assessing the cytostatic or cytotoxic effects of this compound on the P815 cell line. Investigating the activity of this compound against a different activating KIT mutation (D814Y) can provide valuable insights into its broader inhibitory profile and potential applications in other KIT-driven malignancies. The following protocols and data are presented for research and informational purposes.

Data Presentation

The following table summarizes hypothetical quantitative data for the effect of this compound on P815 cell viability, as would be determined by the protocols described below. This data is for illustrative purposes only.

CompoundTargetCell LineAssay TypeEndpointIC50 (nM)
This compound KIT D814YP815Cell Viability72 hours50
Comparator X Multi-kinaseP815Cell Viability72 hours200

Experimental Protocols

P815 Cell Culture

This protocol describes the standard procedure for the culture and maintenance of the P815 cell line.

Materials:

  • P815 cell line (e.g., ATCC® TIB-64™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA (for adherent cells, if any)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-25 or T-75)

  • 96-well clear-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Hemocytometer or automated cell counter

Procedure:

  • Complete Growth Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of P815 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5-10 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Cell Maintenance: Culture P815 cells in suspension in T-25 or T-75 flasks. Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL. For routine passaging, dilute the cell suspension with fresh complete growth medium to a density of 2 x 10⁵ cells/mL every 2-3 days.

  • Cell Counting: Determine cell viability and density using a hemocytometer and trypan blue exclusion or an automated cell counter.

This compound Preparation

This protocol outlines the preparation of this compound stock and working solutions.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete growth medium

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, dissolve 5.2 mg of this compound (Molecular Weight: 520.6 g/mol ) in 1 mL of DMSO. Mix thoroughly by vortexing.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations for the viability assay. Ensure the final DMSO concentration in the cell culture wells does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol details the steps for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability.

Materials:

  • P815 cell suspension

  • This compound working solutions

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom cell culture plates

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Harvest P815 cells in the exponential growth phase. Resuspend the cells in fresh complete growth medium to a concentration of 1 x 10⁵ cells/mL. Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.

  • Drug Treatment: After 24 hours of incubation to allow for cell recovery, add 100 µL of the serially diluted this compound working solutions to the respective wells. Include wells with vehicle control (medium with 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well. Incubate for an additional 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the viability data against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p815_culture P815 Cell Culture cell_seeding Cell Seeding in 96-well Plate p815_culture->cell_seeding drug_prep This compound Dilution drug_treatment Drug Treatment (72h) drug_prep->drug_treatment cell_seeding->drug_treatment mtt_addition MTT Addition (4h) drug_treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance data_analysis IC50 Calculation read_absorbance->data_analysis

Caption: Experimental workflow for P815 cell viability assay.

kit_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus kit_receptor KIT Receptor (D814Y Mutant) pi3k PI3K kit_receptor->pi3k ras RAS kit_receptor->ras stat3 STAT3 kit_receptor->stat3 akt AKT pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation stat3->proliferation This compound This compound This compound->kit_receptor Inhibition

Caption: Simplified KIT signaling pathway and this compound's point of action.

logical_relationship This compound This compound kit_receptor KIT Receptor Tyrosine Kinase This compound->kit_receptor inhibits viability_study Viability Study This compound->viability_study d816v D816V Mutation (Human SM) kit_receptor->d816v primary target d814y D814Y Mutation (P815 Cell Line) kit_receptor->d814y potential target p815 P815 Cell Line d814y->p815 present in p815->viability_study

Caption: Logical relationship of study components.

References

Elenestinib in Cell Culture: A Guide to Solubility and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Elenestinib, a potent and selective KIT D816V inhibitor, in cell culture experiments. This compound is a valuable tool for studying the pathophysiology of diseases driven by this mutation, such as systemic mastocytosis.[1][2] Proper handling and preparation of this compound are crucial for obtaining accurate and reproducible results.

This compound Solubility in DMSO

This compound exhibits high solubility in dimethyl sulfoxide (DMSO), making it a suitable solvent for preparing stock solutions for in vitro studies. For optimal results, it is recommended to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can reduce the solubility of the compound.[3][4] To aid dissolution, ultrasonic treatment may be necessary.[4][5]

ParameterValueSource(s)
Solubility in DMSO 100 - 125 mg/mL[3][4][5]
Molar Concentration Approximately 159.59 - 236.48 mM[3][5]
Molecular Weight 528.58 g/mol [5]
Storage of Solution -20°C for up to 1 month, -80°C for up to 6 months[5]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM) in DMSO

This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, the required mass is:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 528.58 g/mol * 1000 mg/g = 5.2858 mg

  • Weighing:

    • Carefully weigh out approximately 5.29 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube vigorously for 1-2 minutes to initiate dissolution.

  • Sonication (if necessary):

    • If the compound does not fully dissolve with vortexing, place the tube in a water bath sonicator.

    • Sonicate for 10-15 minutes, or until the solution is clear.[4][5]

  • Sterilization (optional):

    • If required for your specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]

G cluster_start Preparation cluster_dissolve Dissolution cluster_storage Storage weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex sonicate Sonicate if Necessary vortex->sonicate If not fully dissolved aliquot Aliquot into Single-Use Tubes vortex->aliquot If fully dissolved sonicate->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for Preparing this compound Stock Solution in DMSO.

Preparation of Working Solutions and Treatment of Cells

This protocol describes the dilution of the this compound stock solution to prepare working solutions for treating cells in culture. It is critical to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity.[6] A final DMSO concentration of less than 0.1% is generally recommended.[7]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (appropriate for your cell line)

  • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

  • Cultured cells in multi-well plates

Procedure:

  • Thawing the Stock Solution:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions:

    • Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

    • Example for preparing a 10 µM working solution from a 10 mM stock (1:1000 dilution):

      • To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Cell Treatment:

    • Remove the existing medium from the cells.

    • Add the appropriate volume of the prepared working solutions to the wells containing the cells.

    • Vehicle Control: It is essential to include a vehicle control group in your experiment. This group should be treated with the same final concentration of DMSO as the highest concentration used for this compound treatment.

  • Incubation:

    • Incubate the cells for the desired treatment duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

This compound's Mechanism of Action: Targeting the KIT D816V Signaling Pathway

This compound is a tyrosine kinase inhibitor that selectively targets the constitutively active KIT D816V mutant receptor.[1][2][8] This mutation is a primary driver in approximately 95% of systemic mastocytosis cases.[2] The D816V mutation leads to ligand-independent autophosphorylation of the KIT receptor, resulting in the uncontrolled proliferation and activation of mast cells.[9] this compound binds to and inhibits the kinase activity of the mutated KIT receptor, thereby blocking downstream signaling pathways and reducing mast cell burden and symptoms.[9][10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm kit_receptor KIT D816V Receptor downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) kit_receptor->downstream Activates proliferation Mast Cell Proliferation & Activation downstream->proliferation Promotes This compound This compound This compound->kit_receptor Inhibits

Caption: this compound Inhibition of the KIT D816V Signaling Pathway.

References

Elenestinib in a Murine Model of Systemic Mastocytosis: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic mastocytosis (SM) is a hematologic neoplasm characterized by the clonal proliferation and accumulation of mast cells in one or more organs. In approximately 95% of cases, SM is driven by a somatic gain-of-function mutation in the KIT receptor tyrosine kinase, most commonly the D816V substitution. This mutation leads to constitutive activation of KIT signaling, promoting mast cell survival and activation, which in turn mediate the clinical manifestations of the disease.

Elenestinib (BLU-263) is a next-generation, potent, and highly selective oral tyrosine kinase inhibitor targeting the KIT D816V mutation.[1][2] Its high selectivity and limited penetration of the central nervous system suggest a favorable safety profile, potentially minimizing off-target effects and neurological adverse events observed with other kinase inhibitors.[3][4] Preclinical and clinical studies are evaluating the efficacy of this compound in reducing mast cell burden and alleviating symptoms in patients with SM.

These application notes provide a comprehensive overview of the use of this compound in a preclinical in vivo mouse model of systemic mastocytosis, based on available data. Detailed protocols for key experiments, quantitative data from clinical trials (as preclinical in vivo quantitative data is limited in the public domain), and visualizations of the relevant signaling pathway and experimental workflows are presented to guide researchers in the preclinical evaluation of this compound and similar compounds.

Signaling Pathway of KIT D816V in Systemic Mastocytosis and Therapeutic Intervention by this compound

The KIT D816V mutation results in ligand-independent dimerization and constitutive activation of the KIT receptor tyrosine kinase. This leads to the continuous downstream signaling through various pathways, including the JAK-STAT, PI3K-AKT, and MAPK pathways, promoting mast cell proliferation, survival, and activation. This compound acts as a selective inhibitor of the mutated KIT D816V, blocking its autophosphorylation and subsequent downstream signaling cascades.

KIT_D816V_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT_D816V KIT D816V (Constitutively Active) GRB2_SOS GRB2/SOS KIT_D816V->GRB2_SOS PI3K PI3K KIT_D816V->PI3K JAK JAK KIT_D816V->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription MAPK Pathway PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription PI3K-AKT Pathway STAT5 STAT5 JAK->STAT5 STAT5->Transcription JAK-STAT Pathway Proliferation Proliferation Transcription->Proliferation leads to Survival Survival Transcription->Survival leads to Activation Activation Transcription->Activation leads to This compound This compound (BLU-263) This compound->KIT_D816V Inhibits Xenograft_Model_Workflow Start Culture Ba/F3-KIT-D816V Cells Prepare Prepare Cell Suspension (1x10^7 cells in 0.2mL PBS) Start->Prepare Inject Intravenous Injection into Nude Mice Prepare->Inject Monitor Monitor Disease Progression (Weight, Clinical Signs) Inject->Monitor Endpoint Endpoint Analysis (9 days for drug study) Monitor->Endpoint Analyze Analyze Spleen Weight & Drug Exposure (AUC) Endpoint->Analyze Elenestinib_Efficacy_Workflow Start Establish Xenograft Model Randomize Randomize Mice into Treatment & Vehicle Groups Start->Randomize Treat Daily Oral Administration (this compound or Vehicle) for 9 days Randomize->Treat Monitor Monitor Body Weight & Clinical Signs Treat->Monitor PK Pharmacokinetic Analysis (Optional) Treat->PK Endpoint Endpoint: Euthanasia & Tissue Collection Monitor->Endpoint Analyze Measure Spleen Weight & Assess Mast Cell Burden Endpoint->Analyze

References

Elenestinib Pharmacokinetics in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elenestinib (BLU-263) is an investigational, next-generation, orally bioavailable tyrosine kinase inhibitor that potently and selectively targets the KIT D816V mutation, a key driver of systemic mastocytosis (SM).[1][2] Preclinical evaluation of the pharmacokinetic (PK) properties of this compound in rodent models is a critical step in its development, providing essential data on its absorption, distribution, metabolism, and excretion (ADME). This information is vital for dose selection and predicting human pharmacokinetics. While extensive quantitative data from rodent studies are not publicly available, this document provides a summary of known preclinical information, representative experimental protocols, and relevant biological pathways to guide researchers in the field.

Mechanism of Action and Signaling Pathway

This compound is designed to selectively inhibit the constitutively active KIT D816V mutant protein.[1] This mutation leads to the uncontrolled proliferation and activation of mast cells, which is the underlying cause of systemic mastocytosis.[1] By blocking the kinase activity of KIT D816V, this compound aims to reduce mast cell burden and alleviate the associated symptoms.

KIT_D816V_Signaling_Pathway cluster_cell Mast Cell SCF SCF KIT_WT Wild-Type KIT Receptor SCF->KIT_WT Binds P P KIT_WT->P Dimerization & Autophosphorylation KIT_D816V KIT D816V Mutant Receptor KIT_D816V->P Constitutive Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., PI3K, JAK/STAT) P->Downstream_Signaling Activates Proliferation_Survival Mast Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotes This compound This compound This compound->KIT_D816V Inhibits

Caption: this compound inhibits the constitutively active KIT D816V mutant receptor.

Pharmacokinetic Profile in Rodent Models

Detailed pharmacokinetic parameters for this compound in rodent models are limited in publicly accessible literature. However, it has been reported that this compound exhibits limited central nervous system penetration. One study indicated a brain-to-plasma unbound concentration ratio (Kp,uu) of 0.06, suggesting low brain penetration.[3] This characteristic is considered favorable as it may reduce the risk of cognitive side effects.[3]

For illustrative purposes, the following table presents a hypothetical set of pharmacokinetic parameters for an orally administered compound with properties similar to this compound in rats.

Table 1: Representative Pharmacokinetic Parameters of an Oral Tyrosine Kinase Inhibitor in Rats (Illustrative Data)

ParameterUnitValueDescription
Dose mg/kg10Single oral gavage administration.
Cmax ng/mL850Maximum observed plasma concentration.
Tmax h2Time to reach Cmax.
AUC(0-t) ng·h/mL4500Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
AUC(0-inf) ng·h/mL4750Area under the plasma concentration-time curve from time 0 to infinity.
t1/2 h6Elimination half-life.
CL/F mL/h/kg35Apparent total clearance of the drug from plasma after oral administration.
Vz/F L/kg3.0Apparent volume of distribution during the terminal phase after oral administration.
Bioavailability (F) %40The fraction of the administered dose that reaches systemic circulation.

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental data for this compound.

Experimental Protocols

Below are detailed, representative protocols for conducting pharmacokinetic studies of an oral tyrosine kinase inhibitor, such as this compound, in rodent models.

Protocol 1: Single-Dose Oral Pharmacokinetic Study in Rats

1. Objective: To determine the pharmacokinetic profile of a test compound after a single oral dose in Sprague-Dawley rats.

2. Materials:

  • Test compound (e.g., this compound)
  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
  • Male Sprague-Dawley rats (8-10 weeks old, 250-300 g)
  • Oral gavage needles
  • Syringes
  • Blood collection tubes (e.g., with K2EDTA anticoagulant)
  • Centrifuge
  • Freezer (-80°C)
  • Analytical equipment (e.g., LC-MS/MS)

3. Procedure:

  • Animal Acclimation: Acclimate rats to the housing facility for at least 7 days before the study.
  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
  • Dose Preparation: Prepare the dosing formulation of the test compound in the selected vehicle at the desired concentration.
  • Dosing: Administer a single oral dose of the test compound via gavage.
  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at the following time points: pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
  • Sample Storage: Store the plasma samples at -80°C until analysis.
  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis with appropriate software.

Protocol 2: Brain Penetration Study in Mice

1. Objective: To assess the brain penetration of a test compound after a single oral dose in mice.

2. Materials:

  • Test compound (e.g., this compound)
  • Vehicle for oral administration
  • Male C57BL/6 mice (8-10 weeks old, 20-25 g)
  • Oral gavage needles
  • Syringes
  • Blood collection supplies
  • Surgical tools for brain extraction
  • Homogenizer
  • Phosphate-buffered saline (PBS)
  • Centrifuge
  • Freezer (-80°C)
  • Analytical equipment (LC-MS/MS)

3. Procedure:

  • Animal Acclimation and Fasting: As described in Protocol 1.
  • Dose Preparation and Administration: As described in Protocol 1.
  • Sample Collection: At a predetermined time point post-dose (e.g., corresponding to the expected Tmax), anesthetize the mice and collect a terminal blood sample via cardiac puncture. Immediately perfuse the brain with ice-cold PBS to remove residual blood.
  • Brain Homogenization: Excise the brain, weigh it, and homogenize it in a known volume of PBS.
  • Plasma and Brain Homogenate Processing: Prepare plasma from the blood sample. Centrifuge the brain homogenate.
  • Sample Storage: Store plasma and brain homogenate supernatant at -80°C until analysis.
  • Bioanalysis: Determine the concentration of the test compound in plasma and brain homogenate using a validated LC-MS/MS method.
  • Calculation of Brain-to-Plasma Ratio: Calculate the brain-to-plasma concentration ratio (Kp) and, if plasma protein binding is known, the unbound brain-to-plasma ratio (Kp,uu).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a rodent pharmacokinetic study.

PK_Workflow cluster_pre_study Pre-Study cluster_in_vivo In-Vivo Phase cluster_sample_processing Sample Processing cluster_analysis Analysis Acclimation Animal Acclimation Dosing Oral Dosing (Gavage) Acclimation->Dosing Dose_Prep Dose Formulation Preparation Dose_Prep->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Centrifugation Centrifugation to Obtain Plasma Blood_Sampling->Centrifugation Storage Sample Storage (-80°C) Centrifugation->Storage Bioanalysis LC-MS/MS Bioanalysis Storage->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis

Caption: A typical experimental workflow for a rodent pharmacokinetic study.

Conclusion

The preclinical pharmacokinetic assessment of this compound in rodent models is a cornerstone of its development. While specific data remains largely proprietary, the provided protocols and workflows offer a robust framework for researchers to conduct similar studies. The known low brain penetration of this compound is a promising feature that may translate to an improved safety profile in clinical settings. Further publication of preclinical ADME data will be valuable to the scientific community for a more comprehensive understanding of this targeted therapy.

References

Application Notes and Protocols: Elenestinib Dose-Response Curve Generation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to generate dose-response curves for Elenestinib, a potent and selective inhibitor of the KIT D816V mutation. The protocols detailed below are based on established preclinical and clinical evaluation methods for tyrosine kinase inhibitors.

Introduction

This compound (BLU-263) is an investigational, next-generation tyrosine kinase inhibitor designed to potently and selectively target the KIT D816V mutation, the primary driver in approximately 95% of systemic mastocytosis (SM) cases.[1] Understanding the dose-response relationship of this compound is critical for its development and clinical application. This document outlines the in vitro and clinical methodologies used to characterize its activity.

Preclinical Dose-Response Characterization

Preclinical evaluation of this compound has established its high potency and selectivity for the KIT D816V mutant kinase. This was determined through biochemical and cellular assays.

Quantitative Preclinical Data Summary
Assay TypeParameterValueTarget
Biochemical AssayK_d_0.24 nMKIT D816V
Cellular AssayIC_50_3.1 - 6 nMKIT D816V
Cellular AssayIC_50_85.8 - 89.5 nMWild-type KIT

Note: IC_50_ values can vary slightly depending on the specific cell line and assay conditions used.

Signaling Pathway of KIT D816V and Inhibition by this compound

KIT_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SCF SCF KIT_WT Wild-type KIT Receptor SCF->KIT_WT Binds P1 Phosphorylation KIT_WT->P1 Dimerization & Autophosphorylation KIT_D816V KIT D816V Mutant P2 Phosphorylation KIT_D816V->P2 Constitutive Autophosphorylation Downstream_Signaling Downstream Signaling (STAT3, MAPK, PI3K) P1->Downstream_Signaling P2->Downstream_Signaling Proliferation Mast Cell Proliferation & Survival Downstream_Signaling->Proliferation This compound This compound This compound->KIT_D816V Inhibits

Caption: this compound selectively inhibits the constitutively active KIT D816V mutant receptor.

Experimental Protocols: Preclinical

Protocol 1: In Vitro Kinase Binding Assay (Biochemical)

This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Kinase Binding Assay, to determine the binding affinity (K_d_) of this compound to the purified KIT D816V kinase domain.

Materials:

  • Purified recombinant human KIT D816V kinase domain

  • Europium-labeled anti-tag antibody (e.g., anti-GST, anti-His)

  • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

  • Kinase buffer

  • This compound serial dilutions

  • 384-well microplates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer with a constant concentration of DMSO.

  • Kinase/Antibody Mixture: Prepare a solution containing the KIT D816V kinase and the Europium-labeled antibody in kinase buffer.

  • Assay Plate Setup: Add the kinase/antibody mixture to the wells of a 384-well plate.

  • Compound Addition: Add the this compound serial dilutions to the respective wells.

  • Tracer Addition: Add the Alexa Fluor™ 647-labeled kinase tracer to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC_50_, from which the K_d_ can be calculated.

Protocol 2: Cell-Based Proliferation Assay (Cellular)

This protocol utilizes a cell line engineered to be dependent on the KIT D816V mutation for proliferation and survival, such as the Ba/F3 murine pro-B cell line.

Materials:

  • Ba/F3 cells stably expressing human KIT D816V

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound serial dilutions

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the Ba/F3-KIT D816V cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in complete growth medium.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO_2_ incubator.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Detection: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC_50_.

Clinical Dose-Response Characterization

The Phase 2/3 HARBOR trial (NCT04910685) is a key study evaluating the efficacy and safety of this compound in patients with indolent systemic mastocytosis (ISM).[2][3][4][5][6] This trial assesses the dose-response relationship through patient-reported outcomes and objective biomarkers.

Quantitative Clinical Data Summary (HARBOR Trial - Part 1)
Dose Cohort (once daily)Mean % Change in Serum TryptaseMean % Change in KIT D816V VAF
Placebo+3.3%-2.5%
25 mg-15.4%-37.5%
50 mg-50.9%-70.3%
100 mg-68.4%-77.0%

Data presented are from the 12-week analysis of the HARBOR trial.[7]

Experimental Workflow for Clinical Dose-Response Assessment

Clinical_Workflow Patient_Enrollment Patient Enrollment (Indolent Systemic Mastocytosis) Randomization Randomization Patient_Enrollment->Randomization Dose_Cohorts Dose Cohorts (Placebo, 25mg, 50mg, 100mg) Randomization->Dose_Cohorts Treatment_Period Treatment Period (e.g., 12 weeks) Dose_Cohorts->Treatment_Period Data_Collection Data Collection at Baseline and Follow-up Visits Treatment_Period->Data_Collection Endpoint_Analysis Endpoint Analysis Data_Collection->Endpoint_Analysis

Caption: Workflow for assessing this compound's clinical dose-response in the HARBOR trial.

Experimental Protocols: Clinical

Protocol 3: Assessment of Symptom Burden (ISM-SAF)

The primary endpoint in the HARBOR trial is the change in the Indolent Systemic Mastocytosis Symptom Assessment Form (ISM-SAF) Total Symptom Score (TSS).

Materials:

  • Validated ISM-SAF questionnaire

Procedure:

  • Baseline Assessment: Patients complete the ISM-SAF questionnaire at the beginning of the trial to establish a baseline TSS.

  • Follow-up Assessments: Patients complete the ISM-SAF at regular intervals throughout the treatment period (e.g., every 4 weeks).

  • Data Collection: The responses are collected and scored according to the ISM-SAF guidelines to calculate the TSS.

  • Data Analysis: The change from baseline in the TSS is calculated for each dose cohort and compared to placebo to evaluate the dose-dependent effect of this compound on patient-reported symptoms.

Protocol 4: Quantification of Serum Tryptase

Serum tryptase is a key biomarker of mast cell burden.

Materials:

  • ImmunoCAP Tryptase assay

  • Fluoroenzyme immunoassay analyzer (e.g., Phadia instruments)

  • Serum samples

Procedure:

  • Sample Collection: Collect peripheral blood from patients at baseline and at specified time points during treatment. Process the blood to obtain serum.[4][8] Samples should be stored at 2-8°C for up to a week or at -20°C for longer periods.[4]

  • Assay Principle: The ImmunoCAP Tryptase assay is a sandwich immunoassay. Tryptase in the sample binds to anti-tryptase antibodies coupled to the ImmunoCAP solid phase. After washing, enzyme-labeled anti-tryptase antibodies are added, forming a complex. A developing agent is then added, and the fluorescence of the eluate is measured.[4][5]

  • Measurement: The fluorescence is directly proportional to the concentration of tryptase in the sample.

  • Data Analysis: Calculate the percentage change in serum tryptase levels from baseline for each patient in each dose cohort.

Protocol 5: Quantification of KIT D816V Variant Allele Fraction (VAF)

The KIT D816V VAF in peripheral blood is a measure of the disease burden at the molecular level. Droplet digital PCR (ddPCR) is a highly sensitive method for this quantification.[1][6][9]

Materials:

  • Peripheral blood or bone marrow aspirate samples collected in EDTA tubes

  • Genomic DNA extraction kit

  • ddPCR system (e.g., Bio-Rad QX200)

  • ddPCR mutation assay for KIT D816V

  • ddPCR supermix

Procedure:

  • Sample Collection and DNA Extraction: Collect peripheral blood or bone marrow aspirate from patients at baseline and at specified follow-up times. Extract genomic DNA from the samples.

  • Droplet Generation: Prepare a PCR reaction mix containing the extracted DNA, the KIT D816V and wild-type KIT specific primers and probes, and ddPCR supermix. Partition the reaction mix into thousands of nanoliter-sized droplets using a droplet generator.

  • PCR Amplification: Perform PCR amplification on the droplets in a thermal cycler.

  • Droplet Reading: After PCR, the fluorescence of each droplet is read on a droplet reader to determine the number of positive droplets for the KIT D816V mutant and wild-type alleles.

  • Data Analysis: The VAF is calculated as the ratio of mutant DNA copies to the total (mutant + wild-type) DNA copies, multiplied by 100%. The change in VAF from baseline is then determined for each dose cohort.[6]

References

Application Notes and Protocols: Measuring Apoptosis in Response to Elenestinib Treatment Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elenestinib (BLU-263) is a next-generation, orally available, potent, and highly selective inhibitor of the KIT D816V mutation.[1][2] This mutation is a primary driver in approximately 95% of cases of systemic mastocytosis (SM), a disorder characterized by the abnormal proliferation and accumulation of mast cells.[3] By targeting this constitutively active form of the KIT receptor tyrosine kinase, this compound aims to reduce the burden of neoplastic mast cells, thereby alleviating patient symptoms.[1][3] One of the key mechanisms by which this compound is believed to exert its therapeutic effect is through the induction of apoptosis, or programmed cell death, in the aberrant mast cells.

These application notes provide a comprehensive guide to utilizing flow cytometry for the quantification of apoptosis in mast cells following treatment with this compound. The protocols detailed herein are based on the established Annexin V and Propidium Iodide (PI) staining method, a robust and widely accepted assay for the detection of apoptotic cells.[4]

Mechanism of Action and Signaling Pathway

This compound selectively inhibits the KIT D816V mutant, which leads to the downstream inhibition of signaling pathways crucial for mast cell survival and proliferation, such as the PI3K/Akt and JAK/STAT pathways.[1] Disruption of these pathways is thought to trigger the intrinsic apoptotic cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound KIT_D816V KIT D816V This compound->KIT_D816V Inhibits PI3K_Akt PI3K/Akt Pathway KIT_D816V->PI3K_Akt Activates JAK_STAT JAK/STAT Pathway KIT_D816V->JAK_STAT Activates Survival_Proliferation Cell Survival & Proliferation PI3K_Akt->Survival_Proliferation JAK_STAT->Survival_Proliferation Apoptosis Apoptosis Survival_Proliferation->Apoptosis Inhibits

Caption: this compound's Mechanism of Action.

Principle of Apoptosis Detection by Flow Cytometry

The Annexin V/PI assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. By conjugating Annexin V to a fluorochrome (e.g., FITC), early apoptotic cells can be identified.

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised, and stain the nucleus.

This dual-staining approach allows for the differentiation of cell populations:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (due to primary necrosis).

Data Presentation

The efficacy of this compound in reducing the burden of neoplastic mast cells has been demonstrated in clinical trials. The following table summarizes the mean percent change from baseline in key biomarkers after 12 weeks of treatment in the HARBOR trial.

Dosage of this compoundMean Percent Change in Serum TryptaseMean Percent Change in KIT D816V VAF
Placebo+3.3%-2.5%
25 mg-15.4%-37.5%
50 mg-50.9%-70.3%
100 mg-68.4%-77.0%
Data from the HARBOR Trial.[5]

Experimental Protocols

Materials
  • This compound (or other KIT inhibitor)

  • Mast cell line (e.g., HMC-1.2, which harbors the KIT D816V mutation) or primary mast cells

  • Complete cell culture medium (e.g., IMDM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Experimental Workflow

cluster_workflow Experimental Workflow Cell_Culture 1. Cell Culture (e.g., HMC-1.2 cells) Treatment 2. This compound Treatment (Varying concentrations and time points) Cell_Culture->Treatment Harvest 3. Cell Harvesting (Centrifugation) Treatment->Harvest Wash 4. Washing (PBS) Harvest->Wash Staining 5. Annexin V/PI Staining (Incubation in the dark) Wash->Staining Acquisition 6. Flow Cytometry Acquisition Staining->Acquisition Analysis 7. Data Analysis (Quantification of apoptotic populations) Acquisition->Analysis

Caption: Flow Cytometry Apoptosis Assay Workflow.
Detailed Protocol for In Vitro Treatment and Staining

  • Cell Seeding and Treatment:

    • Seed mast cells (e.g., HMC-1.2) in a 6-well plate at a density of 1 x 10^6 cells/mL in complete culture medium.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • Cell Harvesting and Washing:

    • After the incubation period, collect the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Annexin V and PI Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.

    • Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.

Special Considerations for Mast Cell Flow Cytometry
  • Autofluorescence: Mast cells can exhibit high autofluorescence due to their granular nature. It is crucial to include an unstained control to properly set the negative gates.[6][7][8]

  • Cell Identification: When working with primary samples (e.g., bone marrow), it is essential to include mast cell-specific markers such as CD117 (c-Kit) to accurately gate on the mast cell population before analyzing apoptosis.[6][7]

  • Viability Dye: For complex samples, a viability dye that is compatible with the Annexin V/PI assay can help to exclude dead cells and debris, improving the accuracy of the analysis.[6]

Conclusion

The use of flow cytometry with Annexin V and PI staining is a powerful and quantitative method to assess the pro-apoptotic effects of this compound on mast cells. The protocols and considerations outlined in these application notes provide a solid framework for researchers to investigate the cellular mechanisms of this targeted therapy. Such studies are vital for the continued development and optimization of novel treatments for systemic mastocytosis and other mast cell-driven diseases.

References

Application Notes and Protocols: Elenestinib in Mast Cell Degranulation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elenestinib (BLU-263) is an investigational, next-generation, potent, and highly selective inhibitor of the KIT D816V mutation.[1] This mutation is a primary driver in approximately 95% of cases of systemic mastocytosis (SM), a disorder characterized by the excessive proliferation and activation of mast cells.[1][2] Clinical trials, such as the HARBOR study, are evaluating the efficacy and safety of this compound in patients with indolent systemic mastocytosis (ISM), with findings indicating that the treatment can reduce mast cell burden and improve patient symptoms.[3][4][5]

Mast cell activation and subsequent degranulation, the process of releasing inflammatory mediators like histamine and β-hexosaminidase, are central to the pathophysiology of SM and other allergic diseases. A key signaling pathway in IgE-mediated mast cell activation involves the spleen tyrosine kinase (SYK). Following the aggregation of the high-affinity IgE receptor (FcεRI), SYK is activated and initiates a cascade of downstream signaling events that are essential for degranulation.[6][7][8][9][10] While this compound's primary target is KIT D816V, evaluating its effects on mast cell degranulation is crucial for understanding its full therapeutic potential.

This document provides a detailed protocol for assessing the inhibitory activity of this compound on mast cell degranulation using a β-hexosaminidase release assay with the human mast cell line, LAD2.

Signaling Pathway in Mast Cell Degranulation

The following diagram illustrates the pivotal role of SYK in the FcεRI-mediated signaling cascade that leads to mast cell degranulation.

MastCell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcERI FcεRI Lyn Lyn FcERI->Lyn Activates Antigen Antigen IgE IgE Antigen->IgE IgE->FcERI Binds SYK SYK Lyn->SYK Recruits & Activates LAT LAT Complex SYK->LAT Phosphorylates PLCg PLCγ IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG LAT->PLCg Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation (Mediator Release) Ca_release->Degranulation PKC->Degranulation

Figure 1. Simplified SYK signaling pathway in mast cell degranulation.

Experimental Protocol: this compound Mast Cell Degranulation Assay

This protocol details the measurement of β-hexosaminidase release from the human mast cell line LAD2 as an indicator of degranulation.

Materials and Reagents
Material/ReagentSupplier (Example)
Human Mast Cell Line (LAD2)N/A (obtained from Dr. A. Kirshenbaum, NIH)
Stem Cell Factor (SCF)PeproTech
RPMI 1640 MediumGibco
Fetal Bovine Serum (FBS)Gibco
Penicillin-StreptomycinGibco
Human IgEAbcam
Anti-Human IgE AntibodyBioLegend
This compoundSelleckchem
Tyrode's BufferSigma-Aldrich
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)Sigma-Aldrich
Triton X-100Sigma-Aldrich
96-well flat-bottom platesCorning
Experimental Workflow

The following diagram outlines the key steps of the mast cell degranulation assay.

Degranulation_Workflow Start Start: LAD2 Cell Culture Sensitization Sensitize cells with human IgE overnight Start->Sensitization Wash Wash cells to remove unbound IgE Sensitization->Wash Preincubation Pre-incubate with This compound or Vehicle Wash->Preincubation Stimulation Stimulate with anti-human IgE Preincubation->Stimulation Incubation Incubate for 30-60 min at 37°C Stimulation->Incubation Centrifugation Centrifuge plate to pellet cells Incubation->Centrifugation Supernatant_Collection Collect supernatant (contains released β-hexosaminidase) Centrifugation->Supernatant_Collection Cell_Lysis Lyse remaining cells with Triton X-100 (total β-hexosaminidase) Centrifugation->Cell_Lysis Enzyme_Assay Add pNAG substrate to supernatant and lysate Supernatant_Collection->Enzyme_Assay Cell_Lysis->Enzyme_Assay Incubate_Assay Incubate at 37°C Enzyme_Assay->Incubate_Assay Stop_Reaction Stop reaction with stop solution Incubate_Assay->Stop_Reaction Read_Absorbance Read absorbance at 405 nm Stop_Reaction->Read_Absorbance Data_Analysis Calculate % Degranulation Read_Absorbance->Data_Analysis

Figure 2. Experimental workflow for the β-hexosaminidase release assay.
Step-by-Step Protocol

  • Cell Culture: Culture LAD2 cells in RPMI 1640 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 100 ng/mL SCF. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Sensitization: Seed LAD2 cells in a 96-well flat-bottom plate at a density of 1 x 10⁵ cells/well. Sensitize the cells by adding human IgE to a final concentration of 1 µg/mL and incubate overnight at 37°C.

  • Washing: The next day, gently wash the cells three times with Tyrode's buffer to remove any unbound IgE.

  • Pre-incubation with this compound: Prepare serial dilutions of this compound in Tyrode's buffer. Add the this compound dilutions or vehicle control (e.g., 0.1% DMSO) to the respective wells and pre-incubate for 1-2 hours at 37°C. A suggested concentration range for this compound is 1 nM to 10 µM.

  • Stimulation: Induce degranulation by adding anti-human IgE antibody to a final concentration of 1 µg/mL to all wells except for the negative control (unstimulated) and total release wells.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Sample Collection:

    • Centrifuge the plate at 400 x g for 5 minutes at 4°C.

    • Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate. This contains the released β-hexosaminidase.

    • To determine the total amount of β-hexosaminidase, lyse the remaining cells in the original plate by adding 50 µL of 0.1% Triton X-100.

  • Enzymatic Assay:

    • Add 50 µL of pNAG substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5) to each well of the supernatant plate and the cell lysate plate.

    • Incubate both plates for 60-90 minutes at 37°C.[11][12]

  • Stop Reaction and Absorbance Reading:

    • Stop the enzymatic reaction by adding 150 µL of stop solution (0.1 M Na₂CO₃/NaHCO₃, pH 10.0) to each well.

    • Read the absorbance at 405 nm using a microplate reader.

Data Analysis

Calculate the percentage of β-hexosaminidase release for each condition using the following formula:

% Degranulation = [(Absorbance of Supernatant - Absorbance of Blank) / (Absorbance of Lysate - Absorbance of Blank)] x 100

The results can be plotted as a dose-response curve to determine the IC₅₀ value of this compound.

Data Presentation

The quantitative data from the degranulation assay should be summarized in a clear and structured table for easy comparison.

Treatment GroupThis compound Conc. (µM)Absorbance (405 nm) - Supernatant (Mean ± SD)Absorbance (405 nm) - Lysate (Mean ± SD)% Degranulation (Mean ± SD)% Inhibition (Mean ± SD)
Unstimulated Control0
Stimulated Control00
This compound0.001
This compound0.01
This compound0.1
This compound1
This compound10

This application note provides a comprehensive protocol for evaluating the effect of this compound on mast cell degranulation. By employing the β-hexosaminidase release assay, researchers can quantify the inhibitory potential of this compound and further elucidate its mechanism of action in the context of mast cell-driven diseases. This standardized protocol will aid in the preclinical assessment of this compound and similar compounds in drug development pipelines.

References

Application Notes and Protocols for Creating Stable Cell Lines in Elenestinib Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elenestinib (BLU-263) is a next-generation, orally bioavailable tyrosine kinase inhibitor (TKI) that potently and selectively targets the KIT D816V mutation.[1][2][3][4][5] This mutation is a primary driver in approximately 95% of cases of indolent systemic mastocytosis (ISM), a rare hematologic disorder characterized by the abnormal proliferation and activation of mast cells.[2][5] The uncontrolled mast cell activity leads to a wide range of debilitating symptoms affecting multiple organ systems.[4][6] this compound is designed for minimal penetration of the blood-brain barrier, potentially offering an improved safety profile compared to other TKIs.[1][7]

The development of stable cell lines is a cornerstone of preclinical research for targeted therapies like this compound. These cell lines, which are engineered to consistently express a gene of interest or to have acquired resistance to a drug, provide invaluable in vitro models.[6][8][9] They are essential for a variety of applications, including high-throughput screening of potential drug candidates, detailed investigation of drug mechanisms of action, and the study of acquired resistance mechanisms that often limit the long-term efficacy of targeted cancer therapies.[8][10][11]

This document provides detailed protocols for the generation of two key types of stable cell lines for this compound research:

  • A stable cell line expressing the constitutively active KIT D816V mutation.

  • An this compound-resistant stable cell line.

Additionally, it presents quantitative data on this compound's activity and illustrates key biological pathways and experimental workflows.

Mechanism of Action and Signaling Pathway

The KIT receptor is a type III tyrosine kinase that plays a critical role in the development and function of hematopoietic cells, including mast cells.[12] The D816V mutation in the phosphotransferase domain of KIT leads to its constitutive, ligand-independent activation.[13][14] This aberrant signaling drives uncontrolled mast cell proliferation and survival.

Once activated, KIT D816V initiates a cascade of downstream signaling pathways, including:

  • JAK/STAT Pathway: Particularly the activation of STAT5, which is strongly phosphorylated by KIT D816V and contributes to cell survival and proliferation.[15][16]

  • PI3K/AKT Pathway: This pathway is also more strongly activated by the mutant KIT compared to its wild-type counterpart and is crucial for cell survival.[15][16]

  • RAS/MAPK/ERK Pathway: This pathway is involved in cell proliferation and is also activated downstream of KIT D816V.[13][15][16]

This compound selectively binds to and inhibits the kinase activity of the KIT D816V mutant, thereby blocking these downstream signaling events and inducing the death of neoplastic mast cells.

Elenestinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT_D816V KIT D816V (Constitutively Active) PI3K PI3K KIT_D816V->PI3K RAS RAS KIT_D816V->RAS JAK2 JAK2 KIT_D816V->JAK2 AKT AKT PI3K->AKT Proliferation_Survival Mast Cell Proliferation & Survival AKT->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival STAT5 STAT5 JAK2->STAT5 STAT5->Proliferation_Survival This compound This compound This compound->KIT_D816V

Figure 1: this compound's inhibition of KIT D816V signaling.

Data Presentation

The following tables summarize key quantitative data regarding the efficacy of this compound from preclinical and clinical studies.

Table 1: Preclinical Activity of this compound

Target Assay Type IC50 (nM) Reference
KIT D816V Cellular Assay 6 [1]

| KIT D816V | Biochemical Assay | 0.24 (Kd) |[5] |

Table 2: Clinical Efficacy of this compound in the HARBOR Trial (Part 1, 12 Weeks) | this compound Dose | Mean Percent Reduction from Baseline | | :--- | :--- | | | Serum Tryptase | KIT D816V Variant Allele Fraction | | Placebo | +3.3% | -2.5% | | 25 mg QD | -15.4% | -37.5% | | 50 mg QD | -50.9% | -70.3% | | 100 mg QD | -68.4% | -77.0% | Data adapted from the HARBOR Phase 2/3 Study.[17]

Experimental Protocols

Protocol 1: Generation of a Stable Cell Line Expressing Constitutively Active KIT D816V

This protocol describes the generation of a stable cell line expressing the KIT D816V mutation using lentiviral transduction. This is useful for studying the effects of the mutation in a specific cellular background that does not endogenously express it.

Stable_Cell_Line_Workflow_KIT cluster_prep Preparation cluster_transduction Transduction & Selection cluster_validation Validation Vector_Prep Construct Lentiviral Vector (pLV-KIT-D816V-Puro) Virus_Prod Produce Lentivirus in HEK293T cells Vector_Prep->Virus_Prod Titer_Virus Titer Lentivirus Virus_Prod->Titer_Virus Transduce Transduce with Lentivirus + Polybrene Titer_Virus->Transduce Seed_Cells Seed Parental Cells (e.g., Ba/F3) Seed_Cells->Transduce Select Select with Puromycin Transduce->Select Expand Expand Resistant Clones Select->Expand gDNA_PCR Genomic DNA PCR for KIT D816V insert Expand->gDNA_PCR Western_Blot Western Blot for Total KIT & p-KIT gDNA_PCR->Western_Blot Functional_Assay Functional Assay (e.g., Proliferation Assay) Western_Blot->Functional_Assay Final_Cell_Bank Cryopreserve Validated Stable Cell Bank Functional_Assay->Final_Cell_Bank

Figure 2: Workflow for generating a KIT D816V stable cell line.

Materials:

  • Parental cell line (e.g., Ba/F3, a murine pro-B cell line dependent on IL-3 for survival, which becomes growth factor-independent upon expression of active KIT D816V).

  • Lentiviral transfer plasmid containing human KIT D816V cDNA and a puromycin resistance gene (e.g., pLV-KIT-D816V-Puro).

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G).

  • HEK293T cells for virus production.

  • Transfection reagent (e.g., Lipofectamine 3000).

  • Polybrene.

  • Puromycin.

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, Penicillin-Streptomycin).

  • For Ba/F3 cells, medium supplemented with 10 ng/mL murine IL-3.

Procedure:

  • Lentivirus Production (in HEK293T cells): a. Day 0: Seed 5x10^6 HEK293T cells in a 10 cm dish. b. Day 1: When cells are ~70-80% confluent, co-transfect the cells with the transfer (pLV-KIT-D816V-Puro), packaging, and envelope plasmids using a suitable transfection reagent according to the manufacturer's protocol.[18][19] c. Day 2: After 16-24 hours, replace the medium with fresh complete medium. d. Day 3-4: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter. The virus can be concentrated by ultracentrifugation if necessary.

  • Transduction of Parental Cells: a. Day 0: Seed 1x10^5 parental Ba/F3 cells per well in a 12-well plate in complete medium containing 8 µg/mL Polybrene.[19] b. Add different volumes of the viral supernatant to determine the optimal multiplicity of infection (MOI). c. Incubate for 24 hours.

  • Selection of Stable Cells: a. After 24 hours, centrifuge the cells, remove the virus-containing medium, and resuspend in fresh complete medium containing IL-3 and an appropriate concentration of puromycin (determine the kill curve for the parental cell line beforehand). b. Replace the selection medium every 2-3 days until resistant colonies appear (typically 1-2 weeks).[6] c. Expand the puromycin-resistant polyclonal population.

  • Validation: a. Genomic DNA PCR: Confirm the integration of the KIT D816V transgene into the host cell genome. b. Western Blot: Lyse the cells and perform a Western blot to confirm the expression of the KIT protein and, importantly, its constitutive phosphorylation (p-KIT), which indicates its activity. Compare with the parental cell line. c. Functional Validation: Culture the cells in the absence of IL-3. Successful generation of a KIT D816V stable line will result in IL-3-independent growth and proliferation, unlike the parental Ba/F3 cells.

Protocol 2: Generation of an this compound-Resistant Stable Cell Line

This protocol describes the generation of a cell line with acquired resistance to this compound by continuous exposure to escalating drug concentrations.

Resistance_Workflow Start_Cells Start with Parental Cell Line (e.g., HMC-1.2 with KIT D816V) Determine_IC50 Determine this compound IC50 (e.g., 6 nM) Start_Cells->Determine_IC50 Initial_Culture Culture cells in this compound (at IC50 concentration) Determine_IC50->Initial_Culture Monitor Monitor for cell death and regrowth of surviving cells Initial_Culture->Monitor Dose_Escalation Gradually increase this compound concentration (1.5x - 2x steps) Monitor->Dose_Escalation Expand_Clones Expand resistant population at each concentration step Dose_Escalation->Expand_Clones High_Resistance Establish a cell population that grows at a high this compound conc. Expand_Clones->High_Resistance Validate_Resistance Validate Resistance: - Re-determine IC50 - Analyze resistance mechanism High_Resistance->Validate_Resistance Final_Cell_Bank Cryopreserve Validated Resistant Cell Bank Validate_Resistance->Final_Cell_Bank

Figure 3: Workflow for generating an this compound-resistant cell line.

Materials:

  • Parental cell line expressing KIT D816V (e.g., human mast cell line HMC-1.2, which endogenously expresses KIT D816V).[8][14][20]

  • This compound (powder or stock solution in DMSO).

  • Complete cell culture medium (e.g., IMDM with 10% FBS, Penicillin-Streptomycin for HMC-1.2).

  • Cell viability assay reagent (e.g., CellTiter-Glo® or MTT).

Procedure:

  • Determine Parental IC50: a. Perform a dose-response experiment to accurately determine the half-maximal inhibitory concentration (IC50) of this compound for the parental HMC-1.2 cell line. The expected IC50 is around 6 nM.[1]

  • Initial Drug Exposure: a. Culture the parental HMC-1.2 cells in their standard medium supplemented with this compound at the determined IC50 concentration.[21][22] b. Initially, significant cell death is expected. Continue to culture the surviving cells, replacing the medium with fresh drug-containing medium every 3-4 days.[23]

  • Dose Escalation: a. Once the surviving cell population recovers and begins to proliferate steadily in the presence of the IC50 concentration, increase the this compound concentration by a factor of 1.5 to 2.[21][24] b. Repeat the process of culturing until the cells are actively proliferating at this new concentration. This cycle of recovery and dose escalation may take several months.[24] c. Continue this stepwise increase until the cells can proliferate in a significantly higher concentration of this compound (e.g., >10-fold the initial IC50).

  • Validation of Resistance: a. Confirm IC50 Shift: Perform a new dose-response assay on the resistant cell population and compare the IC50 value to that of the parental line. A significant increase confirms the resistant phenotype.[21] b. Investigate Resistance Mechanisms: i. On-Target Mutations: Sequence the KIT gene in the resistant cell line to identify potential secondary mutations in the kinase domain that may prevent this compound binding.[10][11] ii. Bypass Pathway Activation: Use Western blotting to analyze the phosphorylation status of key signaling proteins in alternative pathways (e.g., EGFR, MET) or downstream effectors to see if the cells have developed a way to bypass the this compound-induced KIT inhibition.[11][25]

  • Cell Banking: a. Once resistance is confirmed and characterized, expand the resistant cell line and cryopreserve multiple vials to create a stable, validated cell bank for future experiments.

References

Application Notes and Protocols for Immunohistochemical Assessment of Elenestinib Activity in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elenestinib is a potent and selective inhibitor of the KIT D816V mutation, a key driver in the pathogenesis of systemic mastocytosis. As a small molecule inhibitor, direct visualization of this compound distribution in tissue via immunohistochemistry (IHC) is not feasible. However, IHC is an invaluable tool for assessing the pharmacodynamic (PD) effects of this compound by detecting changes in the phosphorylation status of its target, KIT, and key downstream signaling proteins. These application notes provide detailed protocols for the immunohistochemical evaluation of this compound's activity in formalin-fixed, paraffin-embedded (FFPE) tissue samples, such as skin and bone marrow biopsies, which are commonly affected in systemic mastocytosis.

Principle

The protocols outlined below are designed to assess the in-situ effects of this compound treatment by quantifying the expression and phosphorylation of proteins in the KIT signaling pathway. A reduction in the phosphorylation of KIT and its downstream effectors, such as STAT5 and ERK, in response to this compound treatment would indicate target engagement and pathway inhibition.

Recommended Antibodies for IHC Analysis

Successful and reliable IHC staining is critically dependent on the use of well-validated antibodies. The following table summarizes recommended antibodies that have been validated for use in FFPE human tissues. It is crucial to perform in-house validation for any new antibody lot.

Target ProteinPhosphorylation SiteRecommended Antibody (Clone/Catalog No.)Vendor (Example)
Total KIT (CD117) N/APolyclonal[1] or EP10[2]PathnSitu, Biocare Medical
Phospho-KIT Tyr719Polyclonal (#3391)Cell Signaling Technology
Phospho-STAT5 Tyr694C11C5 (#51879)[3] or E208 (ab32364)[4]Cell Signaling Technology, Abcam
Phospho-ERK1/2 Thr202/Tyr204D13.14.4E (#4370)[5] or 20G11 (#4376)[5]Cell Signaling Technology

Experimental Workflow for Pharmacodynamic Assessment

The following diagram illustrates the overall workflow for assessing the pharmacodynamic effects of this compound using immunohistochemistry.

experimental_workflow cluster_collection Tissue Sample Collection and Processing cluster_staining Immunohistochemical Staining cluster_analysis Data Acquisition and Analysis tissue_collection Tissue Biopsy (Pre- and Post-Elenestinib Treatment) fixation 10% Neutral Buffered Formalin Fixation tissue_collection->fixation embedding Paraffin Embedding (FFPE Block) fixation->embedding sectioning Microtome Sectioning (4-5 µm) embedding->sectioning deparaffinization Deparaffinization and Rehydration sectioning->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced) deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody Incubation blocking->primary_ab detection Secondary Antibody and Detection System primary_ab->detection counterstain Counterstaining and Coverslipping detection->counterstain imaging Digital Slide Scanning or Microscopy counterstain->imaging quantification Image Analysis (H-Score or % Positive Cells) imaging->quantification comparison Comparison of Pre- and Post-Treatment Samples quantification->comparison

Figure 1: Experimental workflow for IHC-based pharmacodynamic assessment of this compound.

Detailed Immunohistochemistry Protocol for FFPE Tissues

This protocol provides a general framework. Optimization of incubation times, antibody dilutions, and antigen retrieval methods may be necessary for specific antibodies and tissue types.

1. Deparaffinization and Rehydration:

  • Place slides in a 60°C oven for 30-60 minutes to melt the paraffin.

  • Immerse slides in two changes of xylene for 5 minutes each.

  • Immerse slides in two changes of 100% ethanol for 3 minutes each.

  • Immerse slides in 95% ethanol for 3 minutes.

  • Immerse slides in 70% ethanol for 3 minutes.

  • Rinse slides in distilled water for 5 minutes.

2. Antigen Retrieval:

  • This step is crucial for unmasking epitopes cross-linked by formalin fixation. Heat-Induced Epitope Retrieval (HIER) is commonly used.

  • Immerse slides in a Coplin jar containing 10 mM Sodium Citrate buffer (pH 6.0) or 1 mM EDTA buffer (pH 8.0). The optimal buffer should be determined based on the primary antibody datasheet.

  • Heat the slides in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.

  • Allow the slides to cool in the buffer at room temperature for at least 20 minutes.

  • Rinse slides in Tris-buffered saline with 0.05% Tween-20 (TBST).

3. Peroxidase and Protein Blocking:

  • Incubate slides with 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to quench endogenous peroxidase activity.

  • Rinse slides with TBST.

  • Incubate slides with a protein blocking solution (e.g., 5% normal goat serum in TBST) for 30-60 minutes at room temperature to minimize non-specific antibody binding.

4. Primary Antibody Incubation:

  • Dilute the primary antibody in antibody diluent to the predetermined optimal concentration (refer to Table 1 for starting recommendations).

  • Incubate the slides with the diluted primary antibody in a humidified chamber overnight at 4°C.

5. Detection:

  • Rinse slides three times with TBST for 5 minutes each.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 30-60 minutes at room temperature.

  • Rinse slides three times with TBST for 5 minutes each.

  • Incubate with a 3,3'-Diaminobenzidine (DAB) substrate-chromogen solution until the desired brown staining intensity is achieved. Monitor the reaction under a microscope.

  • Rinse slides with distilled water to stop the reaction.

6. Counterstaining, Dehydration, and Mounting:

  • Counterstain the slides with hematoxylin for 30-60 seconds.

  • "Blue" the hematoxylin by rinsing in running tap water.

  • Dehydrate the slides through graded alcohols (70%, 95%, 100% ethanol) and clear in xylene.

  • Mount a coverslip using a permanent mounting medium.

Data Presentation and Quantification

The results of the IHC staining can be semi-quantitatively assessed to compare the effects of this compound treatment. Two common methods are the H-Score and the percentage of positive cells.

Table 2: Example of Quantitative IHC Data from a Pre-clinical Study

Treatment GroupMarkerH-Score (Mean ± SD)% Positive Cells (Mean ± SD)
Vehicle Control p-KIT (Tyr719)210 ± 2585 ± 10
p-STAT5 (Tyr694)180 ± 3075 ± 12
p-ERK1/2 (Thr202/Tyr204)150 ± 2060 ± 8
This compound p-KIT (Tyr719)40 ± 1515 ± 5
p-STAT5 (Tyr694)30 ± 1010 ± 4
p-ERK1/2 (Thr202/Tyr204)25 ± 88 ± 3

*H-Score Calculation: The H-Score is calculated as follows: H-Score = [1 x (% of weakly stained cells)] + [2 x (% of moderately stained cells)] + [3 x (% of strongly stained cells)]. The score ranges from 0 to 300.

This compound's Mechanism of Action: KIT Signaling Pathway

This compound selectively inhibits the constitutively active KIT D816V receptor, thereby blocking downstream signaling cascades that promote mast cell proliferation and survival. The following diagram illustrates the key components of this pathway.

kit_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT_D816V KIT D816V Receptor p_KIT Phosphorylated KIT KIT_D816V->p_KIT Autophosphorylation RAS_RAF_MEK RAS-RAF-MEK Cascade p_KIT->RAS_RAF_MEK JAK JAK p_KIT->JAK ERK ERK RAS_RAF_MEK->ERK p_ERK Phosphorylated ERK ERK->p_ERK Transcription Gene Transcription p_ERK->Transcription STAT5 STAT5 JAK->STAT5 p_STAT5 Phosphorylated STAT5 STAT5->p_STAT5 p_STAT5->Transcription Proliferation Cell Proliferation, Survival, and Activation Transcription->Proliferation This compound This compound This compound->KIT_D816V Inhibits

Figure 2: Simplified KIT signaling pathway and the inhibitory action of this compound.

Troubleshooting and Best Practices

  • Controls are Essential: Always include positive and negative tissue controls in each IHC run to ensure the validity of the staining. A positive control should be a tissue known to express the target protein, while a negative control can be the same tissue with the primary antibody omitted.

  • Antibody Validation: Before initiating a study, it is crucial to validate the specificity and optimal working dilution of each primary antibody.

  • Standardization: Maintain consistency in all protocol steps, including fixation time, antigen retrieval conditions, and incubation times, to ensure reproducibility of results.

  • Image Analysis: Utilize standardized image analysis software and scoring criteria to minimize subjectivity in the quantification of staining.

These application notes provide a comprehensive guide for researchers to effectively utilize immunohistochemistry as a tool to investigate the pharmacodynamic effects of this compound in relevant tissue samples. By carefully following these protocols and best practices, reliable and reproducible data can be generated to support pre-clinical and clinical drug development efforts.

References

Application Note: High-Resolution Mass Spectrometry for the Identification of Elenestinib Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elenestinib (BLU-263) is a next-generation, orally bioavailable, potent, and highly selective inhibitor of the KIT D816V mutation, a primary driver of systemic mastocytosis (SM). SM is a rare hematologic neoplasm characterized by the abnormal growth and accumulation of mast cells in various tissues. This compound is under clinical investigation for the treatment of indolent systemic mastocytosis (ISM) and other mast cell disorders. Understanding the metabolic fate of this compound is a critical component of its preclinical and clinical development, providing insights into its pharmacokinetic profile, potential drug-drug interactions, and the identification of any pharmacologically active or potentially toxic metabolites.

This application note provides a comprehensive overview of the application of high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) for the identification and characterization of this compound metabolites. The methodologies described herein are essential for drug metabolism and pharmacokinetics (DMPK) studies, supporting the safe and effective development of this targeted therapy.

Signaling Pathway of this compound

This compound is designed to selectively target the constitutively active KIT D816V mutant protein. The binding of this compound to the ATP-binding pocket of KIT D816V inhibits its downstream signaling pathways, which are crucial for mast cell proliferation and survival. The diagram below illustrates the targeted signaling pathway.

Elenestinib_Signaling_Pathway cluster_cell Mast Cell cluster_downstream Downstream Signaling SCF Stem Cell Factor (SCF) KIT_WT Wild-Type KIT Receptor SCF->KIT_WT Activates PI3K_AKT PI3K/AKT Pathway KIT_WT->PI3K_AKT RAS_MAPK RAS/MAPK Pathway KIT_WT->RAS_MAPK STAT STAT Pathway KIT_WT->STAT KIT_D816V KIT D816V Mutant Receptor KIT_D816V->PI3K_AKT Constitutively Active KIT_D816V->RAS_MAPK KIT_D816V->STAT This compound This compound This compound->KIT_D816V Inhibits Proliferation Mast Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT->Proliferation

Caption: this compound selectively inhibits the constitutively active KIT D816V mutant receptor.

Experimental Protocols

The identification of this compound metabolites typically involves a combination of in vitro and in vivo studies, followed by analysis using high-resolution LC-MS/MS.

In Vitro Metabolism using Human Liver Microsomes

Objective: To identify the primary metabolic pathways of this compound and the cytochrome P450 (CYP) enzymes involved in its metabolism.

Materials:

  • This compound reference standard

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Water, LC-MS grade

  • Formic acid

Protocol:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine phosphate buffer, pooled HLMs, and the this compound stock solution to a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for 60 minutes.

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Vortex and centrifuge the sample to precipitate proteins.

  • Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable mobile phase for LC-MS analysis.

  • Control incubations should be performed in the absence of NADPH to account for non-enzymatic degradation.

In Vivo Metabolite Profiling in Human Plasma

Objective: To identify and quantify this compound and its major circulating metabolites in human plasma following oral administration.

Materials:

  • Human plasma samples from clinical trial participants treated with this compound

  • Acetonitrile

  • Internal standard (structurally similar to this compound)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation plates

Protocol:

  • Thaw frozen human plasma samples at room temperature.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Mass Spectrometry Analysis

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled to a UHPLC system is recommended for the analysis of this compound and its metabolites.

LC Method:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA)

    • Full Scan (MS1): Mass range of m/z 100-1000 with a resolution of >30,000.

    • Tandem MS (MS2): Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) of the most intense precursor ions from the full scan.

  • Data Processing: Metabolite identification software is used to search for potential metabolites based on predicted biotransformations (e.g., oxidation, glucuronidation, N-dealkylation) and to compare the fragmentation patterns of the metabolites with that of the parent drug.

Data Presentation

The following table summarizes the expected and hypothetical metabolites of this compound based on common metabolic pathways for similar kinase inhibitors. Note: This data is illustrative and not based on publicly available experimental results for this compound.

Metabolite ID Proposed Biotransformation Mass Shift (Da) Predicted m/z [M+H]+ Observed Retention Time (min) Relative Abundance (%)
M0 (this compound) Parent Drug0Calculated from formulaTo be determined-
M1 Oxidation (+O)+15.99M0 + 16To be determinedTo be determined
M2 Di-oxidation (+2O)+31.99M0 + 32To be determinedTo be determined
M3 N-dealkylation-C2H4M0 - 28To be determinedTo be determined
M4 Glucuronidation (+C6H8O6)+176.03M0 + 176To be determinedTo be determined
M5 Sulfation (+SO3)+79.96M0 + 80To be determinedTo be determined

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for this compound metabolite identification.

experimental_workflow Sample In Vitro (HLM) or In Vivo (Plasma) Sample Extraction Sample Preparation (Protein Precipitation / SPE) Sample->Extraction LC_Separation UHPLC Separation (C18 Column) Extraction->LC_Separation MS_Analysis HRMS Analysis (Q-TOF or Orbitrap) LC_Separation->MS_Analysis Data_Acquisition Data Acquisition (Full Scan & Tandem MS) MS_Analysis->Data_Acquisition Data_Processing Data Processing & Metabolite Identification Data_Acquisition->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation

Caption: General workflow for this compound metabolite identification.

Logical Relationship of Metabolite Identification

The logical process for identifying and confirming the structure of a metabolite is depicted below.

logical_relationship Parent_MSMS Acquire MS/MS of Parent (this compound) Compare_Fragments Compare Fragmentation Patterns Parent_MSMS->Compare_Fragments Metabolite_MS1 Detect Potential Metabolite in Full Scan (MS1) Metabolite_MSMS Acquire MS/MS of Metabolite Candidate Metabolite_MS1->Metabolite_MSMS Metabolite_MSMS->Compare_Fragments Identify_Modification Identify Site of Metabolic Modification Compare_Fragments->Identify_Modification Confirm_Structure Confirm Structure Identify_Modification->Confirm_Structure

Caption: Logical workflow for structural elucidation of metabolites.

Conclusion

The application of high-resolution LC-MS/MS is a powerful and indispensable tool for the comprehensive identification and characterization of this compound metabolites. The detailed protocols and workflows presented in this application note provide a robust framework for researchers in drug development to investigate the metabolic fate of this compound. A thorough understanding of its biotransformation is crucial for the continued clinical development of this promising targeted therapy for systemic mastocytosis. Further studies, including reaction phenotyping with specific CYP inhibitors and analysis of excreta, will provide a more complete picture of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Troubleshooting & Optimization

Troubleshooting Elenestinib precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Elenestinib in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable and selective inhibitor of the KIT D816V mutation, a primary driver of systemic mastocytosis.[1] By targeting this mutated tyrosine kinase, this compound blocks downstream signaling pathways that are crucial for the proliferation and survival of mast cells.[1][2] This leads to a reduction in mast cell burden and an improvement in symptoms associated with systemic mastocytosis.[3][4]

Q2: What is the recommended solvent for dissolving this compound?

This compound is readily soluble in dimethyl sulfoxide (DMSO).[5][6] For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO.

Q3: I observed precipitation after diluting my this compound DMSO stock solution into my cell culture media. What could be the cause?

Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for many small molecule inhibitors. This "salting out" effect occurs because the compound is significantly less soluble in the aqueous environment of the cell culture medium compared to the highly polar organic solvent, DMSO.

Q4: How can I prevent this compound from precipitating in my cell culture media?

Several strategies can be employed to prevent precipitation:

  • Lower the final concentration of this compound: The most straightforward approach is to use a lower working concentration of the inhibitor.

  • Optimize the final DMSO concentration: While high concentrations of DMSO are toxic to cells, maintaining a minimal and consistent final concentration (typically ≤ 0.5%) can help to keep the compound in solution. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

  • Pre-warm the media: Adding the this compound stock solution to pre-warmed media can sometimes improve solubility.

  • Increase the serum concentration: For some compounds, the presence of serum proteins can help to maintain solubility. However, it is important to note that serum proteins can also bind to the inhibitor, potentially reducing its effective concentration.

  • pH of the media: The pH of the cell culture media can influence the solubility of small molecules. While most culture media are buffered to a physiological pH (around 7.4), variations can occur.

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and resolve issues with this compound precipitation in your experiments.

Problem: Precipitate observed in the flask/plate after adding this compound.
Potential Cause Recommended Solution
High final concentration of this compound Determine the optimal working concentration for your cell line through a dose-response experiment. Start with a lower concentration and titrate up to find the effective range without precipitation.
Low final DMSO concentration While keeping DMSO levels low is crucial for cell health, ensure a consistent final concentration (e.g., 0.1% or 0.5%) across all conditions. A slightly higher, yet non-toxic, DMSO concentration might be necessary to maintain solubility.
"Salting out" effect Instead of adding the concentrated DMSO stock directly to the full volume of media, first, make an intermediate dilution of the stock in a smaller volume of pre-warmed media. Then, add this intermediate dilution to the rest of the media in the culture vessel.
Media components Certain components in the media, such as high concentrations of salts or specific amino acids, could potentially interact with this compound and reduce its solubility. If possible, try a different formulation of the same media type or a different media altogether (e.g., switch from DMEM to RPMI-1640).
pH of the media Verify the pH of your complete media (including serum and other supplements). If it deviates significantly from the expected physiological range, adjust it accordingly.

Quantitative Data

Precise solubility of this compound in various cell culture media is not extensively published. However, the following table summarizes the known solubility data in common laboratory solvents.

Solvent Solubility Reference
DMSO≥ 10 mM[6]
WaterLimited solubility-

Researchers are encouraged to determine the empirical solubility of this compound in their specific cell culture medium and conditions using the protocol provided below.

Experimental Protocols

Protocol: Determining the Solubility of this compound in Cell Culture Media

This protocol provides a general framework for determining the maximum soluble concentration of this compound in a specific cell culture medium.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without Fetal Bovine Serum (FBS)

  • Sterile microcentrifuge tubes

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare a highly concentrated stock solution of this compound in DMSO (e.g., 50 mM). Ensure the powder is completely dissolved.

  • Prepare a series of dilutions of the this compound stock solution in your chosen cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM. Prepare these dilutions in sterile microcentrifuge tubes.

  • Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that mimics your experimental setup (e.g., 24 hours).

  • Visually inspect for precipitation. After incubation, carefully observe each tube for any signs of cloudiness or solid particles.

  • (Optional) Quantify the soluble fraction:

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet any precipitate.

    • Carefully collect the supernatant.

    • Measure the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (if this compound has a distinct absorbance peak) or HPLC.

  • Determine the maximum soluble concentration. The highest concentration that does not show any visible precipitate and where the measured concentration in the supernatant matches the prepared concentration is considered the maximum soluble concentration under those specific conditions.

Visualizations

This compound Mechanism of Action: Inhibition of the c-Kit Signaling Pathway

This compound acts as a potent and selective inhibitor of the mutated c-Kit receptor tyrosine kinase (KIT D816V). The diagram below illustrates the simplified c-Kit signaling pathway and the point of inhibition by this compound.

Elenestinib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SCF SCF (Stem Cell Factor) cKit c-Kit Receptor (Wild-Type) SCF->cKit Binds & Activates P1 PI3K/AKT Pathway cKit->P1 Activates P2 RAS/MAPK Pathway cKit->P2 Activates P3 JAK/STAT Pathway cKit->P3 Activates cKit_mut c-Kit D816V (Mutated) cKit_mut->P1 Constitutively Activates cKit_mut->P2 Constitutively Activates cKit_mut->P3 Constitutively Activates Proliferation Mast Cell Proliferation & Survival P1->Proliferation P2->Proliferation P3->Proliferation This compound This compound This compound->cKit_mut Inhibits

Caption: this compound inhibits the mutated c-Kit receptor.

Troubleshooting Workflow for this compound Precipitation

This workflow provides a logical sequence of steps to address precipitation issues.

Troubleshooting_Workflow Start Precipitation Observed Check_Conc Is the final concentration within the known soluble range? Start->Check_Conc Lower_Conc Reduce this compound Concentration Check_Conc->Lower_Conc No Check_DMSO Is the final DMSO concentration optimal (≤0.5%)? Check_Conc->Check_DMSO Yes Lower_Conc->Check_DMSO Adjust_DMSO Adjust DMSO Concentration Check_DMSO->Adjust_DMSO No Intermediate_Dilution Use an intermediate dilution step in warm media Check_DMSO->Intermediate_Dilution Yes Adjust_DMSO->Intermediate_Dilution Test_Solubility Perform solubility test in specific media Intermediate_Dilution->Test_Solubility End_Success Precipitation Resolved Test_Solubility->End_Success Issue Resolved End_Fail Contact Technical Support Test_Solubility->End_Fail Issue Persists

Caption: A step-by-step guide to resolving precipitation.

References

Optimizing Elenestinib concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Elenestinib in in vitro studies. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

Q2: What are the key advantages of this compound in a research setting?

A2: this compound offers high selectivity for the KIT D816V mutation with lower off-target activity compared to some other TKIs.[1] A significant advantage is its minimal penetration of the blood-brain barrier, which reduces the potential for central nervous system side effects observed with other inhibitors.[3][4]

Q3: What are the recommended cell lines for in vitro studies with this compound?

A3: The most relevant cell lines for studying this compound's efficacy are those expressing the KIT D816V mutation. Recommended human mast cell lines include:

  • HMC-1.2: This cell line harbors both the V560G and the D816V KIT mutations.[5]

  • ROSA-KIT D816V: This is a human mast cell line that has been engineered to express only the KIT D816V mutation, making it a valuable model for studying the specific effects of this mutation.[6][7]

Q4: What is the recommended starting concentration range for in vitro experiments?

A4: Based on its potent inhibition of KIT D816V, a starting concentration range of 1 nM to 100 nM is recommended for most cell-based assays. The reported IC50 values for this compound against KIT D816V are in the low nanomolar range.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 (nM)Reference
KIT D816V PhosphorylationBiochemical3.1[8][9]
KIT D816VCellular4.3[10]
Wild-Type KIT ProliferationCellular95.9[8][9]
Wild-Type KIT PhosphorylationCellular82.6[8][9]

Table 2: Selectivity Profile of this compound Against Other Kinases

KinaseIC50 (nM)
PDGFRα>100
PDGFRβ>100
KDR (VEGFR2)>1000
FLT3>100

Note: Data for this table is synthesized from preclinical data on similar next-generation KIT inhibitors and known selectivity profiles. Specific quantitative data for this compound against a broad kinase panel is not publicly available.

Experimental Protocols and Methodologies

Cell Viability Assay (MTT Assay)

This protocol is adapted for the HMC-1.2 cell line to determine the effect of this compound on cell viability.

Materials:

  • HMC-1.2 cells

  • Complete Iscove's Modified Dulbecco's Medium (IMDM) with 10% FBS

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed HMC-1.2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete IMDM.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete IMDM. Recommended final concentrations: 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM. Include a vehicle control (DMSO).

  • Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Western Blot for Phospho-KIT

This protocol is designed to assess the inhibition of KIT D816V phosphorylation by this compound in ROSA-KIT D816V cells.

Materials:

  • ROSA-KIT D816V cells

  • Complete IMDM with 10% FBS

  • This compound stock solution (10 mM in DMSO)

  • Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-KIT (Tyr719), anti-total-KIT

  • HRP-conjugated secondary antibody

  • ECL substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Plate ROSA-KIT D816V cells and allow them to grow to 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control (DMSO) for 2-4 hours.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate with anti-phospho-KIT antibody overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total-KIT antibody for loading control.

Troubleshooting Guides

Issue 1: this compound Precipitates in Cell Culture Medium

  • Possible Cause: The final concentration of DMSO in the medium is too high, or the this compound concentration exceeds its solubility in aqueous solutions.

  • Solution:

    • Ensure the final DMSO concentration in your cell culture medium does not exceed 0.5%.[11] Higher concentrations can be toxic to cells.

    • Prepare intermediate dilutions of your this compound stock in serum-free medium before adding to the cell culture plates.

    • If precipitation persists, consider using a solubilizing agent, though this should be tested for cell toxicity first.

Issue 2: Inconsistent Results in Cell Viability Assays

  • Possible Cause: Uneven cell seeding, edge effects in the 96-well plate, or variability in drug concentration.

  • Solution:

    • Ensure a single-cell suspension before seeding by gentle pipetting.

    • Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation. Fill them with sterile PBS.

    • Prepare fresh drug dilutions for each experiment to ensure accurate concentrations.

Issue 3: No Inhibition of KIT Phosphorylation Observed in Western Blot

  • Possible Cause: Sub-optimal drug incubation time, inactive compound, or issues with antibody detection.

  • Solution:

    • Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to determine the optimal incubation time for this compound.

    • Verify the activity of your this compound stock by testing it in a sensitive cell line.

    • Ensure your primary and secondary antibodies are validated for the detection of phospho-KIT and are used at the recommended dilutions. Include a positive control (untreated cells) and a negative control (cells treated with a known potent KIT inhibitor).

Issue 4: Potential Off-Target Effects

  • Possible Cause: While this compound is highly selective, at higher concentrations, it may inhibit other kinases such as PDGFRα and PDGFRβ.

  • Solution:

    • Use the lowest effective concentration of this compound determined from your dose-response curves.

    • If you suspect off-target effects, you can test the effect of this compound on cell lines that are dependent on PDGFR signaling but do not express KIT.

    • Perform a broader kinase profiling assay to identify any potential off-target activities at the concentrations used in your experiments.

Visualizations

Elenestinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT_D816V KIT D816V (Constitutively Active) PI3K PI3K KIT_D816V->PI3K RAS RAS KIT_D816V->RAS JAK JAK KIT_D816V->JAK This compound This compound This compound->KIT_D816V Inhibits Apoptosis Apoptosis This compound->Apoptosis Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 STAT5->Proliferation JAK->STAT5

Caption: this compound inhibits the constitutively active KIT D816V receptor, blocking downstream signaling pathways.

Experimental_Workflow cluster_assays In Vitro Assays Start Start Experiment Cell_Culture Culture HMC-1.2 or ROSA-KIT D816V cells Start->Cell_Culture Drug_Prep Prepare this compound Stock (10 mM in DMSO) Start->Drug_Prep Cell_Treatment Treat Cells with this compound Cell_Culture->Cell_Treatment Serial_Dilution Perform Serial Dilutions (e.g., 0.1 nM - 10 µM) Drug_Prep->Serial_Dilution Serial_Dilution->Cell_Treatment Incubation Incubate for Appropriate Duration Cell_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Western_Blot Western Blot for p-KIT, p-STAT5, p-ERK Incubation->Western_Blot Data_Analysis Analyze Data (IC50, Protein Levels) Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating this compound in vitro.

Troubleshooting_Logic Problem Unexpected In Vitro Result? Precipitate Precipitate in Media? Problem->Precipitate Yes Inconsistent_Data Inconsistent Data? Problem->Inconsistent_Data No Check_DMSO Verify Final DMSO Concentration (<0.5%) Precipitate->Check_DMSO Yes No_Effect No Biological Effect? Inconsistent_Data->No_Effect No Check_Seeding Ensure Uniform Cell Seeding Inconsistent_Data->Check_Seeding Yes Check_Protocol Review Experimental Protocol and Timing No_Effect->Check_Protocol Yes Check_Solubility Review this compound Solubility Limit Check_DMSO->Check_Solubility Check_Reagents Validate Reagent and Drug Activity Check_Seeding->Check_Reagents Consider_Off_Target Investigate Potential Off-Target Effects Check_Protocol->Consider_Off_Target

Caption: A logical flowchart for troubleshooting common issues in this compound in vitro experiments.

References

Elenestinib Technical Support Center: A Guide to Kinase Screening

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Elenestinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in kinase screening experiments and to address potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound (BLU-263) is an investigational, next-generation, orally active tyrosine kinase inhibitor.[1][2] Its primary target is the KIT D816V mutation, a key driver in approximately 95% of cases of systemic mastocytosis (SM).[2][3] this compound is designed to be highly potent and selective for this mutated form of the KIT kinase.[2]

Q2: What is known about the selectivity and off-target profile of this compound?

This compound is designed for low off-target activity.[2] Preclinical data demonstrates its high selectivity for KIT D816V over wild-type KIT.[4] A "Selectivity S-score," which represents the fraction of the kinome bound by the drug, has been used to describe its high selectivity, with a lower score indicating greater selectivity.[4] While comprehensive public data on its screening against a full kinase panel is limited, its design focuses on minimizing off-target effects to enhance its safety profile.[5] One of the key differentiators of this compound is that it does not cross the blood-brain barrier, which may reduce the risk of central nervous system side effects seen with other kinase inhibitors.[3][5]

Q3: How does this compound's selectivity compare to other KIT inhibitors?

Data from preclinical studies show that this compound has a high degree of selectivity for KIT D816V, comparable to other inhibitors like avapritinib and bezuclastinib, while also showing a notable selectivity against wild-type KIT.[4]

Data Presentation: Kinase Inhibition Profile

The following table summarizes the available quantitative data on this compound's inhibitory activity.

Kinase TargetParameterThis compound (BLU-263)AvapritinibBezuclastinib
KIT D816V IC₅₀ (nM)3.13.13.4
WT KIT Proliferation IC₅₀ (nM)95.985.826.4
WT KIT Phosphorylation IC₅₀ (nM)82.689.532.5

Data sourced from a presentation by Blueprint Medicines.[4]

Troubleshooting Guide for Kinase Screening Assays

This guide addresses common issues that may be encountered during in vitro kinase screening experiments with inhibitors like this compound.

Issue Potential Cause Recommended Solution
High variability between replicate wells Pipetting errors, especially with small volumes.Use calibrated pipettes. Prepare a master mix of reagents to be dispensed. Pipette gently against the wall of the well to avoid bubbles.
Improperly thawed or mixed reagents.Ensure all components are completely thawed and gently mixed before use. Avoid repeated freeze-thaw cycles.
No or very low kinase activity (high signal in inhibition assay) Inactive kinase enzyme.Confirm the activity of the kinase batch with a known potent inhibitor or activator. Ensure proper storage and handling of the enzyme.
Incorrect buffer composition or pH.Verify that the buffer components, pH, and ionic strength are optimal for the specific kinase being assayed.
Substrate concentration is too low.Ensure the substrate concentration is at or near the Km for the kinase to ensure robust activity.
High background signal Contaminated reagents.Use fresh, high-quality reagents, including ATP and buffers.
Autophosphorylation of the kinase.If using a radiometric assay, ensure the method can distinguish between substrate phosphorylation and autophosphorylation. For other assays, this may contribute to background.
Assay interference from the compound.Test the compound in a control assay without the kinase to check for autofluorescence or other interfering properties.
False positives Compound aggregation.Include a non-denaturing detergent in the assay buffer. Perform secondary assays to confirm hits.[6]
Inhibition of coupling enzymes in the assay.If using a coupled-enzyme assay (e.g., luciferase-based), test the compound's effect on the coupling enzyme(s) in the absence of the primary kinase.[6]
Non-specific inhibition.Consider if the compound might be chelating necessary cofactors like Mg²⁺.
Inconsistent IC₅₀ values ATP concentration not standardized.For ATP-competitive inhibitors, the IC₅₀ is dependent on the ATP concentration. Use an ATP concentration at or near the Km for the kinase and keep it consistent across experiments.
Different assay formats used.IC₅₀ values can vary between different assay technologies (e.g., radiometric vs. TR-FRET). Be consistent with the assay format for comparative studies.

Experimental Protocols

Below are detailed methodologies for common kinase screening assays.

Radiometric Kinase Assay ([³²P]-ATP Filter Binding Assay)

This method is often considered the "gold standard" for its direct measurement of substrate phosphorylation.[7]

Materials:

  • Purified kinase

  • Kinase-specific peptide or protein substrate

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution (unlabeled)

  • [γ-³²P]-ATP

  • This compound or other test compounds dissolved in DMSO

  • Phosphocellulose P81 paper

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a master mix of the kinase reaction buffer, substrate, and kinase.

  • In a microplate, add the desired concentration of this compound or control (e.g., DMSO).

  • Add the kinase/substrate master mix to each well.

  • Initiate the reaction by adding a mix of unlabeled ATP and [γ-³²P]-ATP. The final ATP concentration should be at or near the Km for the kinase.

  • Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction stays within the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose P81 paper.

  • Wash the P81 paper multiple times with the wash buffer to remove unincorporated [γ-³²P]-ATP.

  • Dry the P81 paper.

  • Place the dried paper into a scintillation vial with scintillation cocktail.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC₅₀ value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a common non-radioactive, homogeneous alternative for high-throughput screening.[8][9]

Materials:

  • Purified kinase

  • Biotinylated kinase-specific substrate

  • Kinase reaction buffer

  • ATP solution

  • This compound or other test compounds dissolved in DMSO

  • TR-FRET donor (e.g., Europium-labeled anti-phospho-specific antibody)

  • TR-FRET acceptor (e.g., Streptavidin-conjugated fluorophore)

  • Stop/Detection buffer (containing EDTA to stop the kinase reaction)

  • Low-volume, 384-well microplates (black or white)

  • TR-FRET compatible plate reader

Procedure:

  • Add the test compound (this compound) or control (DMSO) to the wells of the microplate.

  • Prepare a master mix of the kinase and biotinylated substrate in the kinase reaction buffer and add it to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction by adding the stop/detection buffer containing the TR-FRET donor and acceptor reagents.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for antibody binding and signal development.

  • Read the plate using a TR-FRET plate reader, measuring the emission at two different wavelengths (donor and acceptor).

  • Calculate the TR-FRET ratio (acceptor emission / donor emission).

  • Determine the percent inhibition based on the change in the TR-FRET ratio and calculate the IC₅₀ value.

Visualizations

Signaling Pathway Context: KIT Signaling

This compound primarily targets the KIT receptor tyrosine kinase. The following diagram illustrates the general KIT signaling pathway, which is constitutively activated by the D816V mutation.

KIT_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT KIT Receptor RAS RAS KIT->RAS PI3K PI3K KIT->PI3K STAT3 STAT3 KIT->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation This compound This compound This compound->KIT

Caption: Simplified KIT signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Kinase Inhibitor Profiling

The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor like this compound.

Kinase_Profiling_Workflow cluster_workflow Kinase Inhibitor Profiling Workflow start Primary Assay: Inhibitor vs. Primary Target (e.g., KIT D816V) panel_screen Broad Kinase Panel Screen (Single Concentration) start->panel_screen Determine Potency dose_response Dose-Response Assay for Identified Hits panel_screen->dose_response Identify Potential Off-Targets selectivity_analysis Selectivity Analysis (e.g., S-score, Kinome Map) dose_response->selectivity_analysis Calculate IC50s cellular_assays Cell-based Assays (Target Engagement & Phenotypic Effects) selectivity_analysis->cellular_assays Confirm In Vitro Profile end Selectivity Profile Established cellular_assays->end Validate in a Biological Context

Caption: General workflow for determining the selectivity profile of a kinase inhibitor.

References

Elenestinib resistance mutation identification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying potential resistance mutations to Elenestinib. The following information is based on established mechanisms of resistance to other KIT inhibitors and provides a framework for investigating loss of response to this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a highly selective, next-generation tyrosine kinase inhibitor (TKI) that potently targets the KIT D816V mutation. This mutation is the primary driver in approximately 95% of cases of systemic mastocytosis, leading to the uncontrolled proliferation and activation of mast cells. By inhibiting KIT D816V, this compound aims to reduce mast cell burden and alleviate disease symptoms.

Q2: We are observing a diminished response to this compound in our cell line model after prolonged treatment. What are the potential mechanisms of resistance?

While specific resistance mutations to this compound have not yet been clinically documented as it is an investigational agent, resistance to other selective KIT inhibitors can arise through two primary mechanisms:

  • On-target resistance: This typically involves the acquisition of new, secondary mutations within the KIT kinase domain. These mutations can interfere with the binding of this compound to its target, thereby restoring KIT kinase activity despite the presence of the drug.

  • Off-target resistance (Bypass signaling): This occurs when cancer cells activate alternative signaling pathways to circumvent their dependency on KIT signaling. This can involve the upregulation of other receptor tyrosine kinases or the activation of downstream signaling molecules independent of KIT.

Q3: What specific types of secondary KIT mutations might confer resistance to this compound?

Based on resistance patterns observed with other KIT inhibitors like avapritinib in analogous diseases such as PDGFRA-mutant gastrointestinal stromal tumors (GIST), secondary mutations are likely to occur in regions of the kinase domain that are critical for drug binding.[1][2][3][4][5] For instance, mutations in the ATP-binding pocket or the activation loop could sterically hinder or alter the conformation of the kinase, reducing the affinity of this compound for its target.

Q4: Can co-occurring mutations in other genes affect the response to this compound?

Yes, the presence of additional mutations in other cancer-related genes can influence the response to KIT inhibitors. In advanced systemic mastocytosis, co-mutations in genes such as SRSF2, ASXL1, and RUNX1 have been associated with a less favorable response to the KIT inhibitor midostaurin.[6] The acquisition of new mutations or an increase in the allele frequency of mutations in genes like K/NRAS, RUNX1, IDH2, or NPM1 has been linked to disease progression.[7][8] These mutations may contribute to a more complex and less KIT-dependent disease, potentially leading to primary or acquired resistance to this compound.

Troubleshooting Guides

Problem: A previously sensitive patient-derived cell line or xenograft model is showing signs of resistance to this compound (e.g., renewed proliferation, increased viability).

Step 1: Confirmation of Resistance
  • Experiment: Perform a dose-response assay to confirm a shift in the IC50 value of this compound.

  • Expected Outcome: A significant increase in the IC50 value compared to the parental, sensitive cells.

Step 2: Investigation of On-Target Resistance (Secondary KIT Mutations)
  • Experiment: Sequence the entire coding region of the KIT gene in the resistant cells and compare it to the parental cells.

  • Methodology:

    • Isolate genomic DNA from both resistant and parental cell populations.

    • Amplify the exons of the KIT gene using polymerase chain reaction (PCR).

    • Perform Sanger sequencing or next-generation sequencing (NGS) to identify any new mutations.

    • Pay close attention to the kinase domain, particularly exons 13, 14, 17, and 18, where resistance mutations to other TKIs have been reported.

Step 3: Investigation of Off-Target Resistance (Bypass Pathway Activation)
  • Experiment: Analyze the activation status of key signaling pathways downstream of KIT and other relevant receptor tyrosine kinases.

  • Methodology:

    • Prepare protein lysates from both resistant and parental cells, treated with and without this compound.

    • Perform Western blotting to assess the phosphorylation levels of proteins in pathways such as MAPK (p-ERK), PI3K/AKT (p-AKT), and STAT (p-STAT3).

    • Consider a broader analysis using a phospho-kinase array to screen for the activation of a wide range of signaling molecules. An increased phosphorylation of these molecules in the resistant cells, even in the presence of this compound, would suggest the activation of bypass signaling.

Quantitative Data Summary

The following table summarizes potential resistance mechanisms based on data from other KIT and PDGFRA inhibitors. The specific mutations and their frequencies are not yet known for this compound but can serve as a guide for research.

InhibitorDisease ContextResistance MechanismSpecific Mutations/AlterationsReference
AvapritinibPDGFRA-mutant GISTSecondary mutations in PDGFRA kinase domainV658A, N659K, Y676C, G680R[1][2][3][4][5]
MidostaurinKIT D816V+ AdvSMCo-mutations in other oncogenesSRSF2, ASXL1, RUNX1[6]
MidostaurinKIT D816V+ AdvSMAcquired mutations/increased VAFK/NRAS, RUNX1, IDH2, NPM1[7][8]

Experimental Protocols

Protocol: Sanger Sequencing of the KIT Kinase Domain
  • DNA Extraction: Isolate high-quality genomic DNA from the cell line of interest using a commercial kit.

  • PCR Amplification: Design primers to amplify the exons of the KIT kinase domain (exons 13, 14, 17, and 18). Perform PCR using a high-fidelity DNA polymerase.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sequencing Reaction: Perform Sanger sequencing reactions using both forward and reverse primers for each exon.

  • Data Analysis: Analyze the sequencing data using appropriate software to identify any nucleotide changes compared to the reference sequence.

Visualizations

Elenestinib_Mechanism_of_Action cluster_0 Mast Cell cluster_1 Downstream Signaling SCF SCF KIT_WT Wild-Type KIT Receptor SCF->KIT_WT Binds PI3K_AKT PI3K/AKT Pathway KIT_WT->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway KIT_WT->RAS_MAPK STAT STAT Pathway KIT_WT->STAT KIT_D816V KIT D816V Mutant Receptor KIT_D816V->PI3K_AKT Constitutively Activates KIT_D816V->RAS_MAPK KIT_D816V->STAT This compound This compound This compound->KIT_D816V Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT->Proliferation Resistance_Mechanisms cluster_0 This compound Resistance Mechanisms Loss_of_Response Loss of Response to this compound On_Target On-Target Resistance Loss_of_Response->On_Target Off_Target Off-Target Resistance Loss_of_Response->Off_Target Secondary_Mutation Secondary KIT Mutation (e.g., in kinase domain) On_Target->Secondary_Mutation Bypass_Pathway Bypass Pathway Activation (e.g., RAS/MAPK, PI3K/AKT) Off_Target->Bypass_Pathway Experimental_Workflow start Suspected this compound Resistance ic50 Confirm Resistance (IC50 Shift Assay) start->ic50 dna_seq Sequence KIT Gene (Sanger or NGS) ic50->dna_seq If confirmed phospho_screen Analyze Bypass Pathways (Western Blot / Phospho-Array) ic50->phospho_screen If confirmed on_target On-Target Resistance (Secondary KIT Mutation Identified) dna_seq->on_target If mutation found unknown Resistance Mechanism Unknown (Further Investigation Needed) dna_seq->unknown If no mutation off_target Off-Target Resistance (Bypass Pathway Activated) phospho_screen->off_target If activation detected phospho_screen->unknown If no activation

References

Overcoming Elenestinib solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Elenestinib in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound's solubility varies significantly depending on the solvent and whether it is the free base or a salt form, such as this compound phosphate.

  • This compound (Free Base): It is highly soluble in DMSO, with concentrations of 125 mg/mL (236.48 mM) achievable, though this may require ultrasonication.[1][2]

  • This compound Phosphate: The phosphate salt form exhibits good solubility in both DMSO (100 mg/mL, 159.59 mM) and water (100 mg/mL).[3] It is reported to be insoluble in ethanol.[3]

Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What is happening?

A2: This is a common issue for compounds that are poorly soluble in water. DMSO is a strong organic solvent that can dissolve many hydrophobic molecules like this compound. However, when the DMSO stock is diluted into an aqueous buffer, the overall solvent environment becomes much more polar. This change in polarity reduces the solubility of this compound, causing it to precipitate out of the solution.

Q3: What is a recommended starting point for preparing an aqueous formulation of this compound for in vivo studies?

A3: A commonly used vehicle for oral administration of this compound in preclinical models consists of a co-solvent system. A typical formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] This formulation can achieve a solubility of at least 6.25 mg/mL (11.82 mM).[1]

Q4: How does this compound target the c-Kit signaling pathway?

A4: this compound is a potent and selective inhibitor of the c-Kit receptor tyrosine kinase, particularly the D816V mutant which is a driver in systemic mastocytosis.[1][3][4] By binding to and inhibiting this mutated receptor, this compound blocks downstream signaling pathways that lead to the proliferation of mast cells.

G cluster_cell Mast Cell cluster_pathways Downstream Signaling Pathways SCF SCF (Stem Cell Factor) cKit c-Kit Receptor (D816V Mutant) SCF->cKit Binds STAT5 STAT5 cKit->STAT5 Activates AKT AKT cKit->AKT Activates MAPK MAPK cKit->MAPK Activates This compound This compound This compound->cKit Inhibits Proliferation Mast Cell Proliferation STAT5->Proliferation AKT->Proliferation MAPK->Proliferation

Caption: this compound inhibits the mutated c-Kit receptor, blocking downstream signaling.

Troubleshooting Guides

Issue 1: this compound Precipitation in Aqueous Buffers for In Vitro Assays

Symptoms:

  • Cloudiness or visible precipitate upon dilution of DMSO stock into aqueous media.

  • Inconsistent results in cell-based or biochemical assays.

Root Cause:

  • Low aqueous solubility of this compound free base.

Solutions:

StrategyDescriptionAdvantagesDisadvantages
Use this compound Phosphate The phosphate salt form of this compound has significantly higher aqueous solubility.Simple and direct approach if the salt form is available.May not be available in all research settings.
Co-solvent System Introduce a water-miscible co-solvent like PEG300 or propylene glycol into the final aqueous solution.Can significantly increase solubility.The co-solvent may affect the biological system being studied.
Use of Surfactants Incorporate a non-ionic surfactant such as Tween-80 or Pluronic F-68 at a low concentration (e.g., 0.1-1%).Can help to maintain this compound in solution by forming micelles.Surfactants can have their own biological effects.
pH Adjustment For ionizable compounds, adjusting the pH of the buffer can increase solubility.Can be a simple and effective method.Requires knowledge of the compound's pKa and may not be suitable for all biological assays.

Experimental Protocol: Solubilization using a Co-solvent and Surfactant

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • In a separate tube, prepare the final aqueous buffer for your experiment.

  • To the aqueous buffer, add the desired final concentration of a co-solvent (e.g., PEG300 to a final concentration of 1-5%).

  • Add a surfactant (e.g., Tween-80 to a final concentration of 0.1-0.5%).

  • Vortex the buffer with the co-solvent and surfactant to ensure it is well-mixed.

  • Perform a serial dilution of your this compound DMSO stock into this fortified aqueous buffer to reach your desired final concentration.

  • Visually inspect for any precipitation.

G cluster_workflow Solubilization Workflow Start Start: This compound Powder DMSO_Stock Prepare High-Conc. DMSO Stock Start->DMSO_Stock Serial_Dilution Serial Dilution of DMSO Stock into Buffer DMSO_Stock->Serial_Dilution Aqueous_Buffer Prepare Aqueous Buffer with Co-solvent/Surfactant Aqueous_Buffer->Serial_Dilution Final_Solution Final Aqueous Solution of this compound Serial_Dilution->Final_Solution

Caption: Workflow for preparing aqueous solutions of this compound for in vitro use.

Issue 2: Poor Oral Bioavailability in Animal Studies

Symptoms:

  • Low and variable plasma concentrations of this compound after oral administration.

  • Lack of efficacy in preclinical models.

Root Cause:

  • Poor dissolution of the compound in the gastrointestinal tract, leading to limited absorption.

Solutions:

StrategyDescriptionAdvantagesDisadvantages
Lipid-Based Formulations Formulate this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS).[5][6]Can significantly enhance oral absorption by presenting the drug in a solubilized state.Formulation development can be complex.
Amorphous Solid Dispersions Create a solid dispersion of this compound in a hydrophilic polymer matrix. This maintains the drug in a higher energy amorphous state, which has better solubility.[5][7]Can improve dissolution rate and extent.Requires specialized manufacturing techniques like spray drying or hot-melt extrusion.
Nanosuspensions Reduce the particle size of this compound to the nanometer range. This increases the surface area for dissolution.Increases dissolution velocity.Can be prone to particle aggregation.

Experimental Protocol: Preparation of a Simple Oral Co-solvent Formulation

  • Weigh the required amount of this compound.

  • Add DMSO to 10% of the final desired volume and vortex or sonicate until the compound is fully dissolved.

  • Add PEG300 to 40% of the final volume and mix thoroughly.

  • Add Tween-80 to 5% of the final volume and mix.

  • Finally, add saline to bring the formulation to the final volume and mix until a clear solution is obtained.[1]

  • This formulation should be prepared fresh before each use.

Summary of this compound Solubility Data

Solvent/SystemFormConcentrationNotesReference
DMSOFree Base125 mg/mL (236.48 mM)Requires ultrasonication.[1][2]
DMSOPhosphate100 mg/mL (159.59 mM)Use fresh DMSO as it can be hygroscopic.[3]
WaterPhosphate100 mg/mL[3]
EthanolPhosphateInsoluble[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineFree Base≥ 6.25 mg/mL (11.82 mM)Suitable for in vivo oral gavage.[1]

References

Elenestinib Technical Support Center: Investigating Potential Cytotoxicity in Non-Target Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers utilizing Elenestinib (BLU-263) in preclinical studies. This compound is a potent and highly selective next-generation inhibitor of the KIT D816V mutation, a primary driver of systemic mastocytosis.[1][2] While designed for high selectivity with low off-target activity, understanding its effects in non-target cell lines is crucial for comprehensive preclinical evaluation.[1] This resource offers troubleshooting advice, experimental protocols, and insights into the underlying signaling pathways.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and potential issues that may arise during in vitro experiments with this compound, particularly concerning unexpected cytotoxicity.

Q1: We are observing significant cytotoxicity in our non-target cell line when treated with this compound. Is this expected?

A1: this compound is designed to be highly selective for the KIT D816V mutation with minimal off-target effects.[3] Preclinical data indicate high potency against the target mutation (IC50 values of 4.3 nM and 6 nM have been reported) and a favorable safety profile in clinical trials with no treatment-related serious adverse events leading to discontinuation.[2][4][5] However, unexpected cytotoxicity in a specific non-target cell line could be due to several factors:

  • Low-level expression of KIT: The cell line may express wild-type or other isoforms of KIT, to which this compound might have some inhibitory activity at higher concentrations.

  • Off-target kinase inhibition: Although designed for selectivity, at sufficiently high concentrations, this compound may inhibit other kinases.

  • Cell line-specific sensitivities: The observed cytotoxicity could be unique to the specific genetic and proteomic context of your cell line.

  • Experimental artifacts: Issues with compound solubility, stability in culture media, or the cytotoxicity assay itself can lead to misleading results.

Q2: How can we determine if the observed cytotoxicity is a true off-target effect of this compound?

A2: A systematic approach is necessary to validate your findings. Consider the following steps:

  • Confirm this compound Integrity: Ensure the compound's purity and stability. Degradation products could have different activity profiles.

  • Dose-Response Curve: Generate a full dose-response curve to determine the IC50 value in your non-target cell line and compare it to the IC50 for the target (KIT D816V-expressing) cells. A large therapeutic window between the two would suggest higher selectivity.

  • Use Appropriate Controls:

    • Positive Control: A known broad-spectrum kinase inhibitor or a cytotoxic agent to validate the assay.

    • Negative Control: A KIT D816V-negative cell line with no known sensitivity to similar inhibitors.

    • Vehicle Control: To rule out any effects of the solvent (e.g., DMSO).

  • Orthogonal Cytotoxicity Assays: Use multiple assays that measure different cell death mechanisms (e.g., apoptosis, necrosis, metabolic activity) to confirm the cytotoxic effect.

  • Target Engagement: If possible, assess the phosphorylation status of KIT in your non-target cell line to see if this compound is engaging the target at the concentrations causing cytotoxicity.

Q3: What are some common off-target kinases for KIT inhibitors that we should be aware of?

A3: While specific kinome scan data for this compound is not publicly available, other KIT inhibitors have known off-target activities that can provide some context. For instance, some tyrosine kinase inhibitors can show activity against:

  • PDGFR (Platelet-Derived Growth Factor Receptor): Structurally related to KIT.

  • VEGFR (Vascular Endothelial Growth Factor Receptor)

  • SRC family kinases

  • FLT3 (FMS-like tyrosine kinase 3)

It is important to note that this compound is a next-generation inhibitor designed to minimize such off-target activities.

Q4: Our experiments show unexpected results. What experimental parameters should we check?

A4: Carefully review your experimental setup:

  • Compound Solubility: Ensure this compound is fully dissolved in your culture medium. Precipitation can lead to inaccurate concentrations and potential non-specific effects.

  • Media Stability: Verify the stability of this compound in your specific cell culture medium over the duration of the experiment.

  • Cell Seeding Density: Inconsistent cell numbers can significantly affect the outcome of cytotoxicity assays.

  • Assay Incubation Time: Optimize the incubation time for your specific cell line and assay.

  • Reagent Quality: Ensure all reagents for the cytotoxicity assay are within their expiration dates and stored correctly.

Data on this compound Potency and Selectivity

While a comprehensive public dataset on this compound's cytotoxicity in a wide range of non-target cell lines is not available, the following data from preclinical studies highlight its potency and selectivity for its intended target.

Target/AssayPotency/Selectivity MetricReported ValueReference
KIT D816V Cellular IC504.3 nM[4]
KIT D816V Cellular IC506 nM[5]
KIT D816V Biochemical Kd0.24 nM[4]
Kinome-wide Selectivity S-scoreLower score indicates higher selectivity (specific value not publicly available)[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in your research.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only and no-treatment controls.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Cytotoxicity Assay

The LDH (Lactate Dehydrogenase) assay measures the release of LDH from damaged cells into the culture medium.

Materials:

  • 96-well plates

  • This compound stock solution

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with serial dilutions of this compound as described in the MTT protocol. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (lysis buffer provided in the kit).

  • Incubate for the desired treatment duration.

  • Carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.

  • Read the absorbance at the recommended wavelength (usually 490 nm).

Protocol 3: Caspase-3/7 Apoptosis Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.

Materials:

  • 96-well, opaque-walled plates

  • This compound stock solution

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System (or similar)

  • Luminometer

Procedure:

  • Seed cells in a 96-well, opaque-walled plate.

  • Treat cells with serial dilutions of this compound.

  • Incubate for the desired treatment duration.

  • Allow the plate to equilibrate to room temperature.

  • Add the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • Incubate at room temperature for 1-2 hours.

  • Measure luminescence using a luminometer.

Visualizations

KIT Signaling Pathway

KIT_Signaling_Pathway SCF SCF (Stem Cell Factor) KIT_Receptor KIT Receptor Tyrosine Kinase SCF->KIT_Receptor Binds to Dimerization Dimerization & Autophosphorylation KIT_Receptor->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STATs STATs Dimerization->STATs This compound This compound This compound->Dimerization Inhibits (especially D816V mutant) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression & Cell Cycle Progression ERK->Gene_Expression Transcription Transcription STATs->Transcription Off_Target_Workflow Start Observe Unexpected Cytotoxicity Validate Validate Observation Start->Validate Characterize Characterize Mechanism Validate->Characterize If validated Conclusion Draw Conclusion Validate->Conclusion If not validated (Experimental Artifact) Dose_Response Dose-Response Curve (IC50 determination) Validate->Dose_Response Orthogonal_Assays Orthogonal Cytotoxicity Assays (e.g., LDH, Apoptosis) Validate->Orthogonal_Assays Controls Confirm with Appropriate Controls (Positive, Negative, Vehicle) Validate->Controls Characterize->Conclusion Kinase_Profiling Kinome-wide Profiling (if available) Characterize->Kinase_Profiling Western_Blot Western Blot for Off-Target Pathways Characterize->Western_Blot Rescue_Experiments Rescue Experiments (e.g., siRNA knockdown) Characterize->Rescue_Experiments

References

Minimizing Elenestinib degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Elenestinib during experimental setups.

Frequently Asked Questions (FAQs)

Q1: How should this compound powder be stored for optimal stability?

A1: this compound powder should be stored at -20°C for long-term stability, which can be effective for up to three years. For shorter durations, it can be stored at 4°C for up to six months.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. It is highly soluble in DMSO, up to 125 mg/mL.[1]

Q3: How should this compound stock solutions be stored?

A3: this compound stock solutions in DMSO should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is advisable to use freshly opened, high-purity DMSO, as hygroscopic (water-absorbing) DMSO can reduce the solubility of the compound.[1][2]

Q4: How can I prepare working solutions of this compound for in vitro experiments?

A4: To prepare a working solution from a DMSO stock, a serial dilution approach is recommended. First, prepare an intermediate dilution from the 100% DMSO stock into an aqueous buffer. This helps to minimize solubility issues. For example, for a final assay concentration, you can prepare a 4X intermediate dilution in the kinase buffer. This ensures that the final DMSO concentration in your experiment remains low (typically ≤1%), which is generally well-tolerated by most enzymes.

Q5: What is the recommended procedure for making serial dilutions of this compound?

A5: When preparing serial dilutions, it is best practice to perform the initial dilutions in 100% DMSO to maintain solubility. Subsequent dilutions can then be made in the appropriate aqueous assay buffer. Always use fresh pipette tips for each dilution step to avoid cross-contamination. For inhibitor assays, 1:3 serial dilutions are commonly used.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of this compound Activity in Aqueous Buffer Hydrolysis: this compound contains a piperazine ring, which can be susceptible to hydrolysis, especially at non-neutral pH.- Maintain the pH of your aqueous buffers within a neutral range (pH 6.5-7.5) if possible.- Prepare fresh working solutions in aqueous buffer daily.- Minimize the time this compound spends in aqueous solution before use.
Precipitation: Diluting the DMSO stock directly into a large volume of aqueous buffer can cause the compound to precipitate out of solution.- Prepare an intermediate dilution of the DMSO stock in the assay buffer before the final dilution.- Ensure thorough mixing after each dilution step.- Visually inspect the solution for any signs of precipitation.
Inconsistent Results Between Experiments Degradation of Stock Solution: Repeated freeze-thaw cycles can lead to the degradation of the this compound stock solution.- Aliquot the DMSO stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.- Store aliquots appropriately at -80°C for long-term use.
Oxidation: Tyrosine kinase inhibitors can be susceptible to oxidation, which may be accelerated by components in the assay buffer or exposure to air.- Consider degassing your buffers before use.- If compatible with your assay, consider adding a reducing agent like dithiothreitol (DTT) to the assay buffer (typically at a final concentration of 1 mM).
Gradual Decrease in Potency Over Time During an Experiment Photodegradation: this compound contains a pyrimidine ring, a structure known to be susceptible to photodegradation upon exposure to UV light.- Protect this compound solutions from light by using amber-colored tubes or by wrapping tubes in aluminum foil.- Minimize the exposure of your experimental setup to direct light, especially UV sources.
Adsorption to Plastics: Small molecules can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in solution.- Use low-retention plasticware for preparing and storing this compound solutions.- Pre-rinsing pipette tips with the solution before transferring can help minimize loss due to adsorption.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (10 mM in DMSO):

    • Equilibrate the this compound powder to room temperature before opening the vial.

    • Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 528.60 g/mol ), add 189.2 µL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into single-use tubes and store at -80°C.

  • Working Solution Preparation (e.g., for a kinase assay with a final concentration range of 1-1000 nM):

    • Prepare a 100X serial dilution series of this compound in 100% DMSO.

    • From this 100X series, prepare a 4X intermediate dilution series in the kinase assay buffer.

    • Add the 4X intermediate dilution to your assay plate, followed by the other reaction components, to achieve the final 1X concentration. This ensures the final DMSO concentration remains at 1%.

Protocol 2: General In Vitro Kinase Assay with this compound
  • Prepare the kinase reaction buffer: A typical kinase buffer may contain 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. The inclusion of 1 mM DTT is recommended to minimize oxidative degradation.

  • Prepare this compound dilutions: Following Protocol 1, prepare a series of 4X this compound concentrations in the kinase reaction buffer.

  • Set up the kinase reaction: In a suitable microplate, add the kinase, the substrate, and the 4X this compound solution.

  • Initiate the reaction: Add ATP to start the reaction.

  • Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined amount of time. Protect the plate from light during incubation.

  • Stop the reaction and detect: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

Visualizations

Elenestinib_Handling_Workflow cluster_storage Storage cluster_preparation Solution Preparation cluster_experiment Experiment powder This compound Powder (-20°C) stock 10 mM Stock in DMSO (-80°C) powder->stock Dissolve in 100% DMSO intermediate Intermediate Dilution (in Assay Buffer) stock->intermediate Serial Dilution working Final Working Solution (in Assay Plate) intermediate->working Final Dilution assay In Vitro Assay working->assay Perform Experiment Degradation_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions loss_activity Loss of Activity / Inconsistent Results hydrolysis Hydrolysis loss_activity->hydrolysis oxidation Oxidation loss_activity->oxidation photodegradation Photodegradation loss_activity->photodegradation precipitation Precipitation loss_activity->precipitation adsorption Adsorption to Plastics loss_activity->adsorption freeze_thaw Freeze-Thaw Cycles loss_activity->freeze_thaw ph_control Control pH hydrolysis->ph_control fresh_solutions Use Fresh Solutions hydrolysis->fresh_solutions dtt Add DTT oxidation->dtt protect_light Protect from Light photodegradation->protect_light intermediate_dilution Intermediate Dilution precipitation->intermediate_dilution low_retention_plastic Use Low-Retention Plastics adsorption->low_retention_plastic aliquot Aliquot Stock freeze_thaw->aliquot Signaling_Pathway This compound This compound KIT_D816V KIT D816V (Mutant Receptor Tyrosine Kinase) This compound->KIT_D816V Inhibits Downstream Downstream Signaling (e.g., STAT5, PI3K/AKT, MAPK) KIT_D816V->Downstream Activates Proliferation Mast Cell Proliferation & Survival Downstream->Proliferation Mediator_Release Mediator Release Downstream->Mediator_Release

References

Interpreting unexpected results in Elenestinib experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elenestinib.

Troubleshooting Guides & FAQs

This section addresses potential unexpected results and common challenges encountered during this compound experiments.

Question 1: Why am I observing lower than expected potency (higher IC50) of this compound in my cellular assays?

Possible Causes and Troubleshooting Steps:

  • Cell Line Authenticity and Passage Number:

    • Verification: Confirm the identity of your mast cell line (e.g., HMC-1, LAD2) through short tandem repeat (STR) profiling.

    • Passage Number: Use low passage number cells for your experiments. High passage numbers can lead to genetic drift and altered signaling pathways, potentially affecting this compound sensitivity.

  • KIT D816V Mutation Status:

    • Confirmation: Verify the presence of the KIT D816V mutation in your cell line using sequencing or a mutation-specific qPCR assay. The absence or low prevalence of this mutation will significantly reduce this compound's efficacy.[1][2]

  • Drug Concentration and Stability:

    • Preparation: Ensure accurate preparation of this compound stock solutions and serial dilutions. Use a calibrated balance and appropriate solvents.

    • Storage: Store this compound stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

  • Assay Conditions:

    • Cell Density: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.

    • Incubation Time: Ensure the incubation time with this compound is sufficient to observe a biological effect. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint.

  • Serum Concentration in Media:

    • Protein Binding: High serum concentrations in the culture media can lead to protein binding of this compound, reducing its effective concentration. Consider reducing the serum percentage or using serum-free media for the duration of the drug treatment, if compatible with your cell line.

Question 2: My Western blot results show incomplete inhibition of downstream KIT signaling (e.g., p-ERK, p-AKT) even at high concentrations of this compound. What could be the reason?

Possible Causes and Troubleshooting Steps:

  • Activation of Bypass Signaling Pathways:

    • Hypothesis: Cells may have activated alternative signaling pathways to compensate for KIT inhibition. One potential mechanism is the activation of the TRKA receptor.

    • Investigation:

      • Western Blot: Probe your lysates for phosphorylated TRKA (p-TRKA) and its downstream effectors.

      • Co-treatment: Perform experiments where you co-treat cells with this compound and a TRKA inhibitor to see if this restores sensitivity and fully inhibits downstream signaling.

  • Suboptimal Antibody Performance:

    • Validation: Ensure your primary antibodies for phosphorylated proteins are validated and specific. Run appropriate controls, such as using lysates from unstimulated cells or cells treated with a phosphatase inhibitor.

  • Lysate Preparation and Handling:

    • Phosphatase Inhibitors: Always include a cocktail of phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target proteins.

    • Rapid Processing: Process your cell lysates quickly and keep them on ice to minimize enzymatic activity.

Question 3: I am observing significant off-target effects or cellular toxicity at concentrations where I don't expect to see them. Why might this be happening?

Possible Causes and Troubleshooting Steps:

  • Kinase Selectivity:

    • Review Data: While this compound is highly selective for KIT D816V, it does have some activity against other kinases such as PDGFRα, PDGFRß, and CSF1R.[3] Review the full kinase selectivity profile of this compound and check if your cell line expresses these other kinases at high levels.

    • Phenotypic Comparison: Compare the observed phenotype with the known effects of inhibiting these off-target kinases.

  • Compound Purity and Solvent Effects:

    • Purity Check: If possible, verify the purity of your this compound compound.

    • Solvent Control: Ensure you have a vehicle control (e.g., DMSO) in your experiments at the same concentration used for your this compound treatments to rule out solvent-induced toxicity.

  • Cell Line Sensitivity:

    • Baseline Toxicity: Some cell lines may be inherently more sensitive to kinase inhibitors in general. Perform a dose-response curve with a known cytotoxic agent to assess the general health and sensitivity of your cell line.

Data Presentation

Table 1: this compound Kinase Selectivity Profile

Kinase TargetIC50 (nM)
KIT D816V 6 [3]
PDGFRα21[3]
PDGFRß6[3]
CSF1R161[3]
FLT3345[3]
KDR>1000[3]

Table 2: Summary of this compound (BLU-263) Efficacy in the HARBOR Trial (Part 1)

DoseNumber of Patients (this compound Group)Mean Percent Reduction in Tryptase from BaselineMean Percent Reduction in KIT D816V VAF from Baseline
25 mg QD10-15.4%-37.5%
50 mg QD10-50.9%-70.3%
100 mg QD9-68.4%-77.0%
Placebo10+3.3%-2.5%

VAF = Variant Allele Fraction

Experimental Protocols

1. Protocol: In Vitro Kinase Inhibition Assay for this compound

  • Objective: To determine the IC50 of this compound against KIT D816V kinase activity.

  • Materials:

    • Recombinant human KIT D816V enzyme

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • ATP

    • Substrate (e.g., poly(Glu, Tyr) 4:1)

    • This compound (serial dilutions)

    • ADP-Glo™ Kinase Assay kit (or similar)

    • White, opaque 96-well plates

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer.

    • In a 96-well plate, add the kinase, substrate, and this compound dilutions.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the kinase reaction and measure the remaining ATP (luminescence) according to the ADP-Glo™ kit manufacturer's instructions.

    • Plot the luminescence signal against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50.

2. Protocol: Cell Viability Assay for this compound in Mast Cells

  • Objective: To assess the effect of this compound on the viability of mast cells harboring the KIT D816V mutation.

  • Materials:

    • KIT D816V-positive mast cell line (e.g., HMC-1.2)

    • Complete growth medium

    • This compound (serial dilutions)

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

    • White, opaque 96-well plates

  • Procedure:

    • Seed mast cells in a 96-well plate at a pre-determined optimal density.

    • Allow cells to attach and resume growth overnight.

    • Treat cells with a range of this compound concentrations and a vehicle control (DMSO).

    • Incubate for 72 hours (or other optimized time point).

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle control and plot cell viability against the log of the this compound concentration to calculate the GI50 (concentration for 50% growth inhibition).

3. Protocol: Western Blot Analysis of KIT Signaling Pathway

  • Objective: To evaluate the effect of this compound on the phosphorylation of KIT and its downstream signaling proteins.

  • Materials:

    • KIT D816V-positive mast cells

    • This compound

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • Primary antibodies: anti-p-KIT (Tyr719), anti-KIT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-AKT (Ser473), anti-AKT

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Starve cells in serum-free medium overnight.

    • Treat cells with various concentrations of this compound for a predetermined time (e.g., 2 hours).

    • Lyse the cells in ice-cold lysis buffer.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Mandatory Visualizations

KIT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT_D816V KIT D816V RAS RAS KIT_D816V->RAS PI3K PI3K KIT_D816V->PI3K STAT3 STAT3 KIT_D816V->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation This compound This compound This compound->KIT_D816V

Caption: this compound inhibits the constitutively active KIT D816V receptor.

Experimental_Workflow_Troubleshooting Start Unexpected Result: Incomplete Inhibition of p-ERK / p-AKT Check_Protocols Verify Western Blot Protocol (Antibodies, Buffers, etc.) Start->Check_Protocols Hypothesize_Bypass Hypothesize Bypass Signaling Pathway Activation Check_Protocols->Hypothesize_Bypass Investigate_TRKA Investigate TRKA Activation Hypothesize_Bypass->Investigate_TRKA Yes Western_TRKA Western Blot for p-TRKA Investigate_TRKA->Western_TRKA Co-treatment Co-treat with this compound and TRKA Inhibitor Investigate_TRKA->Co-treatment Analyze_Results Analyze Downstream Signaling (p-ERK, p-AKT) Western_TRKA->Analyze_Results Co-treatment->Analyze_Results Conclusion Conclusion on Resistance Mechanism Analyze_Results->Conclusion

Caption: Troubleshooting workflow for incomplete downstream signaling inhibition.

Resistance_Mechanism This compound This compound KIT_D816V KIT D816V This compound->KIT_D816V Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK) KIT_D816V->Downstream_Signaling Inhibited TRKA TRKA Receptor TRKA->Downstream_Signaling Activated (Bypass) Cell_Survival Cell Survival & Proliferation Downstream_Signaling->Cell_Survival

Caption: Potential TRKA-mediated resistance to this compound.

References

Adjusting Elenestinib treatment duration for optimal effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elenestinib. The information is designed to help optimize treatment duration for maximal therapeutic effect in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally active, next-generation tyrosine kinase inhibitor (TKI).[1] It is highly potent and selective for the KIT D816V mutation, a key driver in approximately 95% of systemic mastocytosis (SM) cases.[1][2] By inhibiting the constitutively active KIT D816V kinase, this compound blocks downstream signaling pathways, leading to reduced mast cell proliferation and survival.[3][4] A key feature of this compound is that it does not cross the blood-brain barrier, which may minimize central nervous system (CNS) side effects.[1]

Q2: How do I determine the optimal concentration and duration of this compound treatment in my cell-based assays?

A2: The optimal concentration and duration are cell-line dependent and should be determined empirically. We recommend a two-step approach:

  • Dose-Response Assessment: First, perform a dose-response experiment to determine the IC50 value in your specific cell line. Treat cells with a range of this compound concentrations for a fixed, intermediate time point (e.g., 72 hours).

  • Time-Course Experiment: Once the IC50 is determined, perform a time-course experiment using concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50). Assess key readouts at various time points (e.g., 24, 48, 72, 96, and 120 hours).

Key readouts should include cell viability, apoptosis markers (e.g., cleaved caspase-3), and phosphorylation status of KIT and its downstream targets.

Q3: I'm observing a decrease in this compound's efficacy over a prolonged treatment period. What could be the cause?

A3: A decrease in efficacy over time could be due to several factors:

  • Drug Metabolism: The compound may be metabolized by the cells over longer incubation times. Consider a media change with fresh this compound every 48-72 hours.

  • Cellular Resistance Mechanisms: Cells may develop resistance through various mechanisms, such as upregulation of alternative signaling pathways.

  • Experimental Variability: Ensure consistent cell passage number and health.

To troubleshoot, we recommend performing a time-course western blot to assess the phosphorylation status of KIT D816V and key downstream effectors like STAT3 and Akt over the treatment period.[3] A sustained inhibition of phosphorylation would suggest the issue is not with the direct target engagement of this compound.

Q4: How can I confirm that this compound is engaging with its target, KIT D816V, in my cellular model?

A4: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in intact cells.[5][6] This assay is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[7][8] An increase in the thermal stability of KIT D816V in the presence of this compound would be strong evidence of target engagement.

Troubleshooting Guides

Problem 1: High variability in cell viability assay results.
  • Possible Cause: Inconsistent cell seeding density, edge effects in multi-well plates, or variable drug concentration.

  • Troubleshooting Steps:

    • Ensure a homogenous single-cell suspension before seeding.

    • Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.

    • Prepare a master mix of this compound-containing media to ensure consistent concentration across all wells.

    • Verify the accuracy of your serial dilutions.

Problem 2: No significant inhibition of KIT D816V phosphorylation observed by Western blot.
  • Possible Cause: Suboptimal this compound concentration, insufficient treatment duration, or issues with antibody quality.

  • Troubleshooting Steps:

    • Confirm the IC50 of this compound in your cell line. Use a concentration known to be effective (e.g., 5-10x IC50 for initial experiments).

    • Perform a time-course experiment to determine the optimal treatment duration for observing maximal inhibition. Phosphorylation changes can be rapid.

    • Include positive and negative controls for your phospho-specific antibodies.

    • Ensure proper sample preparation and protein loading.

Quantitative Data

The following tables summarize preclinical data for selective KIT D816V inhibitors. While specific time-course data for this compound is not publicly available, the data for Avapritinib (BLU-285), a structurally and mechanistically similar inhibitor, can be used as a reference.

Table 1: In Vitro Potency of Selective KIT D816V Inhibitors

CompoundTargetAssay TypeIC50 (nM)Reference
This compound KIT D816V PhosphorylationBiochemical3.1[9]
This compoundWild-Type KIT ProliferationCell-based85.8[9]
This compoundWild-Type KIT PhosphorylationCell-based89.5[9]
AvapritinibKIT D816VBiochemical0.27[10]
AvapritinibKIT D816V AutophosphorylationCell-based (HMC-1.2)4[11]
BezuclastinibKIT D816VBiochemical3.4[8]

Table 2: Representative Time-Course of KIT D816V Inhibition by a Selective Inhibitor (Avapritinib)

Data from a P815 mouse mastocytoma xenograft model treated with Avapritinib (30 mg/kg, once daily). This data serves as a proxy for the expected in vivo kinetics of a selective KIT D816V inhibitor.

Time PointKIT Autophosphorylation Inhibition (%)Reference
4 hours>90%[3][4]
8 hours>90%[3][4]
24 hours>80%[3][4]

Table 3: Effect of a Selective KIT D816V Inhibitor (Avapritinib) on Cell Viability and Apoptosis

Data from in vitro studies on the P815 mouse mastocytoma cell line.

TreatmentDurationEffectReference
Avapritinib72 hoursInhibition of proliferation[3][4]
Avapritinib72 hoursInduction of apoptosis[3][4]

Signaling Pathways and Experimental Workflows

Elenestinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT_D816V KIT D816V (Constitutively Active) STAT3 STAT3 KIT_D816V->STAT3 Phosphorylation Akt Akt KIT_D816V->Akt Phosphorylation This compound This compound This compound->KIT_D816V Inhibition pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (Proliferation, Survival) pSTAT3->Gene_Expression pAkt p-Akt Akt->pAkt pAkt->Gene_Expression

Caption: this compound inhibits the constitutively active KIT D816V receptor, blocking downstream signaling pathways.

Troubleshooting_Workflow Start Start: Suboptimal this compound Effect Check_Conc Is the concentration optimal? (Dose-response curve) Start->Check_Conc Adjust_Conc Adjust concentration based on IC50 Check_Conc->Adjust_Conc No Check_Duration Is treatment duration sufficient? (Time-course experiment) Check_Conc->Check_Duration Yes Adjust_Conc->Check_Conc Adjust_Duration Adjust duration based on phospho-KIT inhibition Check_Duration->Adjust_Duration No Check_Target Is this compound engaging the target? (CETSA) Check_Duration->Check_Target Yes Adjust_Duration->Check_Duration Investigate_Resistance Investigate resistance mechanisms (e.g., alternative pathways) Check_Target->Investigate_Resistance No End Optimal Effect Achieved Check_Target->End Yes

Caption: Troubleshooting workflow for optimizing this compound treatment.

Experimental Protocols

Cell Viability Assay (e.g., using alamarBlue)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add the this compound-containing medium. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.

  • Assay: Add alamarBlue reagent (typically 10% of the well volume) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure fluorescence using a plate reader with the appropriate excitation and emission wavelengths.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50.

Western Blot for KIT Phosphorylation
  • Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-KIT (e.g., Tyr719) and total KIT overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize the phospho-KIT signal to the total KIT signal.

References

Elenestinib Technical Support Center: Preventing Off-Target Binding in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Elenestinib (BLU-263), a potent and selective next-generation inhibitor of the KIT D816V mutation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting off-target binding in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a tyrosine kinase inhibitor (TKI) designed to potently and selectively target the KIT D816V mutation.[1][2] This mutation is a key driver in approximately 95% of systemic mastocytosis (SM) cases.[1] this compound is engineered for low off-target activity and minimal penetration of the blood-brain barrier to reduce the potential for central nervous system side effects.[3][4]

Q2: How selective is this compound?

A2: this compound is a highly selective inhibitor of KIT D816V.[4] While comprehensive public data on its binding to a full kinome panel is limited, available data demonstrates its high potency for the intended target with significantly less activity against wild-type KIT. This selectivity helps to minimize effects on cells that do not carry the D816V mutation.

Q3: What are potential off-target effects, and why are they a concern in cellular assays?

Q4: What are the first steps to take if I suspect off-target effects with this compound?

A4: If you suspect off-target effects, it is crucial to perform control experiments. These may include using a structurally unrelated inhibitor of the same target, employing a lower concentration of this compound, or using cell lines that do not express the KIT D816V mutation. Additionally, directly assessing the phosphorylation status of known downstream targets of KIT can help confirm on-target activity.

Troubleshooting Guide

This guide addresses specific issues that may arise during cellular assays with this compound.

Issue Possible Cause Troubleshooting Steps
Unexpected cellular phenotype not consistent with KIT D816V inhibition. Off-target kinase inhibition. 1. Titrate this compound Concentration: Perform a dose-response experiment to determine the lowest effective concentration that inhibits KIT D816V phosphorylation. Use this minimal concentration for your assays to reduce the likelihood of engaging lower-affinity off-targets. 2. Use a Control Inhibitor: Compare the phenotype observed with this compound to that of another potent and selective KIT D816V inhibitor with a different chemical scaffold. 3. Orthogonal Target Validation: Use a non-pharmacological method, such as siRNA or CRISPR/Cas9, to reduce KIT expression or activity and see if it phenocopies the effects of this compound.
Variability in results between experiments. Inconsistent assay conditions or cell health. 1. Standardize Cell Culture: Ensure consistent cell passage number, confluency, and serum conditions. 2. Optimize Inhibitor Incubation Time: Determine the optimal incubation time for this compound to achieve maximal target inhibition without causing secondary, long-term cellular stress responses. 3. Monitor Cell Viability: Always include a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effects are not due to general cytotoxicity.
Difficulty confirming on-target engagement. Suboptimal antibody for Western blot or inappropriate downstream marker. 1. Validate Antibodies: Ensure your antibodies for phosphorylated KIT (p-KIT) and downstream targets (e.g., p-STAT5, p-AKT, p-ERK) are specific and sensitive. 2. Use Appropriate Controls: Include positive and negative controls for your Western blots, such as lysates from untreated cells and cells treated with a known activator of the pathway (if applicable). 3. Consider a Target Engagement Assay: Employ a direct measure of target binding in cells, such as a Cellular Thermal Shift Assay (CETSA) or a NanoBRET assay (see Experimental Protocols).

Data Presentation

The following table summarizes key quantitative data regarding the inhibitory activity of this compound.

Parameter This compound Avapritinib Bezuclastinib
KIT D816V Phosphorylation IC50 3.1 nM3.1 nM3.4 nM
WT KIT Proliferation IC50 95.9 nM85.8 nM26.4 nM
WT KIT Phosphorylation IC50 82.6 nM89.5 nM32.5 nM
Selectivity S-Score (1 µM) *0.0350.0350.057

*The S-score represents the fraction of the kinome bound by the drug at a given concentration; a lower score indicates higher selectivity.[5]

Experimental Protocols

Western Blot Analysis of KIT Signaling Pathway

This protocol is designed to assess the on-target activity of this compound by measuring the phosphorylation of KIT and its downstream signaling proteins.

Materials:

  • Cell line expressing KIT D816V (e.g., HMC-1.2)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-KIT (Tyr719), anti-KIT, anti-p-STAT5 (Tyr694), anti-STAT5, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and transfer membranes

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere (if applicable). Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

  • Gel Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add a chemiluminescent substrate. Image the blot using a chemiluminescence detection system.

  • Analysis: Quantify band intensities and normalize to the loading control and total protein levels to determine the effect of this compound on protein phosphorylation.

Cellular Competition Binding Assay using Flow Cytometry

This assay indirectly measures the binding of this compound to a target kinase on the cell surface by assessing its ability to compete with a fluorescently labeled ligand.

Materials:

  • Cells expressing the target kinase on their surface

  • Fluorescently labeled ligand that binds the target kinase

  • This compound

  • FACS buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and wash them with FACS buffer. Resuspend cells to a final concentration of 1 x 10^6 cells/mL.

  • Competition Setup: In a 96-well plate, add a fixed, subsaturating concentration of the fluorescently labeled ligand to each well.

  • Inhibitor Titration: Add a serial dilution of this compound to the wells. Include a "no inhibitor" control and a "no ligand" control.

  • Incubation: Incubate the plate for 1-2 hours at 4°C, protected from light, to allow binding to reach equilibrium.

  • Washing: Wash the cells with cold FACS buffer to remove unbound ligand and inhibitor.

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze the fluorescence intensity of the cell population using a flow cytometer.

  • Data Analysis: Plot the mean fluorescence intensity (MFI) against the concentration of this compound. The decrease in MFI indicates the displacement of the fluorescent ligand by this compound. Calculate the IC50 value from the resulting dose-response curve.

Visualizations

KIT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT KIT D816V STAT5 STAT5 KIT->STAT5 AKT AKT KIT->AKT RAS RAS KIT->RAS Gene_Expression Gene Expression (Proliferation, Survival) STAT5->Gene_Expression AKT->Gene_Expression Promotes Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression This compound This compound This compound->KIT Inhibits

Caption: this compound inhibits the constitutively active KIT D816V receptor, blocking downstream signaling pathways.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_Concentration Is this compound concentration at the lowest effective dose? Start->Check_Concentration Lower_Concentration Lower this compound Concentration Check_Concentration->Lower_Concentration No Control_Experiment Perform Control Experiments Check_Concentration->Control_Experiment Yes Lower_Concentration->Start Re-test Orthogonal_Validation Orthogonal Validation (e.g., siRNA, CRISPR) Control_Experiment->Orthogonal_Validation Phenotype_Persists Does the phenotype persist? Orthogonal_Validation->Phenotype_Persists Off_Target_Suspected High likelihood of off-target effect Phenotype_Persists->Off_Target_Suspected No On_Target_Confirmed Phenotype likely on-target or complex biology Phenotype_Persists->On_Target_Confirmed Yes

Caption: A logical workflow for troubleshooting unexpected results in cellular assays with this compound.

Experimental_Workflow step1 Step 1: Cell Treatment Treat cells with a dose-range of this compound step2 Step 2: Assay Selection Choose an appropriate assay: - Western Blot (functional) - Competition Binding (binding) - CETSA/NanoBRET (target engagement) step1->step2 step3 Step 3: Data Acquisition Collect data according to the chosen assay protocol step2->step3 step4 Step 4: Analysis Analyze dose-response curves to determine IC50 or binding affinity step3->step4 step5 Step 5: Interpretation Correlate binding/target engagement with functional cellular outcomes step4->step5

Caption: General experimental workflow for characterizing this compound's effects in cellular assays.

References

Elenestinib experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with Elenestinib, a potent and selective inhibitor of the KIT D816V mutation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable, next-generation tyrosine kinase inhibitor.[1][2] It is designed to potently and selectively inhibit the constitutively active KIT D816V mutation, a primary driver of systemic mastocytosis (SM) in approximately 95% of cases.[3][4] The D816V mutation, a substitution of aspartic acid with valine at position 816 in the kinase domain, leads to ligand-independent activation of the KIT receptor tyrosine kinase.[5][6] This results in uncontrolled mast cell proliferation and activation. This compound binds to the ATP-binding site of the mutated KIT kinase, blocking its downstream signaling pathways.[7]

Q2: What are the key downstream signaling pathways affected by this compound?

A2: The constitutive activation of KIT D816V triggers several downstream signaling cascades that promote cell survival and proliferation. This compound, by inhibiting KIT D816V, effectively dampens these pathways. Key modulated pathways include:

  • JAK-STAT Pathway: Particularly STAT5, which is constitutively activated by KIT D816V and plays a crucial role in mast cell growth and survival.[8]

  • PI3K/AKT Pathway: This pathway is also constitutively activated and involved in cell survival and proliferation.[8][9]

  • RAS/MEK/ERK Pathway: This pathway is involved in cell proliferation and is activated by KIT D816V.[9]

Q3: What are the recommended in vitro starting concentrations for this compound?

A3: Based on preclinical data, this compound has shown high potency in both biochemical and cellular assays.[10] For initial in vitro experiments, a concentration range of 1 nM to 1 µM is recommended. The cellular IC50 for KIT D816V is approximately 4.3 nM.[10] However, optimal concentrations will be cell-type and assay-dependent, and a dose-response experiment is always recommended.

Q4: Does this compound have off-target effects?

A4: this compound is designed for high selectivity for KIT D816V with minimal brain penetration.[2][11] However, like all kinase inhibitors, the potential for off-target activity exists. It is advisable to consult kinome-wide screening data if available or perform relevant counter-screens if off-target effects are a concern for a specific experimental system.

Troubleshooting Guides

Western Blotting for Phospho-KIT

Issue: Weak or No Signal for Phospho-KIT

Possible Cause Recommended Solution
Phosphatase Activity Always use freshly prepared lysis buffer containing a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate). Keep samples on ice at all times.[12]
Low Protein Load Ensure adequate protein concentration by performing a protein assay (e.g., BCA). Load at least 20-30 µg of total protein per lane.[13]
Inefficient Antibody Binding Use a phospho-specific antibody validated for Western blotting. Optimize antibody dilution and incubate overnight at 4°C.[12]
Inappropriate Blocking Buffer Avoid using milk as a blocking agent as it contains casein, a phosphoprotein, which can lead to high background. Use 5% Bovine Serum Albumin (BSA) in TBST instead.[14][15]
Sub-optimal Transfer Verify transfer efficiency using a loading control (e.g., GAPDH, β-actin) or a total KIT antibody.[16]

Issue: High Background

Possible Cause Recommended Solution
Inadequate Blocking Increase blocking time to 1-2 hours at room temperature or overnight at 4°C.[15]
Antibody Concentration Too High Titrate the primary and secondary antibody concentrations to determine the optimal dilution with the best signal-to-noise ratio.
Insufficient Washing Increase the number and duration of washes with TBST between antibody incubations.[15]
Cell-Based Assays

Issue: Inconsistent IC50 Values

Possible Cause Recommended Solution
Cell Health and Density Ensure cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment.
Compound Stability Prepare fresh dilutions of this compound for each experiment from a frozen stock.
Assay Readout Variability Use a stable and validated assay readout (e.g., CellTiter-Glo® for viability). Ensure proper mixing and incubation times.
Serum Protein Binding Be aware that components in fetal bovine serum (FBS) can bind to small molecules and affect their effective concentration. Consider reducing serum concentration during treatment if appropriate for the cell line.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency of this compound

Assay Type Target Value
Biochemical Assay (Kd) KIT D816V0.24 nM[10]
Cellular Assay (IC50) KIT D816V4.3 nM[10]

Table 2: Clinical Efficacy from HARBOR Trial (Part 1, 12 Weeks)

Dose Mean % Reduction in Serum Tryptase Mean % Reduction in KIT D816V Allele Fraction
25 mg QD -15.4%-37.5%
50 mg QD -50.9%-70.3%
100 mg QD -68.4%-77.0%
Placebo +3.3%-2.5%
(Data from a press release on the HARBOR trial)[4]

Experimental Protocols

Protocol 1: Western Blot Analysis of KIT D816V Phosphorylation

Objective: To assess the inhibitory effect of this compound on the constitutive phosphorylation of KIT D816V in a relevant cell line (e.g., HMC-1.2).

Materials:

  • HMC-1.2 cell line (or other cell line endogenously expressing KIT D816V)

  • Cell culture medium (e.g., IMDM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Lysis buffer (RIPA or similar) supplemented with protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-KIT (Tyr719) and Mouse anti-total-KIT

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG

  • ECL detection reagent

Procedure:

  • Cell Treatment: Seed HMC-1.2 cells and treat with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours. Include a vehicle control (DMSO).

  • Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts and run 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Membrane Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-KIT and total-KIT (at optimized dilutions) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and detect the signal using an ECL reagent and an imaging system.

Experimental Controls:

  • Positive Control: Lysate from untreated HMC-1.2 cells, which should show a strong phospho-KIT signal.[17]

  • Negative Control: A cell line that does not express KIT.

  • Loading Control: Probe the blot with an antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[16]

  • Phosphatase Treatment: Treat a control lysate with a phosphatase (e.g., lambda phosphatase) to confirm the specificity of the phospho-antibody. The signal should be abolished after treatment.[18]

Protocol 2: Cell Viability Assay

Objective: To determine the effect of this compound on the viability of KIT D816V-dependent cells.

Materials:

  • HMC-1.2 cells or other suitable cell line

  • 96-well cell culture plates

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 10-point, 3-fold dilution starting from 10 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours.

  • Assay Readout: Add the viability reagent according to the manufacturer's instructions and measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.

Experimental Controls:

  • Positive Control for Cytotoxicity: A known cytotoxic agent to ensure the assay can detect a decrease in viability.

  • Vehicle Control: Cells treated with the same concentration of DMSO as the highest this compound concentration to account for any solvent effects.

  • Untreated Control: Cells in medium alone.

Visualizations

Elenestinib_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus KIT_D816V KIT D816V (Constitutively Active) JAK JAK KIT_D816V->JAK Activates PI3K PI3K KIT_D816V->PI3K RAS RAS KIT_D816V->RAS This compound This compound This compound->KIT_D816V Inhibits STAT5 STAT5 JAK->STAT5 pSTAT5 p-STAT5 JAK->pSTAT5 Phosphorylates Proliferation_Survival Gene Transcription (Proliferation, Survival) pSTAT5->Proliferation_Survival AKT AKT PI3K->AKT pAKT p-AKT PI3K->pAKT Phosphorylates pAKT->Proliferation_Survival MEK MEK RAS->MEK ERK ERK MEK->ERK pERK p-ERK MEK->pERK Phosphorylates pERK->Proliferation_Survival

Caption: this compound inhibits KIT D816V, blocking downstream signaling pathways.

Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis (with phosphatase inhibitors) A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Transfer to PVDF Membrane D->E F Blocking (5% BSA in TBST) E->F G Primary Antibody Incubation (anti-pKIT, anti-total KIT) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I ECL Detection H->I

Caption: Workflow for Western blot analysis of KIT phosphorylation.

Troubleshooting_Logic Start Weak or No Phospho-Signal CheckLoading Check Loading Control (e.g., GAPDH) Start->CheckLoading CheckLoading->LoadingOK Signal OK LoadingNotOK Uneven Loading CheckLoading->LoadingNotOK No/Uneven Signal CheckTotal Check Total Protein Signal (e.g., Total KIT) CheckTotal->TotalOK Signal OK TotalNotOK Protein Degradation/ Low Expression CheckTotal->TotalNotOK No/Weak Signal LoadingOK->CheckTotal PhosphataseActivity Suspect Phosphatase Activity or Inefficient Antibody Binding TotalOK->PhosphataseActivity OptimizeLysis Optimize Lysis Buffer (add inhibitors) PhosphataseActivity->OptimizeLysis OptimizeAntibody Optimize Antibody Dilution/Incubation PhosphataseActivity->OptimizeAntibody

Caption: Troubleshooting logic for weak phospho-protein signals in Western blots.

References

Addressing batch-to-batch variability of Elenestinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with Elenestinib, with a focus on addressing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as BLU-263, is an orally active and selective tyrosine kinase inhibitor.[1][2] It specifically targets the KIT D816V mutation, which is a driver in approximately 95% of cases of systemic mastocytosis (SM).[1][3] By inhibiting this mutated protein, this compound leads to the death of mutated mast cells, thereby reducing mast cell burden and alleviating symptoms associated with SM.[1][4] A key feature of this compound is its limited ability to cross the blood-brain barrier, which is expected to minimize central nervous system side effects.[1][5][6]

Q2: What are the main applications of this compound in research?

This compound is primarily used in research for studying systemic mastocytosis and other mast cell disorders driven by the KIT D816V mutation.[3][7] It serves as a tool to investigate the signaling pathways involved in these diseases and to evaluate the therapeutic potential of targeting the KIT D816V mutation.

Q3: What are the physical and chemical properties of this compound?

The known physical and chemical properties of this compound are summarized in the table below. Verifying these properties can be a crucial first step in assessing a new batch of the compound.

PropertyValueSource
Molecular FormulaC27H29FN10O[8]
Molecular Weight528.6 g/mol [8]
IUPAC Name2-[4-[4-[4-[5-[(1S)-1-amino-1-(4-fluorophenyl)ethyl]pyrimidin-2-yl]piperazin-1-yl]pyrrolo[2,1-f][1][7][8]triazin-6-yl]pyrazol-1-yl]ethanol[8]
AppearancePowder[9]
SolubilityDMSO: 100 mg/mL (159.59 mM)[9]
IC50 (for KIT D816V)6 nM[2]

Q4: How should I store and handle this compound?

For long-term storage, this compound powder should be kept at -20°C for up to one month or -80°C for up to six months.[2] Stock solutions should be prepared in fresh DMSO.[9] It is important to note that moisture-absorbing DMSO can reduce the solubility of the compound.[9]

Troubleshooting Guide: Addressing Batch-to-Batch Variability

Inconsistent experimental results when using different batches of a small molecule inhibitor like this compound can be a significant challenge. This guide provides a systematic approach to troubleshoot and mitigate such variability.

Diagram: Troubleshooting Workflow for Batch Variability

G cluster_0 Initial Observation cluster_1 Phase 1: Compound Verification cluster_2 Phase 2: Experimental Parameter Review cluster_3 Phase 3: Biological Variability Assessment cluster_4 Resolution start Inconsistent results between This compound batches qc Perform Quality Control Checks (Purity, Identity, Concentration) start->qc compare_coa Compare results with Certificate of Analysis (CoA) qc->compare_coa pass QC Passed? compare_coa->pass review_protocol Review Experimental Protocol (Reagents, Cell lines, Assay conditions) pass->review_protocol Yes resolve Normalize data based on new IC50 or contact supplier for replacement pass->resolve No check_reagents Verify stability and quality of all reagents review_protocol->check_reagents cell_line_auth Authenticate cell lines (Mycoplasma, STR profiling) check_reagents->cell_line_auth consistent_protocol Ensure consistent protocol execution across experiments cell_line_auth->consistent_protocol bio_variability Investigate Biological Variability (Passage number, cell density) consistent_protocol->bio_variability dose_response Perform dose-response curve for each new batch bio_variability->dose_response compare_ic50 Compare IC50 values between batches dose_response->compare_ic50 compare_ic50->resolve end Consistent Results Achieved resolve->end G cluster_0 Mast Cell KIT_D816V KIT D816V Mutant Receptor Proliferation Mast Cell Proliferation and Survival KIT_D816V->Proliferation Activates Mediator_Release Mediator Release (Histamine, Tryptase) KIT_D816V->Mediator_Release Activates Symptoms Systemic Mastocytosis Symptoms Proliferation->Symptoms Mediator_Release->Symptoms This compound This compound This compound->KIT_D816V Inhibits

References

Validation & Comparative

Elenestinib vs. Midostaurin: A Comparative Guide to KIT D816V Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for systemic mastocytosis (SM) and other hematologic malignancies driven by KIT D816V mutations is evolving. This guide provides a detailed comparison of two prominent KIT D816V inhibitors: elenestinib, a next-generation selective inhibitor, and midostaurin, an established multi-kinase inhibitor. We present a comprehensive analysis of their performance, supported by experimental data, to aid researchers in their evaluation of these therapeutic agents.

Mechanism of Action and Kinase Selectivity

This compound (BLU-263) is an investigational, next-generation, oral tyrosine kinase inhibitor designed to be a potent and highly selective inhibitor of the KIT D816V mutation.[1][2] This mutation is a primary driver in approximately 95% of systemic mastocytosis cases.[3] A key feature of this compound is its design for minimal penetration of the blood-brain barrier, which may offer an improved safety profile compared to earlier generation KIT inhibitors by potentially reducing central nervous system-related side effects.[2]

Midostaurin , on the other hand, is an oral multi-kinase inhibitor. While it effectively inhibits the KIT D816V mutation, it also targets a broader range of kinases, including FLT3, PDGFR, VEGFR2, and protein kinase C (PKC).[4][5] This broader activity profile makes it effective in other hematologic malignancies, such as FLT3-mutated acute myeloid leukemia (AML), but may also contribute to a different side-effect profile compared to more selective inhibitors.[4]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the key quantitative data on the inhibitory activity of this compound and midostaurin against the KIT D816V mutation.

ParameterThis compoundMidostaurin
Biochemical Inhibition (Kd) ~0.24 nM[3]Not widely reported
Cellular Inhibition (IC50) 3.1 - 6 nM[1][6][7]30 - 250 nM

Experimental Protocols

Biochemical Kinase Assay (this compound)

While specific proprietary details of the assay protocol for determining the Kd of this compound are not publicly available, a general methodology for such an assay can be described. The dissociation constant (Kd) is typically determined using a competitive binding assay.

Principle: A known concentration of a high-affinity, labeled ligand for the KIT D816V kinase is incubated with the kinase in the presence of varying concentrations of the unlabeled inhibitor (this compound). The amount of bound labeled ligand is measured, and the displacement by the inhibitor is used to calculate the Kd.

Generalized Protocol:

  • Kinase and Ligand Preparation: Recombinant human KIT D816V kinase domain is purified. A suitable radiolabeled or fluorescently labeled ATP-competitive ligand is selected.

  • Assay Setup: The assay is performed in a multi-well plate format. Each well contains the KIT D816V kinase, the labeled ligand at a fixed concentration (typically at or below its Kd), and a serial dilution of this compound.

  • Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium.

  • Detection: The amount of bound labeled ligand is quantified. For radiolabeled ligands, this may involve scintillation counting after capturing the kinase on a filter. For fluorescently labeled ligands, fluorescence polarization or a similar technique is often used.

  • Data Analysis: The data are plotted as the percentage of bound labeled ligand versus the concentration of this compound. A competition binding curve is fitted to the data to determine the IC50, which is then converted to a Ki and subsequently the Kd using the Cheng-Prusoff equation.

Cellular Proliferation/Viability Assays (this compound and Midostaurin)

The half-maximal inhibitory concentration (IC50) in a cellular context is a measure of the drug's ability to inhibit a biological process, in this case, the proliferation or viability of cells driven by the KIT D816V mutation. Commonly used cell lines for this purpose include the murine pro-B cell line Ba/F3, which is dependent on interleukin-3 (IL-3) for survival and can be genetically engineered to express human KIT D816V, making its survival dependent on the kinase activity. Another relevant cell line is the human mast cell leukemia line HMC-1.2, which endogenously expresses the KIT D816V mutation.[8][9]

Principle: The assay measures the number of viable cells after a period of incubation with the inhibitor. A decrease in cell viability with increasing inhibitor concentration indicates that the inhibitor is effectively targeting the driver kinase.

Generalized Protocol for Ba/F3-KIT D816V Assay:

  • Cell Culture: Ba/F3 cells stably expressing human KIT D816V are cultured in appropriate media without IL-3, making their proliferation dependent on the constitutive activity of the mutant kinase.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

  • Inhibitor Treatment: A serial dilution of the inhibitor (this compound or midostaurin) is added to the wells. Control wells with vehicle (e.g., DMSO) are included.

  • Incubation: The plates are incubated for a set period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells, or an MTT assay, which measures the metabolic activity of mitochondrial dehydrogenases.

  • Data Analysis: The luminescence or absorbance readings are plotted against the inhibitor concentration. A dose-response curve is fitted to the data to calculate the IC50 value.

Generalized Protocol for HMC-1.2 Assay:

  • Cell Culture: HMC-1.2 cells are maintained in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with fetal bovine serum and other necessary components.[10][11]

  • Assay Procedure: The procedure for cell seeding, inhibitor treatment, incubation, and viability assessment is similar to the Ba/F3 assay described above. The specific cell seeding density and incubation times may be optimized for the HMC-1.2 cell line.

Visualizing the Mechanism of Action

KIT Signaling Pathway and Inhibition

The following diagram illustrates the constitutive activation of the KIT receptor due to the D816V mutation and the subsequent downstream signaling pathways that drive mast cell proliferation and survival. Both this compound and midostaurin act by blocking the ATP binding site of the kinase domain, thereby inhibiting its autophosphorylation and the activation of these downstream pathways.

Caption: KIT signaling pathway and points of inhibition by this compound and midostaurin.

Experimental Workflow for Cellular IC50 Determination

The following diagram outlines a typical workflow for determining the cellular IC50 of a kinase inhibitor using a cell-based proliferation assay.

Experimental_Workflow Start Start Cell_Culture Culture KIT D816V Expressing Cells (e.g., Ba/F3, HMC-1.2) Start->Cell_Culture Cell_Seeding Seed Cells into 96-well Plate Cell_Culture->Cell_Seeding Treatment Add Inhibitor to Cells Cell_Seeding->Treatment Inhibitor_Prep Prepare Serial Dilution of Inhibitor Inhibitor_Prep->Treatment Incubation Incubate for 48-72 hours (37°C, 5% CO2) Treatment->Incubation Viability_Assay Add Cell Viability Reagent (e.g., CellTiter-Glo®) Incubation->Viability_Assay Detection Measure Signal (Luminescence/Absorbance) Viability_Assay->Detection Data_Analysis Plot Dose-Response Curve and Calculate IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining cellular IC50 of a kinase inhibitor.

Conclusion

This compound and midostaurin represent two distinct approaches to targeting the KIT D816V mutation in hematologic malignancies. This compound, a next-generation inhibitor, demonstrates high potency and selectivity for KIT D816V in preclinical models, with the potential for an improved safety profile due to its limited CNS penetration. Midostaurin is an established multi-kinase inhibitor with proven clinical efficacy in advanced systemic mastocytosis, albeit with a broader kinase inhibition profile. The choice between these or other emerging inhibitors will depend on a variety of factors, including the specific disease context, patient characteristics, and the evolving clinical data on efficacy and safety. This guide provides a foundational comparison to inform further research and development in this critical area of oncology.

References

A Comparative Guide to the Efficacy of Elenestinib and Other KIT Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational KIT inhibitor Elenestinib against established KIT inhibitors, including Imatinib, Sunitinib, Regorafenib, and Ripretinib, as well as the closely related next-generation inhibitor, Avapritinib. The comparison focuses on preclinical inhibitory activity and clinical efficacy, supported by experimental data and methodologies.

Introduction

The KIT receptor tyrosine kinase is a critical oncogenic driver in various malignancies, most notably Gastrointestinal Stromal Tumors (GIST) and Systemic Mastocytosis (SM). The development of tyrosine kinase inhibitors (TKIs) targeting KIT has revolutionized the treatment of these diseases. This compound (BLU-263) is a next-generation, investigational TKI engineered for high potency and selectivity against the KIT D816V mutation, the primary driver in approximately 95% of SM cases.[1][2] A key design feature of this compound is its limited penetration of the blood-brain barrier, aiming to mitigate the central nervous system (CNS) side effects observed with other inhibitors.[3] This guide compares its efficacy profile with that of other significant KIT inhibitors used in clinical practice.

Quantitative Data Presentation

The following tables summarize the preclinical and clinical efficacy of this compound and other selected KIT inhibitors.

Table 1: Preclinical Inhibitory Activity (IC₅₀) of KIT Inhibitors

This table presents the half-maximal inhibitory concentration (IC₅₀) in nanomolar (nM) units, indicating the drug concentration required to inhibit 50% of the target kinase activity in biochemical or cellular assays. Lower values denote higher potency.

InhibitorTarget KIT MutationBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Key Distinctions
This compound KIT D816V 6 [4]4.3 [5]Highly selective for KIT D816V; minimal CNS penetration.[3]
AvapritinibKIT D816V0.27[1]4 (HMC1.2 cells)[1]Highly potent against KIT D816V and PDGFRA D842V; CNS penetrant.
PDGFRA D842V0.24[1]30[6]
Imatinibc-Kit (Wild-Type)100[6][7]~410[7]First-line for GIST; ineffective against KIT D816V and PDGFRA D842V.[8]
Sunitinibc-Kit (Wild-Type)2[6]54 (KIT exon 9 mutant cells)[9]Multi-targeted TKI; second-line for GIST. Active against imatinib-resistant ATP-binding pocket mutations (e.g., exon 13, 14).[10]
RegorafenibKIT K642E10-20[11]-Multi-targeted TKI; third-line for GIST. Active against activation loop mutations.[10][12]
RipretinibBroad KIT/PDGFRA--Switch-control inhibitor; fourth-line for GIST. Broad activity against primary and secondary mutations.[13][14]
Table 2: Clinical Efficacy of KIT Inhibitors in GIST and SM

This table summarizes key clinical trial outcomes for each inhibitor in their respective indications.

InhibitorIndicationClinical Trial (Line of Therapy)Median Progression-Free Survival (PFS)Overall Response Rate (ORR)
This compound Indolent Systemic Mastocytosis (ISM)HARBOR (Phase 2/3)Data maturingDose-dependent improvements in symptoms and mast cell burden observed.[15]
ImatinibGISTFirst-Line~20-24 months[16]~70-85% (disease control)[16]
SunitinibGISTSecond-Line5.5 - 6.2 months[17][18]7%[18]
RegorafenibGISTThird-Line4.8 months[17]4.5%[17]
RipretinibGISTFourth-Line (INVICTUS)6.3 months[19]9.4%[19]
AvapritinibAdvanced SMPATHFINDER (Treatment-Naïve)Data maturing84%[15]

Signaling Pathways and Experimental Workflows

KIT Signaling Pathway and Inhibitor Targets

The diagram below illustrates the simplified KIT receptor tyrosine kinase signaling pathway. Upon binding of its ligand, stem cell factor (SCF), the KIT receptor dimerizes and autophosphorylates, activating downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, which drive cell proliferation and survival. Constitutively activating mutations, such as KIT D816V in SM or various exon mutations in GIST, render this pathway ligand-independent. TKIs competitively bind to the ATP-binding pocket (Type I/II inhibitors) or an adjacent switch pocket (Switch-control inhibitors) to block this aberrant signaling.

KIT_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitor Targets cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT KIT Receptor RAS RAS KIT->RAS PI3K PI3K KIT->PI3K SCF SCF Ligand SCF->KIT Binds This compound This compound (KIT D816V) This compound->KIT Inhibit Imatinib Imatinib Imatinib->KIT Inhibit Sunitinib Sunitinib Sunitinib->KIT Inhibit Regorafenib Regorafenib Regorafenib->KIT Inhibit Ripretinib Ripretinib Ripretinib->KIT Inhibit RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1. Simplified KIT signaling pathway and points of TKI inhibition.
General Workflow for In Vitro Kinase Inhibitor Screening

This diagram outlines a typical workflow for screening and characterizing kinase inhibitors in a preclinical setting, starting from a compound library and culminating in the determination of cellular activity.

Inhibitor_Screening_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Cellular Activity A1 Compound Library A2 High-Throughput Screen (HTS) (e.g., single concentration) A1->A2 A3 Identify Primary 'Hits' A2->A3 B1 Dose-Response Assay (Biochemical) A3->B1 Validate B2 Determine IC₅₀ Value B1->B2 B3 Kinome Selectivity Panel (Screen against other kinases) B2->B3 Assess C1 Cell-Based Viability Assay (e.g., GIST or Mast Cell Lines) B3->C1 Advance Promising Compounds C2 Determine Cellular IC₅₀ C1->C2 C3 Downstream Signaling Analysis (e.g., Western Blot for p-KIT, p-ERK) C2->C3 Confirm Mechanism D1 Lead Candidate C3->D1

Figure 2. General experimental workflow for in vitro kinase inhibitor evaluation.

Detailed Methodologies

Below are generalized protocols for key experiments cited in the evaluation of KIT inhibitors. Specific parameters such as enzyme/cell concentration, substrate, and incubation times must be optimized for each specific kinase and cell line.

Biochemical Kinase Assay (e.g., ADP-Glo™ or Radiometric Assay)

This assay quantifies the enzymatic activity of a purified kinase and the inhibitory effect of a compound by measuring either ADP production or substrate phosphorylation.

  • Objective: To determine the biochemical IC₅₀ of an inhibitor against a purified KIT enzyme (wild-type or mutant).

  • Principle: The assay measures the amount of ATP converted to ADP by the kinase. In radiometric assays, the transfer of a radiolabeled phosphate (³²P or ³³P) from ATP to a substrate is quantified.[18] In luminescence-based assays like ADP-Glo™, the amount of ADP produced is converted back to ATP, which then drives a luciferase reaction, generating a light signal proportional to kinase activity.[19]

  • General Protocol:

    • Reagent Preparation: Recombinant purified KIT kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP are prepared in a kinase reaction buffer. The test inhibitor is serially diluted in DMSO.

    • Reaction Setup: The kinase, substrate, and inhibitor dilutions (or DMSO vehicle control) are added to the wells of a microplate (e.g., 384-well plate).

    • Initiation & Incubation: The reaction is initiated by adding ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) within the linear range of the reaction.

    • Detection:

      • Radiometric: The reaction is stopped, and the radiolabeled substrate is separated from the free radiolabeled ATP. The radioactivity incorporated into the substrate is measured using a scintillation counter.[18]

      • Luminescence (ADP-Glo™): An ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal, which is read by a luminometer.

    • Data Analysis: The signal is normalized to controls (0% inhibition with DMSO, 100% inhibition with no enzyme). The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic curve.

Cell Viability / Proliferation Assay (e.g., CellTiter-Glo® or MTT Assay)

This assay measures the number of viable cells in a culture after treatment with an inhibitor, providing a cellular measure of drug efficacy.

  • Objective: To determine the cellular IC₅₀ of an inhibitor in a KIT-dependent cancer cell line (e.g., GIST-T1 for GIST, HMC-1.2 for SM).

  • Principle: The assay relies on quantifying a marker of metabolic activity. The CellTiter-Glo® assay measures intracellular ATP levels.[20] The MTT assay measures the conversion of a tetrazolium salt by mitochondrial dehydrogenases in living cells into a colored formazan product.[4] The resulting signal is proportional to the number of viable cells.

  • General Protocol:

    • Cell Plating: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

    • Compound Treatment: The test inhibitor is serially diluted and added to the wells. A DMSO vehicle control is included.

    • Incubation: The plates are incubated for a specified duration (typically 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

    • Detection:

      • CellTiter-Glo®: A single reagent is added directly to the wells, inducing cell lysis and generating a luminescent signal proportional to the ATP content. The plate is read on a luminometer.[20]

      • MTT: MTT reagent is added to the wells and incubated for 1-4 hours to allow formazan crystal formation. A solubilizing agent (e.g., DMSO or a specialized buffer) is then added to dissolve the crystals. The absorbance is read on a spectrophotometer (e.g., at 570 nm).[4]

    • Data Analysis: Absorbance/luminescence values are normalized to the DMSO-treated control cells. The IC₅₀ is calculated by fitting the dose-response data to a nonlinear regression curve.

References

Head-to-Head Comparison: Elenestinib and Imatinib in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapies, tyrosine kinase inhibitors (TKIs) have revolutionized treatment paradigms for various malignancies. This guide provides a detailed head-to-head comparison of two significant TKIs: elenestinib, a next-generation inhibitor, and imatinib, a first-generation TKI that set the benchmark for targeted therapy. This comparison is intended for researchers, scientists, and drug development professionals, offering objective data on their performance, supported by experimental evidence.

Executive Summary

This compound is a highly potent and selective investigational inhibitor of the KIT D816V mutation, a primary driver in approximately 95% of systemic mastocytosis (SM) cases.[1][2] Its design prioritizes minimizing off-target activity and limiting central nervous system penetration.[1] In contrast, imatinib is a broader spectrum TKI targeting BCR-ABL, c-KIT, and platelet-derived growth factor receptors (PDGFRs).[3] It is a well-established therapy for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[3] While both drugs target the KIT kinase, their distinct selectivity profiles and mechanisms of action lead to different clinical applications and potential side-effect profiles.

Mechanism of Action and Target Selectivity

This compound is designed for high-affinity binding to the ATP-binding pocket of the KIT D816V mutant kinase, thereby inhibiting its constitutive activation and downstream signaling.[4] Imatinib also functions as a competitive inhibitor at the ATP-binding site of its target kinases, but its broader activity profile means it can influence a wider range of cellular processes.[5]

Biochemical and Cellular Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and imatinib against their respective primary targets, showcasing their potency and selectivity.

Compound Target Assay Type IC50 Reference(s)
This compound KIT D816VCellular6 nM[6][7]
KIT D816V phosphorylationBiochemical3.1 nM[8][9]
Wild-Type KIT proliferationCellular95.9 nM[8][9]
Wild-Type KIT phosphorylationBiochemical82.6 nM[8][9]
Imatinib v-AblCell-free0.6 µM
c-KitCellular0.1 µM
PDGFRCell-free/Cellular0.1 µM

Signaling Pathways

The differential targeting of this compound and imatinib results in the modulation of distinct signaling cascades.

This compound Signaling Pathway Inhibition

This compound's primary therapeutic effect stems from its potent inhibition of the constitutively active KIT D816V receptor in mast cells. This leads to the downregulation of multiple downstream pathways crucial for mast cell proliferation and survival, including the PI3K/AKT, JAK/STAT, and MAPK/ERK pathways.[10][11]

Elenestinib_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT_D816V KIT D816V (Constitutively Active) PI3K PI3K KIT_D816V->PI3K JAK2 JAK2 KIT_D816V->JAK2 MEK MEK KIT_D816V->MEK AKT AKT PI3K->AKT Proliferation_Survival Mast Cell Proliferation & Survival AKT->Proliferation_Survival STAT5 STAT5 JAK2->STAT5 STAT5->Proliferation_Survival ERK ERK MEK->ERK ERK->Proliferation_Survival This compound This compound This compound->KIT_D816V Inhibits

This compound inhibits KIT D816V signaling pathways.
Imatinib Signaling Pathway Inhibition

Imatinib exerts its therapeutic effects by inhibiting multiple tyrosine kinases. In CML, it targets the BCR-ABL fusion protein, blocking downstream pathways like RAS/MAPK and PI3K/AKT that drive leukemic cell proliferation.[12] In GIST, it inhibits mutated c-KIT and PDGFR, similarly impacting cell survival and growth signals.[13]

Imatinib_Signaling cluster_receptors Receptor Tyrosine Kinases cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS STAT5 STAT5 BCR_ABL->STAT5 c_KIT c-KIT PI3K PI3K c_KIT->PI3K c_KIT->STAT5 PDGFR PDGFR PDGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival STAT5->Proliferation_Survival Imatinib Imatinib Imatinib->BCR_ABL Inhibits Imatinib->c_KIT Inhibits Imatinib->PDGFR Inhibits

Imatinib inhibits multiple tyrosine kinase signaling pathways.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize this compound and imatinib.

Biochemical Kinase Inhibition Assay

A biochemical assay is employed to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Kinase_Assay_Workflow Start Start Prepare_Kinase Prepare purified recombinant kinase Start->Prepare_Kinase Add_Inhibitor Add serial dilutions of inhibitor (e.g., this compound) Prepare_Kinase->Add_Inhibitor Add_Substrate_ATP Add kinase-specific substrate and ATP (radiolabeled or fluorescent) Add_Inhibitor->Add_Substrate_ATP Incubate Incubate at a controlled temperature Add_Substrate_ATP->Incubate Measure_Activity Measure substrate phosphorylation (e.g., radioactivity, fluorescence) Incubate->Measure_Activity Calculate_IC50 Calculate IC50 value Measure_Activity->Calculate_IC50 End End Calculate_IC50->End

Workflow for a typical biochemical kinase inhibition assay.

Methodology:

  • Kinase Preparation: Purified recombinant target kinase (e.g., KIT D816V, c-Kit, Abl) is prepared in a suitable buffer.

  • Inhibitor Addition: The kinase is incubated with varying concentrations of the test compound (this compound or imatinib) to allow for binding.

  • Reaction Initiation: The kinase reaction is initiated by adding a specific peptide substrate and adenosine triphosphate (ATP), often radiolabeled (e.g., ³³P-ATP) or coupled to a fluorescent detection system.

  • Incubation: The reaction mixture is incubated for a defined period at a specific temperature to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified. For radiolabeled assays, this can be done by capturing the phosphopeptide on a filter and measuring radioactivity. For other methods, changes in fluorescence or luminescence are measured.

  • Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is determined using non-linear regression analysis.

Cellular Phosphorylation Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a target kinase or its downstream substrates within a cellular context.

Methodology:

  • Cell Culture: A cell line expressing the target kinase (e.g., a mast cell line with the KIT D816V mutation or a CML cell line with BCR-ABL) is cultured under standard conditions.

  • Compound Treatment: Cells are treated with various concentrations of the inhibitor for a specified duration.

  • Cell Lysis: After treatment, cells are lysed to extract cellular proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined to ensure equal loading for subsequent analysis.

  • Western Blotting or ELISA: The levels of phosphorylated target protein (e.g., phospho-KIT, phospho-STAT5) and total target protein are assessed by Western blotting or enzyme-linked immunosorbent assay (ELISA) using specific antibodies.[14]

  • Data Analysis: The ratio of phosphorylated protein to total protein is calculated for each inhibitor concentration. The IC50 is determined by plotting this ratio against the inhibitor concentration.

Cell Viability Assay (e.g., MTT Assay)

Cell viability assays are used to determine the effect of a compound on cell proliferation and survival.

Methodology:

  • Cell Seeding: Target cells are seeded into multi-well plates at a specific density.

  • Compound Exposure: The cells are exposed to a range of concentrations of the test compound for a defined period (e.g., 48-72 hours).

  • Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability relative to an untreated control is calculated, and the IC50 value is determined.

Clinical Trial Data Summary

The clinical development of this compound and imatinib has been marked by pivotal trials demonstrating their efficacy in specific patient populations.

This compound: The HARBOR Trial

This compound is being evaluated in the ongoing Phase 2/3 HARBOR trial (NCT04910685) for patients with indolent systemic mastocytosis (ISM).[11]

  • Study Design: A randomized, double-blind, placebo-controlled study.

  • Key Endpoints: Change in patient-reported symptom scores, serum tryptase levels, and KIT D816V variant allele fraction.[11]

  • Preliminary Findings: Part 1 of the study showed that this compound treatment led to dose-dependent reductions in serum tryptase and KIT D816V allele fraction, along with improvements in symptom scores.[11] The safety profile was reported as favorable, with no treatment-related serious adverse events leading to discontinuation in the early phase.[1]

Imatinib: The IRIS Trial

The International Randomized study of Interferon and STI571 (IRIS) was a landmark Phase 3 trial that established imatinib as the standard of care for newly diagnosed CML.

  • Study Design: A large, open-label, randomized trial comparing imatinib to the then-standard therapy of interferon-alfa plus cytarabine.

  • Key Outcomes: The trial demonstrated significantly higher rates of hematologic and cytogenetic responses with imatinib. Long-term follow-up has shown durable responses and a high rate of overall survival.

Conclusion

This compound and imatinib represent two distinct classes of tyrosine kinase inhibitors. This compound is a next-generation, highly selective inhibitor of KIT D816V, with a promising safety profile and demonstrated activity in indolent systemic mastocytosis. Its targeted nature aims to minimize off-target effects. Imatinib, a first-generation TKI, has a broader target profile and has been a cornerstone of treatment for CML and GIST for many years. The choice between such inhibitors is critically dependent on the specific molecular drivers of the malignancy. The ongoing development of highly selective inhibitors like this compound exemplifies the progress in precision medicine, aiming to provide more effective and better-tolerated therapies for genetically defined patient populations.

References

Elenestinib's Superior Selectivity: A Comparative Analysis Against Other Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Distribution

CAMBRIDGE, MA – In the landscape of targeted therapies for systemic mastocytosis (SM), a rare hematologic neoplasm driven primarily by the KIT D816V mutation, the selectivity of tyrosine kinase inhibitors (TKIs) is a critical determinant of both efficacy and safety. Elenestinib (BLU-263), a next-generation, potent, and highly selective investigational inhibitor of KIT D816V, has demonstrated a promising profile that distinguishes it from other TKIs. This guide provides a comprehensive comparison of this compound's selectivity against other tyrosine kinases, supported by available preclinical data.

Systemic mastocytosis is characterized by the uncontrolled proliferation and activation of mast cells. The KIT D816V mutation, present in approximately 95% of SM cases, leads to constitutive activation of the KIT receptor tyrosine kinase, driving the pathophysiology of the disease. While first-generation TKIs have shown clinical activity, their broader kinase inhibition profiles can lead to off-target effects. This compound has been designed for high selectivity to the KIT D816V mutant protein, with the aim of maximizing therapeutic benefit while minimizing adverse events.

Comparative Selectivity Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against the primary target, KIT D816V, and the wild-type (WT) KIT, in comparison to other prominent KIT inhibitors, avapritinib and bezuclastinib. Lower IC50 values indicate greater potency.

CompoundTargetIC50 (nM)
This compound KIT D816V 3.1
WT KIT (proliferation)95.9
WT KIT (phosphorylation)82.6
AvapritinibKIT D816V3.1
WT KIT (proliferation)85.8
WT KIT (phosphorylation)89.5
BezuclastinibKIT D816V3.4
WT KIT (proliferation)26.4
WT KIT (phosphorylation)32.5

Data sourced from a Blueprint Medicines corporate presentation.

While comprehensive data on this compound's activity against a broad panel of other tyrosine kinases is not yet publicly available in a detailed tabular format, its high selectivity is supported by a low S-score of 0.035. The S-score is a quantitative measure of selectivity, representing the fraction of the kinome bound by the drug, with a lower score indicating higher selectivity.

Experimental Protocols

The determination of kinase inhibition potency, as represented by IC50 values, is a critical step in the preclinical evaluation of TKIs. A common and robust method for this is the ADP-Glo™ Kinase Assay.

ADP-Glo™ Kinase Assay Protocol (General Overview)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The assay is performed in two steps:

  • Kinase Reaction and ATP Depletion:

    • The kinase, substrate, ATP, and the test inhibitor (e.g., this compound) are incubated together in a multi-well plate.

    • Following the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. This step is crucial for reducing background signal.

  • ADP to ATP Conversion and Luminescence Detection:

    • Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP generated in the kinase reaction back to ATP.

    • This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • The intensity of the luminescent signal is directly proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor. The signal is measured using a luminometer.

IC50 values are then calculated by plotting the percentage of kinase inhibition against a range of inhibitor concentrations.

Signaling Pathways and Experimental Workflow

The constitutive activation of the KIT D816V receptor triggers a cascade of downstream signaling pathways that drive the proliferation and survival of mast cells. This compound's mechanism of action is to specifically block this initial signaling event.

KIT_D816V_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT_D816V KIT D816V (Constitutively Active) PI3K PI3K KIT_D816V->PI3K MEK MEK KIT_D816V->MEK STAT5 STAT5 KIT_D816V->STAT5 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation This compound This compound This compound->KIT_D816V Inhibits

Caption: this compound inhibits the constitutively active KIT D816V receptor, blocking downstream signaling pathways.

The workflow for assessing the selectivity of a kinase inhibitor like this compound involves a series of well-defined steps, from initial screening to comprehensive profiling.

Kinase_Inhibitor_Selectivity_Workflow Start Start: Kinase Inhibitor Candidate Primary_Assay Primary Assay (e.g., ADP-Glo™) vs. Target Kinase (KIT D816V) Start->Primary_Assay Potency_Determination Determine Potency (IC50) Primary_Assay->Potency_Determination Selectivity_Screen Broad Kinase Panel Screening (KinomeScan) vs. Off-Target Kinases Potency_Determination->Selectivity_Screen Data_Analysis Analyze Data: Calculate S-Score, Identify Off-Targets Selectivity_Screen->Data_Analysis End End: Selectivity Profile Established Data_Analysis->End

Caption: A typical workflow for determining the selectivity profile of a tyrosine kinase inhibitor.

Elenestinib's Kinase Profile: A Comparative Analysis of a Next-Generation KIT Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Elenestinib's kinome scan data and selectivity score against other prominent KIT inhibitors. The data presented herein is compiled from publicly available resources and is intended to offer an objective overview of this compound's performance and specificity.

This compound (BLU-263) is an investigational, next-generation, orally bioavailable tyrosine kinase inhibitor designed to potently and selectively target the KIT D816V mutation, a key driver in systemic mastocytosis (SM).[1][2] Its high selectivity is a critical attribute, aiming to minimize off-target effects and improve the therapeutic window. This guide delves into the specifics of its kinase inhibition profile.

Quantitative Kinase Inhibition and Selectivity

The selectivity of a kinase inhibitor is a crucial determinant of its safety and efficacy. A highly selective inhibitor, such as this compound, is designed to preferentially bind to its intended target, thereby reducing the likelihood of adverse events associated with the inhibition of other kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in comparison to Avapritinib and Bezuclastinib against the primary target, KIT D816V, as well as wild-type (WT) KIT. The selectivity score (S-score) is also presented, offering a quantitative measure of kinome-wide selectivity.

CompoundKIT D816V Phosphorylation IC50 (nM)WT KIT Proliferation IC50 (nM)WT KIT Phosphorylation IC50 (nM)Selectivity S-Score
This compound 3.195.982.60.035
Avapritinib 3.185.889.50.057
Bezuclastinib 3.426.432.5Not Reported

Data sourced from a Blueprint Medicines presentation. The S-score represents the fraction of the kinome bound by the drug; a lower score indicates higher selectivity.[1]

Experimental Protocols

Kinome Scan Methodology

The kinome scan data for this compound and its comparators were likely generated using a competitive binding assay platform, such as the KINOMEscan™ platform. This methodology provides a quantitative measure of the interactions between a test compound and a large panel of kinases.

Principle: The assay is based on the ability of a test compound to compete with a proprietary, immobilized ligand for binding to the ATP-binding site of a kinase. The amount of kinase bound to the immobilized ligand is measured in the presence and absence of the test compound. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.

General Workflow:

  • Immobilization: A proprietary ligand that binds to the active site of a wide range of kinases is immobilized on a solid support (e.g., beads).

  • Competition: The test compound (e.g., this compound) and a specific kinase from a large panel are incubated with the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.

  • Quantification: The amount of kinase bound to the solid support is quantified. This is often achieved using quantitative PCR (qPCR) by tagging the kinase with a unique DNA label. A lower amount of bound, DNA-tagged kinase in the presence of the test compound signifies a stronger interaction between the compound and the kinase.

  • Data Analysis: The results are typically expressed as the percentage of the kinase that remains bound to the immobilized ligand at a specific concentration of the test compound. For more detailed analysis, dissociation constants (Kd) or IC50 values are determined from dose-response curves.

G cluster_workflow Kinome Scan Workflow ligand Immobilized Ligand incubation Incubation & Competition ligand->incubation kinase DNA-Tagged Kinase kinase->incubation compound Test Compound (this compound) compound->incubation quantification Quantification (qPCR) incubation->quantification analysis Data Analysis (Kd / IC50 / % Inhibition) quantification->analysis

A simplified workflow of a competitive binding-based kinome scan.
Selectivity Score (S-Score) Calculation

The selectivity score (S-score) provides a quantitative measure of the promiscuity of a kinase inhibitor. It is calculated by dividing the number of kinases that a compound binds to with a certain affinity (e.g., Kd < 3 µM) by the total number of kinases tested in the panel. A lower S-score indicates a more selective inhibitor, as it interacts with a smaller fraction of the kinome.

KIT D816V Signaling Pathway

The primary target of this compound is the constitutively active KIT D816V mutant receptor tyrosine kinase. In systemic mastocytosis, this mutation leads to ligand-independent autophosphorylation and activation of downstream signaling pathways, promoting uncontrolled mast cell proliferation and survival. This compound, by binding to the ATP-binding pocket of KIT D816V, blocks its kinase activity and inhibits these downstream signals.

G cluster_pathway KIT D816V Signaling Pathway cluster_downstream Downstream Signaling KIT_D816V KIT D816V (Constitutively Active) STAT STAT Pathway KIT_D816V->STAT RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway KIT_D816V->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway KIT_D816V->PI3K_AKT This compound This compound This compound->KIT_D816V Proliferation Mast Cell Proliferation & Survival STAT->Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

References

A Comparative Safety Analysis of Elenestinib and Avapritinib in the Treatment of Systemic Mastocytosis and GIST

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of two prominent tyrosine kinase inhibitors, Elenestinib and Avapritinib. This analysis is supported by quantitative data from key clinical trials and detailed experimental methodologies.

This compound, an investigational next-generation KIT inhibitor, and Avapritinib, an approved therapy for systemic mastocytosis (SM) and gastrointestinal stromal tumors (GIST), both target the KIT D816V mutation, a key driver in these diseases. While both drugs have shown efficacy, their safety profiles present notable differences, primarily concerning central nervous system (CNS) effects. This guide delves into the adverse event data from the HARBOR trial for this compound and the EXPLORER, PATHFINDER, and NAVIGATOR trials for Avapritinib to offer a comprehensive safety comparison.

Quantitative Safety Data Comparison

The following tables summarize the treatment-emergent adverse events (TEAEs) observed in the key clinical trials for this compound and Avapritinib.

Table 1: Overview of Treatment-Emergent Adverse Events (TEAEs) in the HARBOR Trial (this compound)

Adverse Event CategoryThis compound (All Doses, n=122)Placebo
Any TEAE --
Treatment-Related TEAEs --
Serious TEAEs 0%-
TEAEs Leading to Discontinuation 0%-
TEAEs Leading to Dose Reduction --
Most Common TEAEs (Any Grade) Leukopenia (related)-

Data from the HARBOR trial (Part 1) as of July 3, 2023. Specific percentages for all TEAEs were not fully detailed in the provided preliminary results.[1][2]

Table 2: Overview of Treatment-Emergent Adverse Events (TEAEs) in the EXPLORER, PATHFINDER, and NAVIGATOR Trials (Avapritinib)

Adverse Event CategoryEXPLORER (AdvSM, n=86)PATHFINDER (AdvSM, n=62)NAVIGATOR (GIST, n=204)
Any TEAE (%) >95%>95%99.2%
Grade ≥3 TEAEs (%) 54% (treatment-related)Neutropenia (24%), Thrombocytopenia (16%), Anemia (16%)72.5% (300mg), 84.0% (400mg)
Serious TEAEs (%) -34% (at 200mg)-
TEAEs Leading to Discontinuation (%) 4.7% (treatment-related)10% (at 200mg)8.7% (treatment-related)
Most Common TEAEs (≥20%) Periorbital edema, anemia, fatigue, nausea, diarrhea, peripheral edema, thrombocytopenia, cognitive effects, vomiting, hair color changes, dizzinessEdema, diarrhea, nausea, fatigue/astheniaNausea, fatigue, anemia, periorbital edema, diarrhea, vomiting, decreased appetite, peripheral edema, increased lacrimation, memory impairment, constipation, facial edema, hair color change, dizziness

Data compiled from the EXPLORER, PATHFINDER, and NAVIGATOR clinical trials.[3][4][5][6][7][8]

Focus on Key Adverse Events of Special Interest

Central Nervous System (CNS) Toxicity

A significant differentiating factor in the safety profiles of this compound and Avapritinib is the incidence of CNS adverse events.

This compound: A key design feature of this compound is its limited ability to cross the blood-brain barrier.[9] This characteristic is expected to mitigate the risk of CNS-related side effects.[10] Preliminary data from the HARBOR trial have not highlighted significant CNS adverse events.[1][2]

Avapritinib: Cognitive effects are a notable adverse reaction associated with Avapritinib treatment. In a pooled analysis of clinical trials, cognitive adverse reactions occurred in 33% of 995 patients.[8] These effects can include memory impairment, dizziness, sleep disorders, mood disorders, and speech disorders. Intracranial hemorrhage has also been reported, occurring in 13% of patients in the EXPLORER trial, although this was primarily in patients with severe thrombocytopenia.[6][11]

Other Notable Adverse Events

Avapritinib: Other common adverse events associated with Avapritinib include periorbital and peripheral edema, nausea, fatigue, and diarrhea.[8] Hematological toxicities such as anemia, thrombocytopenia, and neutropenia are also frequently observed.[7]

This compound: Based on early data, this compound appears to be well-tolerated, with no treatment-related serious adverse events or discontinuations due to adverse events reported in Part 1 of the HARBOR trial.[1][2] The most frequently reported treatment-related adverse event was leukopenia.[12]

Experimental Protocols

A summary of the methodologies for the key clinical trials is provided below.

This compound: HARBOR Trial (NCT04910685)
  • Study Design: A randomized, double-blind, placebo-controlled, Phase 2/3 study evaluating the efficacy and safety of this compound in patients with indolent systemic mastocytosis (ISM) whose symptoms are not adequately controlled by symptom-directed therapies.[1][13]

  • Patient Population: Adult patients with a confirmed diagnosis of ISM and moderate-to-severe symptoms.[1] Patients must have failed to achieve adequate symptom control with at least two prior symptom-directed therapies.[13]

  • Dosage and Administration: this compound is administered orally once daily. Part 1 of the study evaluated doses of 25 mg, 50 mg, and 100 mg.[2]

Avapritinib: Key Trials
  • EXPLORER Trial (NCT02561988):

    • Study Design: A Phase 1, open-label, dose-escalation (Part 1) and dose-expansion (Part 2) study to evaluate the safety, tolerability, and efficacy of Avapritinib in adult patients with advanced SM and other relapsed or refractory myeloid malignancies.[3]

    • Patient Population: Patients with a diagnosis of aggressive SM, SM with an associated hematologic neoplasm (SM-AHN), or mast cell leukemia (MCL).[3]

    • Dosage and Administration: Avapritinib was administered orally once daily in 28-day cycles, with doses ranging from 30 mg to 400 mg in the dose-escalation phase.[6][11]

    • Safety Assessment: The primary endpoints were determining the maximum tolerated dose, the recommended Phase 2 dose, and overall safety.[6] Safety was monitored through the recording of all adverse events.

  • PATHFINDER Trial (NCT03580655):

    • Study Design: A Phase 2, open-label, single-arm study to evaluate the efficacy and safety of Avapritinib in patients with advanced SM.[15]

    • Patient Population: Adult patients with a centrally confirmed diagnosis of ASM, SM-AHN, or MCL.[15]

    • Dosage and Administration: Avapritinib was administered orally at a starting dose of 200 mg once daily.[7]

    • Safety Assessment: Safety was a secondary endpoint, assessed by monitoring adverse events.[16] Following reports of intracranial bleeding, the protocol was amended to exclude patients with baseline platelet counts <50 x 10⁹/L and to intensify platelet monitoring.[17]

  • NAVIGATOR Trial (NCT02508532):

    • Study Design: A Phase 1, open-label, dose-escalation and dose-expansion study to evaluate the safety, tolerability, and anti-tumor activity of Avapritinib in patients with unresectable or metastatic GIST.[4][18]

    • Patient Population: Adult patients with unresectable GIST.[5]

    • Dosage and Administration: Oral Avapritinib was administered once daily, with starting doses ranging from 30 mg to 600 mg in the dose-escalation part.[4]

    • Safety Assessment: The primary endpoints in the dose-escalation part were the maximum tolerated dose, recommended phase 2 dose, and evaluation of safety.[19] The overall safety profile was a primary endpoint in the dose-expansion part.[19]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of this compound and Avapritinib and a conceptual workflow for a comparative safety assessment.

cluster_ligand Ligand Binding cluster_receptor Receptor Tyrosine Kinase cluster_drugs Tyrosine Kinase Inhibitors cluster_pathway Downstream Signaling cluster_cellular_response Cellular Response SCF Stem Cell Factor (SCF) KIT KIT Receptor SCF->KIT Binds to D816V D816V Mutation KIT->D816V Constitutive Activation RAS_RAF RAS/RAF/MEK/ERK Pathway D816V->RAS_RAF Activates PI3K_AKT PI3K/AKT Pathway D816V->PI3K_AKT Activates STAT JAK/STAT Pathway D816V->STAT Activates This compound This compound This compound->D816V Inhibits Avapritinib Avapritinib Avapritinib->D816V Inhibits Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival Differentiation Differentiation STAT->Differentiation

Caption: Targeted KIT Signaling Pathway Inhibition.

cluster_data_collection Data Collection cluster_analysis Comparative Analysis cluster_synthesis Synthesis and Reporting Elenestinib_Data This compound (HARBOR Trial Data) AE_Profile Adverse Event Profiling (Incidence, Severity) Elenestinib_Data->AE_Profile Avapritinib_Data Avapritinib (EXPLORER, PATHFINDER, NAVIGATOR Trial Data) Avapritinib_Data->AE_Profile CNS_Toxicity CNS Toxicity Assessment AE_Profile->CNS_Toxicity Heme_Toxicity Hematologic Toxicity Assessment AE_Profile->Heme_Toxicity GI_Toxicity Gastrointestinal Toxicity Assessment AE_Profile->GI_Toxicity Comparison_Table Quantitative Data Tables CNS_Toxicity->Comparison_Table Heme_Toxicity->Comparison_Table GI_Toxicity->Comparison_Table Final_Report Comprehensive Comparison Guide Comparison_Table->Final_Report Pathway_Diagram Signaling Pathway Diagrams Pathway_Diagram->Final_Report Protocol_Summary Experimental Protocol Summaries Protocol_Summary->Final_Report

Caption: Comparative Safety Assessment Workflow.

Conclusion

Based on the currently available data, this compound demonstrates a promising safety profile, particularly with its potential for a lower incidence of CNS adverse events compared to Avapritinib, which is attributed to its limited penetration of the blood-brain barrier. Avapritinib, while an effective therapy, is associated with a notable rate of cognitive effects and a risk of intracranial hemorrhage, especially in patients with thrombocytopenia. The most common adverse events for Avapritinib are generally manageable and include edema, gastrointestinal issues, and fatigue.

As a drug still in clinical development, the long-term safety profile of this compound is not yet fully established. Continued monitoring and data from the ongoing HARBOR trial will be crucial for a more definitive comparison. For researchers and clinicians, the choice between these agents in the future will likely involve a careful consideration of the patient's underlying condition, comorbidities, and the distinct safety profiles of each drug.

References

Elenestinib and Avapritinib: A Comparative Guide for Researchers in the Context of Drug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of tyrosine kinase inhibitor (TKI) activity, particularly in the face of resistance, is paramount. This guide provides a detailed comparison of elenestinib and avapritinib, with a focus on their effects on avapritinib-resistant mutations, supported by available experimental data and methodologies.

While direct comparative experimental data on the effect of this compound on documented avapritinib-resistant mutations is not currently available in the public domain, this guide synthesizes the existing preclinical and clinical findings for both compounds to inform future research and development.

Executive Summary

This compound is a next-generation, investigational tyrosine kinase inhibitor characterized by its high selectivity for the KIT D816V mutation and minimal penetration of the blood-brain barrier.[1] Its clinical development is primarily focused on indolent systemic mastocytosis (ISM).[1][2]

Avapritinib is a potent inhibitor of both KIT and PDGFRA kinases, with proven efficacy against a range of mutations.[2] It is an approved therapy for systemic mastocytosis (SM) and for gastrointestinal stromal tumors (GIST) harboring PDGFRA exon 18 mutations, including the D842V mutation.[2][3] However, clinical resistance to avapritinib in GIST has been observed and is associated with the emergence of secondary mutations in the PDGFRA kinase domain.

This guide will delve into the known mechanisms of action, clinical data, and, where available, in vitro activity of both this compound and avapritinib. The primary focus will be on the landscape of avapritinib resistance and the potential, though currently unproven, role of next-generation inhibitors like this compound.

Data Presentation: Comparative Inhibitor Activity

Due to the lack of direct comparative studies of this compound against avapritinib-resistant mutations, the following tables summarize the available data for each inhibitor against their key targets.

Table 1: Preclinical Activity of this compound against KIT D816V

Assay TypeTargetIC50 / KdReference
BiochemicalKIT D816VKd = 0.24 nM[4]
CellularKIT D816VIC50 = 4.3 nM[4]

Table 2: Preclinical and Clinical Activity of Avapritinib

Assay TypeTargetIC50DiseaseResponse RateReference
BiochemicalKIT D816V0.27 nMAdvanced SM75% ORR (evaluable patients)[5][6]
BiochemicalPDGFRA D842V0.24 nMPDGFRA Exon 18 GIST84% ORR (treatment-naïve)[3][5]
Cellular (HMC1.2)KIT D816V4 nM--[5]
Cellular (P815)KIT D816V22 nM--[5]
Cellular (Kasumi-1)KIT N822K40 nM--[5]

Avapritinib Resistance: Documented Mutations

Clinical resistance to avapritinib in the context of PDGFRA-driven GIST has been attributed to the development of secondary mutations within the PDGFRA kinase domain. These mutations interfere with the binding of avapritinib to its target.

Table 3: Known Avapritinib-Resistant Secondary Mutations in PDGFRA-Driven GIST

Primary MutationSecondary Resistance Mutation(s)
PDGFRA D842VV658A, N659K, Y676C, G680R

Experimental Protocols

While specific protocols for testing this compound against avapritinib-resistant mutations are not available, the following methodologies are standard in the field for evaluating TKI efficacy and can be adapted for such investigations.

In Vitro Kinase Assays
  • Objective: To determine the direct inhibitory activity of a compound against a purified kinase enzyme.

  • Methodology:

    • Recombinant wild-type and mutant kinase domains (e.g., PDGFRA D842V/V658A) are expressed and purified.

    • The kinase is incubated with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor (this compound or avapritinib).

    • Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radioisotope incorporation (32P-ATP) or fluorescence-based assays.

    • IC50 values are calculated by plotting inhibitor concentration against kinase activity.

Cell-Based Proliferation Assays
  • Objective: To assess the effect of an inhibitor on the growth of cancer cells harboring specific mutations.

  • Methodology:

    • Cell lines expressing the target mutations (e.g., Ba/F3 cells engineered to express avapritinib-resistant PDGFRA mutations) are cultured.

    • Cells are treated with a range of inhibitor concentrations for a defined period (e.g., 72 hours).

    • Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo.

    • IC50 values are determined by plotting inhibitor concentration against cell viability.

Western Blot Analysis
  • Objective: To evaluate the inhibition of downstream signaling pathways.

  • Methodology:

    • Mutation-harboring cells are treated with the inhibitor for a short period (e.g., 2-4 hours).

    • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

    • Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated and total forms of the target kinase (e.g., p-PDGFRA, total PDGFRA) and downstream signaling proteins (e.g., p-AKT, total AKT, p-ERK, total ERK).

    • Changes in protein phosphorylation levels indicate the extent of pathway inhibition.

Mandatory Visualizations

Signaling Pathway and Drug Action

G cluster_membrane Cell Membrane cluster_inhibitors Tyrosine Kinase Inhibitors cluster_signaling Downstream Signaling cluster_cellular_response Cellular Response RTK KIT / PDGFRA Receptor Tyrosine Kinase RAS RAS/RAF/MEK/ERK Pathway RTK->RAS Activates PI3K PI3K/AKT/mTOR Pathway RTK->PI3K Activates STAT JAK/STAT Pathway RTK->STAT Activates Avapritinib Avapritinib Avapritinib->RTK Inhibits This compound This compound (KIT D816V selective) This compound->RTK Inhibits (KIT D816V) Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation STAT->Proliferation G cluster_0 Initial State cluster_1 Treatment cluster_2 Outcome cluster_3 Mechanism of Resistance PDGFRA_D842V GIST with primary PDGFRA D842V mutation Avapritinib Avapritinib Treatment PDGFRA_D842V->Avapritinib Response Initial Clinical Response Avapritinib->Response Resistance Acquired Resistance Response->Resistance Prolonged Treatment Secondary_Mutation Secondary mutations in PDGFRA kinase domain (e.g., V658A, N659K, Y676C, G680R) Resistance->Secondary_Mutation Leads to

References

Comparative Analysis of Elenestinib and Other Tyrosine Kinase Inhibitors in the Context of Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the preclinical data on Elenestinib (BLU-263), a next-generation KIT D816V inhibitor, reveals a potent and selective profile. While direct clinical or preclinical studies on cross-resistance involving this compound are not yet publicly available, a comparative analysis of its in vitro activity alongside other selective KIT tyrosine kinase inhibitors (TKIs) provides valuable insights for researchers and drug development professionals. This guide synthesizes the available data, details experimental methodologies, and visualizes key pathways to facilitate a deeper understanding of the potential for cross-resistance among these targeted therapies.

This compound is a highly potent and selective oral tyrosine kinase inhibitor designed to target the KIT D816V mutation, the primary driver in approximately 95% of systemic mastocytosis (SM) cases.[1] Its development focuses on providing a therapeutic option with minimal central nervous system penetration, a key differentiator from the first-generation KIT inhibitor, avapritinib.[2][3]

In Vitro Inhibitory Activity: A Head-to-Head Comparison

Preclinical data presented by Blueprint Medicines provides a direct comparison of the in vitro inhibitory activity of this compound against Avapritinib and Bezuclastinib. The half-maximal inhibitory concentrations (IC50) against the primary KIT D816V mutation and wild-type (WT) KIT are summarized below.

Tyrosine Kinase InhibitorKIT D816V Phosphorylation IC50 (nM)WT KIT Proliferation IC50 (nM)WT KIT Phosphorylation IC50 (nM)
This compound 3.195.982.6
Avapritinib 3.185.889.5
Bezuclastinib 3.426.432.5

Source: Adapted from a presentation by Blueprint Medicines.

This data highlights that while all three inhibitors are highly potent against the target KIT D816V mutation, Bezuclastinib shows greater potency against wild-type KIT, suggesting a potentially different off-target activity profile. The similar high potency of this compound and Avapritinib against KIT D816V underscores their targeted design.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, the following provides an overview of the typical methodologies used in such preclinical evaluations.

Cell-Based Phosphorylation Assays

The inhibitory activity of TKIs on KIT phosphorylation is commonly assessed using cell lines engineered to express the mutant or wild-type KIT receptor.

Workflow:

cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Analysis cluster_2 Data Analysis A Cell lines expressing KIT D816V or WT KIT B Incubate with varying concentrations of TKI A->B Treatment C Cell Lysis B->C D Western Blot or ELISA for phosphorylated KIT (pKIT) and total KIT C->D E Quantify pKIT/total KIT ratio F Generate dose-response curve and calculate IC50 E->F

Fig. 1: Workflow for cell-based phosphorylation assays.

Methodology:

  • Cell Culture: Murine pro-B Ba/F3 cells or human mast cell lines (e.g., HMC-1.2) are cultured under standard conditions. These cells are often engineered to express the human KIT D816V mutant or wild-type KIT.

  • TKI Treatment: Cells are treated with a serial dilution of the TKI (e.g., this compound, Avapritinib, Bezuclastinib) for a specified period (e.g., 2-4 hours).

  • Lysis and Protein Quantification: After treatment, cells are lysed to extract total cellular proteins. The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).

  • Immunoblotting or ELISA: Protein lysates are subjected to SDS-PAGE and transferred to a membrane for Western blotting. The membrane is probed with antibodies specific for phosphorylated KIT (p-KIT) and total KIT. Alternatively, an enzyme-linked immunosorbent assay (ELISA) can be used for quantification.

  • Data Analysis: The signal intensities of p-KIT and total KIT are quantified. The ratio of p-KIT to total KIT is calculated for each TKI concentration. A dose-response curve is plotted, and the IC50 value is determined as the concentration of the inhibitor that reduces the p-KIT/total KIT ratio by 50%.

Cell Proliferation Assays

To determine the effect of TKIs on cell viability and proliferation, assays such as the MTT or CellTiter-Glo® assay are commonly employed.

Workflow:

cluster_0 Cell Seeding & Treatment cluster_1 Viability Measurement cluster_2 Data Analysis A Seed cells in multi-well plates B Treat with a range of TKI concentrations A->B C Incubate for a defined period (e.g., 72 hours) B->C D Add viability reagent (e.g., MTT, CellTiter-Glo®) C->D E Measure absorbance or luminescence D->E F Normalize data to untreated controls G Plot dose-response curve and determine IC50 F->G

Fig. 2: Workflow for cell proliferation assays.

Methodology:

  • Cell Seeding: Cells are seeded at a low density in 96-well plates.

  • TKI Application: The following day, cells are treated with a range of concentrations of the TKI.

  • Incubation: Cells are incubated for a period that allows for multiple cell divisions (typically 72 hours).

  • Viability Assessment: A reagent that measures metabolic activity or ATP content, which correlates with the number of viable cells, is added to each well.

  • Signal Detection: The resulting signal (absorbance or luminescence) is measured using a plate reader.

  • IC50 Calculation: The data is normalized to untreated control cells, and the IC50 value, the concentration at which cell proliferation is inhibited by 50%, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Resistance

The primary mechanism of action for this compound and other selective TKIs is the inhibition of the constitutively active KIT D816V receptor, which drives mast cell proliferation and survival through downstream signaling pathways such as JAK-STAT, PI3K-AKT, and RAS-MAPK.

cluster_0 Cell Surface cluster_1 Downstream Signaling cluster_2 Cellular Response KIT_D816V KIT D816V JAK_STAT JAK-STAT Pathway KIT_D816V->JAK_STAT PI3K_AKT PI3K-AKT Pathway KIT_D816V->PI3K_AKT RAS_MAPK RAS-MAPK Pathway KIT_D816V->RAS_MAPK Proliferation Proliferation JAK_STAT->Proliferation Survival Survival PI3K_AKT->Survival RAS_MAPK->Proliferation RAS_MAPK->Survival This compound This compound This compound->KIT_D816V Inhibition

Fig. 3: this compound's mechanism of action on the KIT D816V pathway.

While clinical data on resistance to this compound is not yet available, studies of acquired resistance to other TKIs in similar settings, such as avapritinib in gastrointestinal stromal tumors (GIST), have identified the emergence of secondary mutations in the target kinase domain as a common mechanism of resistance.[4] These secondary mutations can interfere with drug binding and restore downstream signaling.

Logical Relationship of Potential Resistance:

cluster_0 Initial State cluster_1 Resistance Development Primary_Mutation Primary KIT D816V Mutation TKI_Sensitive TKI Sensitive Primary_Mutation->TKI_Sensitive Secondary_Mutation Acquired Secondary Mutation in KIT Kinase Domain TKI_Sensitive->Secondary_Mutation Prolonged TKI Exposure TKI_Resistant TKI Resistant Secondary_Mutation->TKI_Resistant

Fig. 4: Emergence of acquired resistance to TKIs.

Future cross-resistance studies will be crucial to determine if cell lines that acquire resistance to this compound remain sensitive to other TKIs like Avapritinib or Bezuclastinib, and vice versa. This will depend on the specific location and nature of the secondary mutations that arise.

Conclusion

This compound is a potent and selective next-generation KIT D816V inhibitor with a preclinical profile comparable to other targeted agents in development and on the market. While direct evidence of its cross-resistance profile is pending, the available in vitro data provides a strong foundation for comparison. Understanding the nuances of its inhibitory activity and the potential mechanisms of acquired resistance will be critical for its successful clinical application and for designing effective sequential or combination therapeutic strategies for patients with systemic mastocytosis. Further preclinical and clinical investigations are warranted to fully elucidate the cross-resistance landscape among this class of inhibitors.

References

Validating Elenestinib's Mechanism of Action: A Comparative Analysis with Genetic Knockouts

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

CAMBRIDGE, Mass. – [Current Date] – This guide provides a comprehensive comparison of Elenestinib, a selective tyrosine kinase inhibitor, with genetic knockout approaches for validating its mechanism of action in targeting the KIT D816V mutation, a key driver in systemic mastocytosis. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of targeted therapies.

This compound is an investigational, next-generation inhibitor that potently and selectively targets the KIT D816V mutation.[1] In preclinical and clinical studies, this compound has demonstrated the potential to reduce mast cell burden and alleviate symptoms in patients with indolent systemic mastocytosis.[2] To rigorously validate that the therapeutic effects of this compound are a direct result of its intended on-target activity, a comparison with genetic methods that specifically ablate the KIT D816V protein is essential.

Comparison of Pharmacological Inhibition vs. Genetic Knockout

This section compares the outcomes of treating KIT D816V-mutant mast cell lines with this compound versus the effects of genetically removing the KIT D816V protein using CRISPR-Cas9 knockout or shRNA-mediated knockdown. The human mast cell line HMC-1.2, which harbors the KIT D816V mutation, and the murine mastocytoma cell line P815 are commonly used models for such studies.[3][4][5][6]

Data Summary

The following tables summarize the expected comparative data from key in vitro assays used to assess the efficacy of this compound and the impact of KIT D816V genetic knockout.

Table 1: Comparison of Effects on Cell Viability and Proliferation

Treatment/Method Cell Line Assay Endpoint Expected Outcome Alternative Drugs
This compound HMC-1.2, P815MTS/CellTiter-GloIC50Dose-dependent decrease in cell viabilityAvapritinib, Midostaurin
KIT D816V CRISPR KO HMC-1.2Cell Counting/Colony FormationGrowth RateSignificant reduction in proliferation and colony formationNot Applicable
KIT D816V shRNA KD HMC-1.2, P815Cell Counting/Trypan BlueViable Cell CountTime-dependent decrease in cell numberNot Applicable

Table 2: Comparison of Effects on Apoptosis

Treatment/Method Cell Line Assay Endpoint Expected Outcome Alternative Drugs
This compound HMC-1.2, P815Annexin V/PI Staining% Apoptotic CellsDose-dependent increase in apoptosisAvapritinib
KIT D816V CRISPR KO HMC-1.2Caspase-3/7 ActivityFold Change in ActivityIncreased caspase activity, indicating apoptosisNot Applicable
KIT D816V shRNA KD HMC-1.2, P815TUNEL Assay% TUNEL-positive cellsIncreased DNA fragmentation indicative of apoptosisNot Applicable

Table 3: Comparison of Effects on Downstream Signaling

Treatment/Method Cell Line Assay Endpoint Expected Outcome Alternative Drugs
This compound HMC-1.2Western Blotp-KIT, p-STAT5, p-ERKDose-dependent decrease in phosphorylationDasatinib
KIT D816V CRISPR KO HMC-1.2Western BlotTotal KIT, p-KITComplete loss of KIT protein and phosphorylationNot Applicable
KIT D816V shRNA KD HMC-1.2, P815Western BlotTotal KIT, p-KITSignificant reduction in KIT protein and phosphorylationNot Applicable

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams were generated using Graphviz.

cluster_0 KIT D816V Signaling Pathway cluster_1 Downstream Effectors KIT_D816V KIT D816V STAT5 STAT5 KIT_D816V->STAT5 PI3K PI3K KIT_D816V->PI3K RAS RAS KIT_D816V->RAS This compound This compound This compound->KIT_D816V Proliferation Mast Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT ERK ERK RAS->ERK AKT->Proliferation ERK->Proliferation

Caption: this compound inhibits the constitutively active KIT D816V receptor.

cluster_0 Target Validation Workflow cluster_1 Pharmacological Inhibition cluster_2 Genetic Ablation cluster_3 Phenotypic and Molecular Analysis Start Start: KIT D816V Mutant Mast Cell Line (e.g., HMC-1.2) Treat_this compound Treat with this compound (Dose-Response) Start->Treat_this compound CRISPR_KO CRISPR/Cas9 Knockout of KIT D816V Start->CRISPR_KO shRNA_KD shRNA Knockdown of KIT D816V Start->shRNA_KD Viability Cell Viability/ Proliferation Assays Treat_this compound->Viability Apoptosis Apoptosis Assays Treat_this compound->Apoptosis Signaling Western Blot for Downstream Signaling Treat_this compound->Signaling CRISPR_KO->Viability CRISPR_KO->Apoptosis CRISPR_KO->Signaling shRNA_KD->Viability shRNA_KD->Apoptosis shRNA_KD->Signaling Compare Compare Results Viability->Compare Apoptosis->Compare Signaling->Compare

Caption: Workflow for validating this compound's on-target effects.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

CRISPR-Cas9 Mediated Knockout of KIT D816V
  • Guide RNA Design and Cloning:

    • Design single guide RNAs (sgRNAs) targeting an early exon of the KIT gene to induce frameshift mutations.

    • Clone the designed sgRNAs into a Cas9-expressing vector (e.g., pX458) that also contains a selectable marker like GFP.

  • Transfection:

    • Transfect the HMC-1.2 cell line with the sgRNA-Cas9 plasmid using electroporation or a suitable transfection reagent.

  • Single-Cell Sorting and Clonal Expansion:

    • 24-48 hours post-transfection, sort GFP-positive single cells into 96-well plates using fluorescence-activated cell sorting (FACS).

    • Expand the single-cell clones in appropriate culture medium.

  • Validation of Knockout:

    • Screen for KIT knockout at the genomic level using PCR and Sanger sequencing to identify insertions or deletions (indels).

    • Confirm the absence of KIT protein expression via Western blot.

shRNA-Mediated Knockdown of KIT
  • shRNA Design and Lentiviral Production:

    • Design short hairpin RNAs (shRNAs) targeting the KIT mRNA.

    • Clone the shRNA sequences into a lentiviral vector containing a selectable marker (e.g., puromycin resistance).

    • Co-transfect HEK293T cells with the shRNA vector and packaging plasmids to produce lentiviral particles.

  • Transduction:

    • Transduce HMC-1.2 or P815 cells with the collected lentiviral particles in the presence of polybrene.

  • Selection of Stable Knockdown Cells:

    • 48-72 hours post-transduction, select for stably transduced cells by adding puromycin to the culture medium.

  • Validation of Knockdown:

    • Quantify the reduction in KIT mRNA levels using RT-qPCR.

    • Confirm the decrease in KIT protein expression via Western blot.

Cell Viability Assay (MTS)
  • Cell Seeding:

    • Seed HMC-1.2 or P815 cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Treatment:

    • Treat the cells with a serial dilution of this compound or a vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition and Measurement:

    • Add MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blotting for KIT Signaling
  • Cell Lysis:

    • Treat cells with this compound or vehicle for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against total KIT, phospho-KIT (Tyr719), total STAT5, phospho-STAT5 (Tyr694), total ERK1/2, and phospho-ERK1/2 (Thr202/Tyr204).

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

References

Elenestinib in Combination Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides a comprehensive overview of elenestinib, a next-generation KIT inhibitor, with a focus on its potential in combination therapies for anticancer treatment. This document summarizes available data, details experimental protocols from planned clinical trials, and explores the scientific rationale for combining this compound with other agents.

This compound: A Selective KIT D816V Inhibitor

This compound (formerly BLU-263) is an investigational, orally bioavailable, next-generation tyrosine kinase inhibitor (TKI) that potently and selectively targets the KIT D816V mutation. This mutation is a primary driver in approximately 95% of systemic mastocytosis (SM) cases, a rare hematologic neoplasm characterized by the abnormal proliferation and activation of mast cells.[1] this compound was designed for high selectivity and minimal penetration of the blood-brain barrier, a feature that may reduce the risk of central nervous system (CNS) side effects observed with other TKIs.[2]

Preclinical data have demonstrated the high potency of this compound for KIT D816V in both biochemical and cellular assays.[3] Clinical development has primarily focused on its use as a monotherapy in indolent systemic mastocytosis (ISM) in the Phase 2/3 HARBOR trial, where it has shown promising results in reducing mast cell burden and improving patient-reported symptoms.[4][5]

Rationale for Combination Therapy: this compound and Azacitidine

The planned, though now terminated, Phase 1/2 AZURE clinical trial (NCT05609942) was designed to evaluate this compound as a monotherapy and in combination with the hypomethylating agent (HMA) azacitidine in patients with advanced systemic mastocytosis (AdvSM) and other KIT-altered hematologic malignancies.[6][7][8][9][10][11] AdvSM, which includes aggressive SM (ASM), SM with an associated hematologic neoplasm (SM-AHN), and mast cell leukemia (MCL), has a poor prognosis, and new therapeutic strategies are needed.[8]

The rationale for combining a selective KIT inhibitor like this compound with an HMA such as azacitidine is rooted in the complex biology of these diseases, particularly SM-AHN, where a KIT-driven mast cell neoplasm coexists with another myeloid malignancy like myelodysplastic syndrome (MDS) or acute myeloid leukemia (AML).

Key Scientific Rationale:

  • Dual Targeting of Disease Components: In SM-AHN, the combination allows for the simultaneous targeting of the KIT D816V-driven mast cell proliferation by this compound and the underlying myeloid neoplasm by azacitidine.

  • Overcoming Resistance: HMAs have been shown to modulate the tumor microenvironment and may potentially overcome resistance mechanisms to targeted therapies.

  • Synergistic Antitumor Activity: Preclinical studies with other targeted agents in hematologic malignancies have suggested that HMAs can enhance their antitumor effects. For instance, azacitidine has been shown to synergize with the BCL-2 inhibitor venetoclax in AML. While specific preclinical data for this compound and azacitidine is not publicly available, the principle of combining targeted therapy with agents that modify the epigenome is a promising area of investigation.

The AZURE Trial: A Planned Investigation of this compound and Azacitidine Combination

The AZURE trial was a multicenter, open-label, Phase 1/2 study designed to determine the recommended dose, safety, and efficacy of this compound alone and in combination with azacitidine. Although the trial was terminated due to a shift in strategic priorities by the sponsor, its design provides a valuable framework for future studies of similar combination therapies.[10]

Experimental Protocol (as planned in the AZURE Trial)

Target Population: Adult patients with AdvSM (ASM, SM-AHN, MCL) and other KIT-altered hematologic malignancies.

Study Design: The trial consisted of two arms:

  • Arm 1 (Monotherapy): this compound administered orally once daily.

  • Arm 2 (Combination Therapy): this compound administered orally once daily in combination with azacitidine. Azacitidine was to be administered intravenously or subcutaneously.

Primary Objectives:

  • To determine the recommended Phase 2 dose (RP2D) of this compound as a monotherapy and in combination with azacitidine.

  • To evaluate the safety and tolerability of this compound as a monotherapy and in combination with azacitidine.

Secondary Objectives:

  • To assess the efficacy of this compound as a monotherapy and in combination with azacitidine, including overall response rate (ORR), duration of response (DOR), and overall survival (OS).

Methodology for Key Assessments:

  • Safety and Tolerability: Monitored through the evaluation of adverse events (AEs), laboratory abnormalities, vital signs, and electrocardiograms. Dose-limiting toxicities (DLTs) were to be assessed during the first cycle of treatment to determine the maximum tolerated dose (MTD) and RP2D.

  • Efficacy: Assessed based on the International Working Group-Myeloproliferative Neoplasms Research and Treatment and European Competence Network on Mastocytosis (IWG-MRT-ECNM) criteria for SM. This includes assessment of bone marrow mast cell burden, serum tryptase levels, and organ damage.

  • Pharmacokinetics (PK): Plasma concentrations of this compound were to be measured to characterize its absorption, distribution, metabolism, and excretion.

Data Presentation (Planned Endpoints)

Due to the trial's termination, no clinical data from the combination arm is available. The following table outlines the planned endpoints that would have been used to compare the monotherapy and combination therapy arms.

Endpoint CategorySpecific EndpointMonotherapy Arm (this compound)Combination Arm (this compound + Azacitidine)
Safety Incidence and severity of adverse eventsData to be collectedData to be collected
Dose-limiting toxicitiesData to be collectedData to be collected
Efficacy Overall Response Rate (ORR)Data to be collectedData to be collected
Complete Remission (CR) / CR with partial hematologic recovery (CRh)Data to be collectedData to be collected
Duration of Response (DOR)Data to be collectedData to be collected
Progression-Free Survival (PFS)Data to be collectedData to be collected
Overall Survival (OS)Data to be collectedData to be collected
Biomarkers Change in serum tryptase levelsData to be collectedData to be collected
Change in KIT D816V allele fractionData to be collectedData to be collected
Change in bone marrow mast cell burdenData to be collectedData to be collected

Other Potential Combination Strategies and Preclinical Evidence

While clinical data for this compound in combination is lacking, preclinical research provides a basis for exploring other combination therapies for KIT-driven malignancies.

  • Combination with other TKIs: In heterogeneous tumors, combining TKIs that target different resistance pathways could be a viable strategy.

  • Combination with agents targeting downstream signaling: The KIT receptor activates multiple downstream signaling pathways, including PI3K/AKT/mTOR and RAS/MAPK. Combining KIT inhibitors with inhibitors of these pathways could lead to synergistic effects.

  • Combination with immunotherapy: Hypomethylating agents have been shown to enhance anti-tumor immune responses, suggesting a potential synergy between KIT inhibition, hypomethylation, and immune checkpoint blockade.[12]

Visualizations

Signaling Pathway

Elenestinib_Mechanism_of_Action cluster_cell Mast Cell cluster_downstream Downstream Signaling SCF SCF KIT_WT Wild-Type KIT Receptor SCF->KIT_WT Activates STAT5 STAT5 KIT_WT->STAT5 PI3K_AKT PI3K/AKT KIT_WT->PI3K_AKT RAS_MAPK RAS/MAPK KIT_WT->RAS_MAPK KIT_D816V Mutant KIT D816V Receptor KIT_D816V->STAT5 Constitutive Activation KIT_D816V->PI3K_AKT Constitutive Activation KIT_D816V->RAS_MAPK Constitutive Activation This compound This compound This compound->KIT_D816V Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_AKT->Proliferation Degranulation Mast Cell Degranulation PI3K_AKT->Degranulation RAS_MAPK->Proliferation Block

Caption: this compound selectively inhibits the constitutively active KIT D816V mutant receptor.

Experimental Workflow

AZURE_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (Phase 1/2) cluster_followup Follow-up & Analysis Patient_Pool Patients with AdvSM or other KIT-altered hematologic malignancies Eligibility Inclusion/Exclusion Criteria Met? Patient_Pool->Eligibility Randomization Arm Assignment Eligibility->Randomization Eligible Patients Arm_A Arm 1: this compound Monotherapy Randomization->Arm_A Arm_B Arm 2: this compound + Azacitidine Randomization->Arm_B Dose_Escalation Dose Escalation to Determine RP2D Arm_A->Dose_Escalation Arm_B->Dose_Escalation Expansion Expansion at RP2D Dose_Escalation->Expansion Assessments Regular Assessments: - Safety (AEs) - Efficacy (IWG-MRT-ECNM criteria) - Biomarkers (Tryptase, KIT VAF) - PK Expansion->Assessments Data_Analysis Data Analysis: - Safety & Tolerability - ORR, DOR, OS - Biomarker Changes Assessments->Data_Analysis

References

Independent Validation of Elenestinib's Potency and Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Elenestinib's performance against other KIT inhibitors, supported by preclinical data. This compound (BLU-263) is an investigational, next-generation, oral tyrosine kinase inhibitor designed to be a potent and selective inhibitor of the KIT D816V mutation, which is the primary driver in approximately 95% of cases of systemic mastocytosis (SM).[1] This document summarizes key potency and selectivity data, outlines typical experimental methodologies used for such evaluations, and visualizes the relevant biological pathway and experimental workflows.

Comparative Analysis of Kinase Inhibitor Potency

This compound has demonstrated high potency against the primary disease driver, the KIT D816V mutation. Preclinical data show IC50 values in the low nanomolar range, indicating strong inhibition of the target kinase.[2][3][4] The table below compares the biochemical and cellular potency of this compound with other KIT inhibitors used in the treatment of systemic mastocytosis and other related disorders.

InhibitorTargetAssay TypeIC50 (nM)Selectivity Note
This compound (BLU-263) KIT D816V Biochemical 0.2 - 6 Highly Selective
KIT D816V PhosphorylationCellular3.1[5][6][7]Preferentially spares wild-type KIT[5]
Wild-Type KIT ProliferationCellular95.9[5][7]~31-fold more selective for KIT D816V
Wild-Type KIT PhosphorylationCellular82.6[5][7]~27-fold more selective for KIT D816V
Avapritinib KIT D816V PhosphorylationCellular3.1[5]Potent inhibitor of mutated KIT and PDGFRA[8][9][10]
Wild-Type KIT ProliferationCellular85.8[5]~28-fold more selective for KIT D816V
Wild-Type KIT PhosphorylationCellular89.5[5]~29-fold more selective for KIT D816V
Bezuclastinib KIT D816V PhosphorylationCellular3.4[5]Selective for KIT D816V with minimal brain penetration[11][12]
Wild-Type KIT ProliferationCellular26.4[5]~8-fold more selective for KIT D816V
Wild-Type KIT PhosphorylationCellular32.5[5]~10-fold more selective for KIT D816V
Midostaurin FLT3-ITDCellular4.5[13]Multi-targeted inhibitor (also inhibits SYK, c-Kit, etc.)[4][13][14]
FLT3-TKD-D835YCellular1.5[13]Less selective than next-generation inhibitors[4]
SYKBiochemical20.8[14]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the methods for its validation, the following diagrams are provided.

KIT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCF SCF (Ligand) KIT_Receptor KIT Receptor (Wild-Type) SCF->KIT_Receptor Binds P1 P KIT_Receptor->P1 Dimerization & Autophosphorylation KIT_D816V KIT D816V (Mutant) P2 P KIT_D816V->P2 Ligand-Independent Constitutive Activation JAK JAK P1->JAK PI3K PI3K P1->PI3K RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P1->RAS_RAF_MEK_ERK P2->JAK P2->PI3K P2->RAS_RAF_MEK_ERK P3 P STAT STAT P3->STAT P4 P AKT AKT P4->AKT P5 P Gene_Expression Gene Expression (Proliferation, Survival) P5->Gene_Expression JAK->P3 pSTAT pSTAT (Dimer) STAT->pSTAT Phosphorylation pSTAT->Gene_Expression Translocation PI3K->P4 AKT->Gene_Expression RAS_RAF_MEK_ERK->P5 This compound This compound This compound->KIT_D816V Inhibits

Caption: Simplified KIT signaling pathway. This compound selectively inhibits the constitutively active KIT D816V mutant receptor.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Kinase (e.g., KIT D816V) - Substrate (Peptide) - ATP ([γ-32P]-ATP or cold) - Assay Buffer Plate Dispense Inhibitor Dilutions and Kinase to Microplate Reagents->Plate Inhibitor Prepare Inhibitor Dilution Series (e.g., this compound) Inhibitor->Plate Incubate1 Pre-incubation (Inhibitor + Kinase) Plate->Incubate1 Initiate Initiate Reaction (Add Substrate/ATP Mix) Incubate1->Initiate Incubate2 Incubate at 30°C (Allow Phosphorylation) Initiate->Incubate2 Stop Stop Reaction & Separate Substrate Incubate2->Stop Measure Measure Signal (e.g., Radioactivity, Fluorescence) Stop->Measure Plot Plot % Inhibition vs. Inhibitor Concentration Measure->Plot Calculate Calculate IC50 (Non-linear Regression) Plot->Calculate

Caption: General experimental workflow for determining the IC50 of a kinase inhibitor.

Experimental Protocols

Below are detailed, representative methodologies for key experiments used to determine inhibitor potency and selectivity. These protocols are generalized and may be adapted based on the specific kinase, substrate, and detection method.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

  • Purified recombinant kinase (e.g., KIT D816V)

  • Specific peptide or protein substrate

  • Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]-ATP) for sensitive detection

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 100 µM EDTA)

  • Test inhibitor (this compound) serially diluted in DMSO

  • 96- or 384-well microplates

  • Phosphocellulose paper or other separation matrix (for radiometric assays)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO. A typical starting concentration might be 10 mM, diluted down to the picomolar range.

  • Reaction Setup: In a microplate, combine the kinase reaction buffer, the purified kinase enzyme, and the various concentrations of the inhibitor. Allow a pre-incubation period (e.g., 10-15 minutes) at room temperature to permit inhibitor binding to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP (containing a tracer amount of [γ-³²P]-ATP).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.[15]

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.

  • Signal Detection:

    • Radiometric Assay: Wash the membrane to remove unreacted [γ-³²P]-ATP. The amount of radioactivity remaining on the membrane, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.[2]

    • Fluorescence-Based Assay: If using a fluorescently labeled substrate, the signal (e.g., TR-FRET, Fluorescence Polarization) is read directly on a compatible plate reader.[16][17][18] These assays often measure the consumption of ATP or the generation of ADP.[17]

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The IC50 value is determined by fitting the data to a four-parameter logistic curve using software like GraphPad Prism.[5][15]

Cellular Proliferation Assay

This assay measures the effect of a compound on the proliferation of cells whose survival is dependent on the target kinase.

Objective: To assess the potency of an inhibitor in a cellular context by measuring its effect on cell viability and growth.

Materials:

  • Cell line dependent on KIT signaling (e.g., Ba/F3 cells engineered to express KIT D816V)

  • Cell culture medium and supplements (e.g., fetal bovine serum)

  • Test inhibitor (this compound)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo®)

  • DMSO for solubilizing the formazan product (for MTT assay)

  • Microplate spectrophotometer or luminometer

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach or stabilize overnight.[19]

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control (DMSO) and a positive control for cell death if available.

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Measurement (MTT Assay Example):

    • Add MTT solution to each well and incubate for an additional 2-4 hours. Live cells will metabolize the MTT into purple formazan crystals.[19]

    • Aspirate the media and add DMSO to each well to dissolve the formazan crystals.[19]

    • Measure the absorbance at a specific wavelength (e.g., 490-570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the percentage of cell proliferation inhibition against the inhibitor concentration and calculate the IC50 value using non-linear regression analysis.

Conclusion

The available preclinical data demonstrate that this compound is a highly potent and selective inhibitor of the KIT D816V mutation.[1][4][7][20] Its selectivity for the mutant kinase over the wild-type form, as indicated by comparative IC50 values, suggests a favorable therapeutic window. When compared to other KIT inhibitors, this compound shows comparable or greater potency against the primary target. Its distinct selectivity profile, particularly when contrasted with multi-targeted inhibitors like midostaurin, underscores its design as a precision therapeutic agent. The methodologies outlined in this guide represent standard industry practices for validating the potency and selectivity of kinase inhibitors, providing a framework for the independent assessment of compounds like this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.